Penta-1,4-diyn-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
penta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYPNZJRPEUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453284 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-53-9 | |
| Record name | 1,4-PENTADIYN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Penta-1,4-diyn-3-ol from Simple Precursors
Introduction: The Significance of Penta-1,4-diyn-3-ol in Modern Organic Synthesis
This compound is a key synthetic intermediate possessing a unique structural motif of a secondary alcohol flanked by two terminal alkyne functionalities. This arrangement of reactive groups makes it a highly versatile building block in various domains of chemical research, including drug discovery, materials science, and the synthesis of complex natural products. The terminal alkynes are amenable to a wide array of transformations such as Sonogashira couplings, "click" chemistry, and acetylide additions, while the secondary alcohol can be oxidized to the corresponding ketone or participate in substitution and rearrangement reactions.[1] This guide provides a comprehensive overview of a robust and accessible synthetic route to this compound from simple, readily available precursors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of this compound points to a convergent synthesis involving the formation of two new carbon-carbon bonds. The central carbinol carbon suggests a nucleophilic addition of two acetylide equivalents to a central one-carbon electrophile. A highly efficient and practical choice for this electrophile is ethyl formate. The overall strategy, therefore, hinges on the double addition of an ethynyl Grignard reagent, ethynylmagnesium bromide, to ethyl formate.
Reaction Mechanism: A Step-by-Step Look at the Grignard Addition
The synthesis of this compound via the Grignard reaction with ethyl formate proceeds through a well-established mechanistic pathway:
-
First Nucleophilic Addition: The highly nucleophilic ethynylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde, propynal.
-
Second Nucleophilic Addition: A second equivalent of ethynylmagnesium bromide rapidly adds to the newly formed and highly reactive propynal. This addition generates a magnesium alkoxide intermediate.
-
Protonation: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the magnesium alkoxide and yield the final product, this compound.
Experimental Protocol: A Detailed Walkthrough
This protocol is adapted from established procedures for the synthesis of similar dialkynyl carbinols and Grignard reactions with formate esters.[2][3][4][5][6]
Part 1: Preparation of Ethynylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas, purified
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon).
-
Magnesium turnings (2.2 equivalents) are placed in the flask.
-
A solution of ethyl bromide (2.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the ethyl bromide solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by the onset of bubbling and a gentle reflux. The remaining ethyl bromide solution is then added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
In a separate, larger three-necked flask, also thoroughly dried and under an inert atmosphere, anhydrous THF is placed and cooled in an ice bath.
-
Purified acetylene gas is bubbled through the cooled THF to create a saturated solution.
-
The freshly prepared ethylmagnesium bromide solution is then slowly added to the acetylene-saturated THF via a cannula. A vigorous evolution of ethane gas will be observed. A continuous slow stream of acetylene should be maintained throughout the addition.
-
After the addition is complete, acetylene is bubbled through the solution for another 30 minutes to ensure the complete formation of ethynylmagnesium bromide.
Part 2: Synthesis of this compound
Materials:
-
Ethynylmagnesium bromide solution in THF (from Part 1)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
The freshly prepared solution of ethynylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of ethyl formate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
The crude this compound is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[7]
Quantitative Data
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.0 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 2.1 |
| Magnesium | Mg | 24.31 | 2.2 |
| This compound | C₅H₄O | 80.09 | - |
Expected Yield: Moderate to good, typically in the range of 50-70%, depending on the quality of the Grignard reagent and reaction conditions.
Characterization of this compound
The structure of the synthesized product should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals include a singlet or broad singlet for the hydroxyl proton, a triplet for the methine proton coupled to the acetylenic protons, and a doublet for the two equivalent terminal acetylenic protons.
-
¹³C NMR: Three distinct carbon signals are expected: one for the carbinol carbon and two for the two equivalent alkyne moieties.
-
IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch around 3300 cm⁻¹, a sharp C≡C-H stretch around 3300 cm⁻¹, and a C≡C stretch around 2100 cm⁻¹.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Logical Progression of Experimental Steps
Caption: Logical progression of the experimental steps for the synthesis.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under a dry, inert atmosphere.
-
Acetylene: Acetylene is a flammable gas and can form explosive acetylides with certain metals. Ensure proper handling and purification.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
General Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from ethyl formate and ethynylmagnesium bromide is a reliable and scalable method for accessing this valuable synthetic intermediate. The procedure leverages fundamental organometallic chemistry and provides a solid foundation for further synthetic explorations utilizing the unique reactivity of the dialkynyl carbinol motif. Careful execution of the experimental protocol and adherence to safety precautions are paramount for a successful outcome.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 5. Ethyl formate on treating with excess of methyl magnesium class 11 chemistry CBSE [vedantu.com]
- 6. Solved Probl PROBLEM 10-18 When making a secc ethyl formate, | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Penta-1,4-diyn-3-ol
This guide provides a comprehensive technical overview of the spectroscopic data for Penta-1,4-diyn-3-ol (CAS No. 56598-53-9), a versatile C5 building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus is on providing not just the data itself, but also the underlying principles of spectral interpretation and the experimental methodologies used to obtain these crucial analytical insights.
Introduction to this compound
This compound is a secondary alcohol containing two terminal alkyne functional groups. Its structure presents a unique combination of reactive sites: the hydroxyl group and the acidic protons of the terminal acetylenes. This trifunctionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including heterocycles and natural product analogues.[1] Accurate and thorough spectroscopic characterization is the cornerstone of its application in multi-step syntheses, ensuring purity, confirming identity, and enabling reaction monitoring.
The molecular structure of this compound is as follows:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The key resonances are those of the acetylenic protons, the methine proton at the alcohol center, and the hydroxyl proton.
Expected ¹H NMR Data:
| Proton Type | Chemical Shift (δ) / ppm | Multiplicity |
| Acetylenic (≡C-H) | ~2.5 - 2.6 | Doublet |
| Methine (CH-OH) | ~5.1 - 5.2 | Triplet |
| Hydroxyl (O-H) | Variable | Singlet (broad) |
Data sourced from a doctoral thesis on related compounds.[2]
Interpretation and Causality:
-
Acetylenic Protons (≡C-H): These protons appear in a region (~2.5-2.6 ppm) that is characteristically upfield for protons attached to sp-hybridized carbons. This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond. The signal is expected to be a doublet due to coupling with the methine proton.
-
Methine Proton (CH-OH): This proton, attached to the carbon bearing the hydroxyl group, is significantly deshielded by the electronegative oxygen atom, hence its downfield shift (~5.1-5.2 ppm). It is anticipated to appear as a triplet due to coupling with the two equivalent acetylenic protons.
-
Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, only three distinct carbon signals are expected.
Expected ¹³C NMR Data:
| Carbon Type | Chemical Shift (δ) / ppm |
| C H-OH | ~55-65 |
| ≡C -H | ~70-80 |
| -C ≡ | ~80-90 |
Interpretation and Causality:
-
Carbinol Carbon (CH-OH): The carbon atom bonded to the hydroxyl group is deshielded by the oxygen and is expected to resonate in the 55-65 ppm range.
-
Alkynyl Carbons (C≡C): The sp-hybridized carbons of the alkyne groups have characteristic chemical shifts in the 70-90 ppm range. The terminal, protonated carbon (≡C -H) typically appears slightly upfield compared to the internal, quaternary carbon (-C ≡).
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the key characteristic absorptions are from the O-H stretch of the alcohol and the C≡C and ≡C-H stretches of the terminal alkyne groups.
Characteristic IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3312 (broad) | Strong |
| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |
| C≡C stretch (alkyne) | ~2178 | Weak to medium |
| C-O stretch (alcohol) | ~1000-1200 | Strong |
Data for O-H and C≡C stretches are sourced from a doctoral thesis on related compounds.[1][2] Data for ≡C-H and C-O stretches are based on established characteristic frequencies.[6][7][8][9][10]
Interpretation and Causality:
-
O-H Stretch: The broadness of the alcohol O-H stretch is a direct result of intermolecular hydrogen bonding. This broad, strong absorption around 3312 cm⁻¹ is highly diagnostic for the presence of an alcohol.
-
≡C-H Stretch: The stretching vibration of the C-H bond on a terminal alkyne gives rise to a strong and characteristically sharp peak at approximately 3300 cm⁻¹. Its sharpness helps distinguish it from the broad O-H band with which it can overlap.
-
C≡C Stretch: The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum (~2178 cm⁻¹). For terminal alkynes, this peak is typically of weak to medium intensity.
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol results in a strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, the molecular weight is 80.08 g/mol .[11]
Expected Fragmentation Pattern (Electron Ionization - EI):
Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of alcohols is often characterized by two main pathways: α-cleavage and dehydration.[12][13][14]
-
Molecular Ion (M⁺˙): A peak at m/z = 80, corresponding to the molecular ion [C₅H₄O]⁺˙, is expected. The intensity of this peak may be low due to the lability of the alcohol.
-
Loss of a Hydrogen Atom (M-1): A peak at m/z = 79, resulting from the loss of a hydrogen atom, is possible.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols, leading to a resonance-stabilized oxonium ion. For this compound, this would involve the loss of an ethynyl radical (•C≡CH) to give a fragment at m/z = 55. This is expected to be a significant peak.
-
Dehydration (M-18): The loss of a water molecule from the molecular ion would result in a peak at m/z = 62.
-
Other Fragments: Further fragmentation could lead to smaller charged species, such as the propargyl cation at m/z = 39.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
Acceleration: The newly formed ions are accelerated out of the ion source by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The signals are processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The spectroscopic characterization of this compound provides a clear and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl and terminal alkyne functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive dataset is indispensable for any researcher utilizing this versatile compound in their synthetic endeavors, ensuring the quality of starting materials and the success of subsequent chemical transformations.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]
- 3. scribd.com [scribd.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. whitman.edu [whitman.edu]
- 13. benchchem.com [benchchem.com]
- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Penta-1,4-diyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penta-1,4-diyn-3-ol, a seemingly simple molecule, possesses a unique combination of reactive functional groups—a secondary alcohol flanked by two terminal alkynes. This arrangement makes it a highly versatile and valuable building block in organic synthesis. Its structural rigidity and the propensity of its functional groups to participate in a wide array of transformations have cemented its role as a key intermediate in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.
Introduction: The Strategic Importance of a C5 Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 56598-53-9) emerges as a C5 building block of significant interest due to its trifunctional nature. The molecule features a secondary hydroxyl group at the central carbon, which can direct stereochemistry and be readily oxidized to a ketone. This is complemented by two terminal alkyne moieties that are ripe for a multitude of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.[1]
The synthetic utility of this compound is underscored by its application in the synthesis of diverse molecular scaffolds. For instance, it serves as a precursor to dissymmetrical dialkynylcarbinols, which are valuable in the preparation of bioinspired acetylenic lipids.[1] Furthermore, its cobalt-complexed derivatives undergo Nicholas reactions with high selectivity, paving the way for the synthesis of skipped (1,4-)diyne complexes, which are intermediates in the development of potential antimalarial agents.[1] The propensity of this molecule to undergo cyclization reactions, such as gold-catalyzed formations of highly substituted furans and silver-catalyzed oxidative cyclizations to furan-4-carboxamides, further highlights its versatility.[1]
This guide will delve into the fundamental chemical properties that govern the reactivity of this compound, explore its common synthetic routes, and provide a detailed examination of its characteristic reactions, complete with mechanistic insights and actionable experimental protocols.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a molecule's physicochemical properties is essential for its effective handling, reaction optimization, and purification. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₄O | PubChem[2] |
| Molecular Weight | 80.08 g/mol | PubChem[1][2] |
| Appearance | White crystal | Guidechem[3] |
| Melting Point | 51.5-52.0 °C | ChemBK[4] |
| Boiling Point | 80 °C at 0.05 Torr | ChemBK[4] |
| Density | 1.047 ± 0.06 g/cm³ (Predicted) | ChemBK[4] |
| Polar Surface Area | 20.23 Ų | Guidechem[3] |
| Solubility | Soluble in water | Guidechem[3] |
| InChI Key | BKDYPNZJRPEUEI-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis of this compound: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic addition of an acetylide to an α,β-acetylenic aldehyde or ketone. A widely adopted method utilizes the reaction of an ethynyl Grignard reagent with a suitable starting material.
Representative Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of similar propargyl alcohols.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Methyl formate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction is complete, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the solution of ethynylmagnesium bromide in an ice bath.
-
Add a solution of methyl formate in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Chemical Reactivity: A Triumvirate of Functionality
The reactivity of this compound is governed by its three key functional groups: the secondary hydroxyl group and the two terminal alkynes. This section explores the characteristic reactions of each.
Reactions of the Hydroxyl Group
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, penta-1,4-diyn-3-one, a valuable synthetic intermediate in its own right. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.[1]
-
Reduction: Conversely, penta-1,4-diyn-3-one can be reduced back to this compound using reducing agents like sodium borohydride.[1]
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions.
Reactions of the Terminal Alkynes
The terminal alkynes are arguably the most versatile handles on the this compound scaffold.
-
Sonogashira Coupling: The terminal alkynes can participate in palladium/copper-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
-
Click Chemistry: The alkyne moieties are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, leading to the formation of 1,4-disubstituted triazoles.
-
Acetylide Formation and Nucleophilic Addition: The acidic protons of the terminal alkynes can be deprotonated with a strong base (e.g., n-butyllithium) to form lithium acetylides. These powerful nucleophiles can then be added to a variety of electrophiles, such as aldehydes, ketones, and epoxides, to extend the carbon chain.
Cyclization Reactions
The proximate arrangement of the reactive functional groups in this compound makes it an ideal precursor for various cyclization reactions.
-
Furan Synthesis: Gold-catalyzed cyclization of 1,4-diyn-3-ols can lead to the formation of highly substituted furans.[1]
-
Oxidative Cyclization: Silver-catalyzed oxidative cyclization with N-oxides provides a route to 2-substituted furan-4-carboxamides.[1]
The following diagram illustrates some of the key reactive pathways of this compound.
Caption: Key reactive pathways of this compound.
Safety and Handling
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid the formation of dust and aerosols and use non-sparking tools.[5] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]
Conclusion
This compound is a potent and versatile C5 building block that offers a wealth of synthetic possibilities. Its unique trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers, scientists, and drug development professionals to harness the full potential of this remarkable compound in their synthetic endeavors.
References
Penta-1,4-diyn-3-ol: A Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile C5 Building Block
Penta-1,4-diyn-3-ol, a seemingly simple molecule, holds significant potential for innovation in synthetic chemistry, particularly within the realms of drug discovery and materials science. Its unique structural motif, featuring two terminal alkyne functionalities flanking a central secondary alcohol, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties to its strategic application in the synthesis of complex molecular architectures.
The officially recognized IUPAC name for this compound is This compound .[1][2] It is registered under the CAS number 56598-53-9 .[1][2][3][4]
Physicochemical and Spectroscopic Profile
This compound is typically a white crystalline solid or a colorless liquid, soluble in water.[3] Its core structure consists of a five-carbon chain with terminal triple bonds and a hydroxyl group at the third carbon.
| Property | Value | Source |
| Molecular Formula | C₅H₄O | [2][3] |
| Molecular Weight | 80.08 g/mol | [1][2] |
| Appearance | White crystal or colorless liquid | [3] |
| Melting Point | 51.5-52.0 °C | [4] |
| Boiling Point | 80 °C (at 0.05 Torr) | [4] |
| pKa | 11.24 ± 0.20 (Predicted) | [3] |
| Polar Surface Area | 20.23 Ų | [3] |
Synthetic Strategies: Accessing the Diynol Core
The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired scale, available starting materials, and the need for specific substitutions.
A prevalent and efficient laboratory-scale synthesis involves the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde or ketone.[1] This method allows for the construction of the C5 framework in a convergent manner. Another widely employed technique is the lithiation of a terminal alkyne followed by acylation.[1]
For instance, symmetrically substituted 3-arylpenta-1,4-diyn-3-ols are commonly prepared by the addition of two equivalents of an alkynyllithium reagent to a methyl ester.[1] This approach provides a straightforward route to a variety of diynols with diverse substituents.
A more specialized method for preparing 3-arylpenta-1,4-diyn-3-ols involves the nucleophilic addition of alkynyllithium reagents to N-substituted saccharins.[1] This reaction proceeds through the cleavage of the sulfonyl-carbonyl bond in the saccharin ring, yielding 3-(2-sulfamoylphenyl)penta-1,4-diyn-3-ols in good yields.[1]
Reactivity and Synthetic Utility: A Hub of Chemical Transformations
The synthetic versatility of this compound is rooted in the reactivity of its constituent functional groups: the two terminal alkynes and the secondary alcohol.[1] This trifunctional nature allows for a multitude of selective transformations, making it a valuable precursor for complex molecules.
The terminal alkynes can readily participate in a wide range of reactions, including:
-
Coupling Reactions: Such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, enabling the extension of the carbon framework.
-
Cycloadditions: Including [3+2] cycloadditions with azides (Click chemistry) to form triazoles and other heterocyclic systems.
-
Nucleophilic Additions: The acidic nature of the terminal alkyne protons allows for deprotonation and subsequent reaction with various electrophiles.[1]
The secondary alcohol can be:
-
Oxidized: To the corresponding ketone, penta-1,4-diyn-3-one, a useful α,β-unsaturated ketone.[1][5]
-
Substituted: Undergoing nucleophilic substitution reactions.
-
Stereodirecting Group: The hydroxyl group can direct the stereochemical outcome of reactions at adjacent centers.[1]
This diverse reactivity profile allows for the strategic and often selective functionalization of the this compound core, paving the way for the synthesis of intricate molecular structures, including those found in natural products and pharmaceutically active compounds.[1]
Figure 1: Key reaction pathways of this compound.
Applications in Drug Development and Materials Science
The unique structural and reactive properties of this compound make it a valuable building block in several advanced scientific fields.
In drug development , the di-alkyne motif is a precursor to 1,4-diynes, which are important structural components in many natural products and pharmaceuticals.[1] The ability to readily form heterocyclic structures through cycloaddition reactions is particularly relevant for generating novel scaffolds for medicinal chemistry programs. Silyl-protected derivatives of this compound are key chiral intermediates in the enantioselective synthesis of bioactive polyacetylenic alcohols.[1]
In materials science , this compound can be polymerized to create materials with interesting properties, such as high thermal stability and electrical conductivity.[3] The rigid, linear nature of the diyne unit can impart desirable structural characteristics to polymers.
Experimental Protocol: Synthesis of 1,5-Bis(trimethylsilyl)this compound
This protocol details the synthesis of a silyl-protected derivative of this compound, a versatile intermediate for further functionalization.[1]
Materials:
-
(Trimethylsilyl)acetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
3-(Trimethylsilyl)propynal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (trimethylsilyl)acetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium (trimethylsilyl)acetylide.
-
Add a solution of 3-(trimethylsilyl)propynal in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-bis(trimethylsilyl)this compound.
Safety Precautions:
-
Handle n-butyllithium with extreme care as it is a pyrophoric reagent.
-
All manipulations should be carried out under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Conclusion
This compound is a potent and versatile C5 building block with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of reactive functional groups allows for a wide array of chemical transformations, enabling the construction of complex and valuable molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in research and development.
References
Physical properties of Penta-1,4-diyn-3-ol (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of Penta-1,4-diyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of this compound
This compound (CAS No. 56598-53-9) is a structurally unique and highly versatile molecule that serves as a critical building block in advanced organic synthesis.[1][2] With a molecular formula of C₅H₄O and a molecular weight of approximately 80.08 g/mol , its structure is characterized by a central secondary alcohol functional group flanked by two terminal alkyne moieties.[2][3][4] This arrangement of a hydroxyl group and two reactive triple bonds makes it an invaluable intermediate in the synthesis of complex pharmaceuticals, fine chemicals, and organic light-emitting diode (OLED) materials.[1]
The reactivity of this compound is primarily governed by these functional groups. The terminal alkynes are amenable to a wide array of chemical transformations, including coupling reactions and cycloadditions, while the secondary alcohol can be readily oxidized to the corresponding ketone, penta-1,4-diyn-3-one.[2] Understanding the fundamental physical properties of this compound is paramount for its effective handling, purification, and application in multi-step synthetic campaigns. This guide provides a detailed examination of its melting and boiling points, supported by field-proven experimental protocols for their accurate determination.
Physicochemical Properties Summary
The physical characteristics of this compound are foundational to its application in a laboratory setting. The compound presents as a white crystalline solid at room temperature, a key indicator for visual purity assessment.[1]
| Property | Value | Source(s) |
| CAS Number | 56598-53-9 | [1][2][4] |
| Appearance | White Crystal | [1] |
| Molecular Formula | C₅H₄O | [3][4] |
| Molecular Weight | 80.08 g/mol | [2][3][4] |
| Melting Point | 51.5-52.0 °C | [1][3] |
| Boiling Point | 139.1 °C @ 760 mmHg (1 atm) 80 °C @ 0.05 Torr | [1][3] |
| Density | 1.047 g/cm³ | [1] |
In-Depth Analysis of Key Physical Constants
Melting Point
The sharp melting point range of 51.5-52.0 °C is indicative of a compound with relatively high purity.[1][3] In organic chemistry, a narrow melting point range (typically <1°C) suggests minimal contamination. For a researcher, this property is the first and most accessible line of defense for quality control. If a synthesized or purchased batch of this compound exhibits a depressed or broad melting range, it strongly implies the presence of impurities, which could adversely affect subsequent reactions. The crystalline nature of the solid is consistent with the rigid, linear geometry of the alkyne groups, allowing for efficient packing into a crystal lattice.
Boiling Point and the Importance of Vacuum Distillation
The boiling point of this compound is reported as 139.1 °C at standard atmospheric pressure (760 mmHg).[1] However, a second value of 80 °C is reported under a high vacuum (0.05 Torr).[3] This significant difference underscores a critical principle in handling thermally sensitive organic compounds.
Causality: Many organic molecules, particularly those with multiple reactive functional groups like this compound, are susceptible to decomposition, polymerization, or side reactions at elevated temperatures. The energy required to bring the compound to its atmospheric boiling point of ~139 °C can be sufficient to initiate these degradation pathways. By reducing the ambient pressure, the boiling point is lowered significantly. This is because the liquid needs to overcome a much lower external pressure for its vapor pressure to be sufficient for boiling. Distillation under reduced pressure (vacuum distillation) is therefore not merely a convenience but a mandatory technique for purifying this compound without inducing thermal degradation.
Experimental Determination of Physical Properties
The following protocols are presented as self-validating systems, incorporating checks and rationale grounded in established laboratory practice.
Safety & Handling Precautions
Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is essential. This compound is classified with the following hazards:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Protocol 1: Melting Point Determination
This protocol ensures an accurate assessment of the compound's melting range and purity.
Methodology:
-
Sample Preparation: Finely crush a small amount of the white crystalline this compound on a watch glass using a spatula. This ensures uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm in height). Invert the tube and tap it gently on the benchtop, or drop it down a long glass tube, to pack the sample tightly into the sealed end. A tightly packed sample is crucial for accurate measurement.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus or a traditional Thiele tube filled with mineral oil.
-
Measurement - Rapid Scan: First, perform a rapid heating to get an approximate melting range. This saves time and identifies the temperature region of interest.
-
Measurement - Accurate Determination: Prepare a new sample and heat the apparatus to about 10-15 °C below the approximate melting point found in the rapid scan. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂. For pure this compound, this range should be close to 51.5-52.0 °C.[1][3]
Protocol 2: Boiling Point Determination (Micro-Scale)
Given the compound's value and potential for thermal degradation, a micro-scale boiling point determination is recommended. This method minimizes waste and reduces the risk of decomposition.
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) to the bulb of a thermometer using a rubber band or wire.
-
Sample Addition: Add a small volume (approx. 0.5 mL) of molten this compound (gently melted just above its melting point) into the test tube.
-
Nucleation Source: Place a short, sealed capillary tube (sealed end down) into the test tube. This acts as a nucleation site, preventing bumping and ensuring smooth boiling.
-
Heating: Immerse the assembly in a heating bath (mineral oil or water). Begin heating gently while stirring the bath to ensure even temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.
-
For Vacuum Distillation: The same principle applies, but the entire apparatus is connected to a vacuum pump and the pressure is monitored with a manometer. The observed boiling point will be significantly lower, and it is crucial to record both the temperature and the pressure (e.g., 80 °C at 0.05 Torr).[3]
Workflow Visualization
The logical flow for characterizing the physical properties of a new batch of this compound can be visualized as follows.
Caption: Workflow for the physical characterization of this compound.
Conclusion
This compound is a compound of significant interest due to its unique structural features and synthetic versatility. Its physical properties—a sharp melting point at 51.5-52.0 °C and a boiling point that is highly dependent on pressure—are not merely data points but critical operational parameters that guide its purification, handling, and use. The pronounced difference between its atmospheric and vacuum boiling points highlights the necessity of employing vacuum distillation to preserve its chemical integrity. By adhering to rigorous experimental protocols and safety guidelines, researchers can confidently utilize this potent building block to advance the fields of medicine, materials science, and chemical synthesis.
References
A Proposed Pathway to Penta-1,4-diyn-3-ol: A Theoretical Guide
An in-depth technical guide on the discovery and first synthesis of Penta-1,4-diyn-3-ol would be premature as there is no readily available scientific literature or documentation detailing its specific discovery or a validated first synthesis. This compound does not appear in major chemical databases such as PubChem, and its synthesis is not described in peer-reviewed journals under this name.
Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry, to propose a logical first synthesis. This document will serve as a whitepaper outlining a plausible pathway for the creation of this compound, intended for researchers and drug development professionals.
This guide presents a well-reasoned, theoretical approach to the first synthesis of the novel compound this compound. In the absence of prior art, the proposed methodology is built upon robust and well-documented reactions in synthetic organic chemistry, ensuring a high probability of success.
Part 1: Strategic Analysis of the Target Molecule
This compound is a symmetrical molecule characterized by a central secondary alcohol flanked by two terminal alkyne groups. This structure suggests a convergent synthetic strategy wherein two identical nucleophilic ethynyl groups are added to a central electrophilic carbon. The most logical and efficient approach involves the Grignard reaction, a cornerstone of C-C bond formation.
The proposed retrosynthesis is as follows:
Caption: Retrosynthetic analysis of this compound.
Part 2: Proposed Synthesis and Experimental Protocol
The forward synthesis will involve the preparation of an ethynyl Grignard reagent followed by its reaction with glyoxal.
Step 1: Preparation of Ethynylmagnesium Bromide
The first step is the deprotonation of acetylene with a Grignard reagent, typically ethylmagnesium bromide, to form the nucleophilic ethynylmagnesium bromide. This reaction is driven by the greater acidity of the sp-hybridized C-H bond of acetylene compared to the sp3-hybridized C-H bond of ethane.
Caption: Formation of the key ethynyl Grignard reagent.
Step 2: Reaction of Ethynylmagnesium Bromide with Glyoxal
Two equivalents of the prepared ethynylmagnesium bromide are then reacted with one equivalent of glyoxal. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbons of glyoxal. A subsequent aqueous workup will protonate the resulting alkoxide to yield the target molecule, this compound.
Caption: The proposed synthetic pathway to this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Schlenk line or equivalent inert atmosphere setup
-
Anhydrous tetrahydrofuran (THF)
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene gas (purified)
-
Glyoxal (40% in water, to be used with caution and appropriate stoichiometry)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Under a nitrogen atmosphere, add magnesium turnings to the three-neck flask containing anhydrous THF.
-
Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. Maintain a gentle reflux until all the magnesium has reacted.
-
-
Formation of Ethynylmagnesium Bromide:
-
Cool the freshly prepared Grignard solution in an ice bath.
-
Bubble purified acetylene gas through the solution. The reaction is exothermic. The completion of the reaction can be monitored by the cessation of gas uptake.
-
-
Synthesis of this compound:
-
To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of glyoxal in THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Part 3: Characterization and Validation
A self-validating system of protocols requires rigorous characterization of the final product to confirm its identity and purity. The following analytical techniques would be essential:
| Technique | Expected Observations for this compound |
| ¹H NMR | A triplet for the hydroxyl proton, a multiplet for the methine proton at C3, and a doublet for the terminal alkyne protons. |
| ¹³C NMR | Three distinct signals: one for the alcohol-bearing carbon (C3) and two for the sp-hybridized carbons of the alkyne groups. |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch (around 3300-3600 cm⁻¹), a sharp peak for the terminal C-H stretch of the alkyne (around 3300 cm⁻¹), and a weak absorption for the C≡C triple bond (around 2100-2200 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (C₅H₄O, MW = 80.08 g/mol ). |
Conclusion and Future Outlook
This theoretical guide provides a robust and scientifically sound proposal for the first synthesis of this compound. The outlined protocol is based on well-established and reliable chemical transformations. The successful synthesis and characterization of this novel molecule could open avenues for its exploration in materials science, as a building block in more complex organic synthesis, or in medicinal chemistry, given the prevalence of polyacetylene compounds in natural products with biological activity.
This technical guide provides an in-depth exploration of penta-1,4-diyn-3-ol and related polyacetylenic structures for researchers, scientists, and drug development professionals. We will delve into the natural world of polyacetylenes, their biosynthesis, and their significant biological activities. While the specific natural occurrence of this compound is not widely documented, its structural motif is a key feature in a vast class of bioactive natural products. This guide will, therefore, bridge the gap between the well-established knowledge of complex polyacetylenes and the synthetic accessibility and potential of this core C5 structure.
Introduction: The Allure of the Acetylenic Bond in Nature
Polyacetylenic natural products are a significant and diverse class of compounds characterized by the presence of one or more carbon-carbon triple bonds.[1][2] These often unstable molecules are found in a wide array of organisms, including plants, fungi, marine sponges, and even insects.[1][2][3] Their unique electronic and structural features bestow upon them a remarkable range of biological activities, from potent cytotoxicity against cancer cells to antimicrobial and anti-inflammatory properties.[4][5][6] The this compound scaffold, while simple, encapsulates the essential functional groups—a secondary alcohol flanked by two terminal alkynes—that are believed to be crucial for the bioactivity of many more complex, naturally occurring polyacetylenes.
Natural Occurrence and Biosynthesis: A Tale of Fatty Acid Tailoring
Polyacetylenes are particularly abundant in the plant families Asteraceae (the daisy family) and Apiaceae (the carrot family).[1][6][7] While over 2,000 polyacetylenes have been identified from natural sources, the majority of these are longer-chain molecules, typically with 17 or 18 carbon atoms.[1][7] Prominent examples include falcarinol and falcarindiol, which are well-studied for their anti-inflammatory and anti-cancer properties.[6][7]
The biosynthesis of these fascinating molecules is intrinsically linked to fatty acid metabolism.[1][2] Isotopic tracer studies have demonstrated that polyacetylenes are derived from fatty acid and polyketide precursors.[1][2] The key transformations involve a series of desaturation and dehydrogenation reactions that introduce the characteristic triple bonds.
The biosynthesis of falcarin-type polyacetylenes in carrots (Daucus carota) provides a well-studied model for understanding the formation of these compounds. The pathway begins with ubiquitous fatty acids like oleic acid. A specialized fatty acid desaturase 2 (FAD2)-type enzyme then introduces a triple bond, a critical step in diverting the fatty acid into the polyacetylene pathway.[8][9] Subsequent enzymatic steps, including further desaturations and hydroxylations, lead to the final bioactive molecules. Although the biosynthesis of short-chain polyacetylenes like this compound has not been explicitly elucidated, it is conceivable that they could arise from analogous pathways involving shorter fatty acid precursors or through the metabolic breakdown of longer-chain polyacetylenes.
Caption: Generalized biosynthetic pathway of polyacetylenes.
Chemical Synthesis: Accessing the Core Structure
The laboratory synthesis of this compound and its derivatives is well-established, providing a reliable source of these compounds for biological evaluation and further chemical derivatization. The most common and efficient approach involves the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde or ketone.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via a Grignard reaction.
Materials:
-
Ethyl formate
-
Ethynylmagnesium bromide solution (in THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried. The system is then allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction: A solution of ethyl formate in anhydrous diethyl ether is added to the flask. The flask is cooled in an ice bath, and a solution of ethynylmagnesium bromide in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Isolation: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation:
| Reactant | Molar Equivalent |
| Ethyl formate | 1.0 |
| Ethynylmagnesium bromide | 2.2 |
Expected Yield: 60-70%
Caption: Workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential: A Structure-Activity Perspective
While specific biological data for this compound is limited, the extensive research on structurally related, naturally occurring polyacetylenes provides a strong basis for predicting its potential bioactivities. The presence of the diyne and secondary alcohol functionalities are key determinants of the biological effects observed in this class of compounds.
Cytotoxic and Anti-Cancer Activity
Many polyacetylenes exhibit potent cytotoxicity against a variety of cancer cell lines.[5][10] For instance, falcarinol and falcarindiol have been shown to induce apoptosis and inhibit the proliferation of colon cancer cells.[10] The conjugated diyne system is thought to be a key pharmacophore, potentially acting as an alkylating agent or interfering with cellular redox processes.
Anti-Inflammatory Effects
Polyacetylenes from the Apiaceae family have demonstrated significant anti-inflammatory properties.[6][7] These compounds can inhibit the production of pro-inflammatory mediators, suggesting their potential in the management of inflammatory diseases.
Antimicrobial and Antifungal Activity
The high electron density and reactivity of the triple bonds in polyacetylenes contribute to their antimicrobial and antifungal activities.[7] They can disrupt microbial cell membranes and interfere with essential metabolic processes.
Challenges and Future Directions
The inherent instability of many polyacetylenes presents a significant challenge for their isolation, characterization, and development as therapeutic agents.[1] However, the ability to synthetically access the core this compound structure opens up avenues for the creation of more stable analogues with improved pharmacokinetic properties. Future research should focus on:
-
Exploring the Natural Occurrence: Further phytochemical investigations of a wider range of organisms may yet reveal the natural presence of this compound or other short-chain polyacetylenes.
-
Elucidating Biosynthetic Pathways: A deeper understanding of the enzymes responsible for polyacetylene biosynthesis could enable the biotechnological production of these valuable compounds.
-
Systematic Biological Evaluation: The synthesis of a library of this compound derivatives and their systematic evaluation in a range of biological assays will be crucial to unlocking their full therapeutic potential.
Conclusion
This compound represents a fundamental and synthetically accessible polyacetylenic core. While its own natural occurrence remains to be definitively established, it serves as an excellent model system for understanding the structure-activity relationships within the broader class of bioactive polyacetylenes. The insights gained from studying this and related structures will undoubtedly fuel the development of novel therapeutic agents inspired by nature's intricate chemistry.
References
- 1. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]
- 6. Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. plantae.org [plantae.org]
- 10. Identification of New Polyacetylenes from Dendropanax morbifera with PPAR-α Activity Study [mdpi.com]
An In-depth Technical Guide to the Theoretical and Computational Investigation of Penta-1,4-diyn-3-ol
Foreword: Unveiling the Computational Landscape of a Versatile Building Block
Penta-1,4-diyn-3-ol is a fascinating molecule characterized by a central secondary alcohol flanked by two terminal alkyne groups. This unique arrangement of functional groups imparts a high degree of reactivity and synthetic versatility, making it a valuable building block in organic synthesis.[1] The terminal alkynes are amenable to a wide array of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions, while the secondary alcohol can be oxidized, substituted, or used to direct stereochemistry.[1] Despite its synthetic potential, a comprehensive understanding of its intrinsic molecular properties, reactivity, and potential applications from a theoretical and computational standpoint is not widely documented.
This technical guide aims to fill that gap by providing a structured framework for the in-depth computational investigation of this compound. We will delve into the core theoretical methodologies and computational workflows that can be employed to elucidate its electronic structure, spectroscopic signatures, and chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to explore the potential of this and similar molecules.
Part 1: Foundational Analysis: Molecular and Electronic Structure
A thorough understanding of the geometry and electronic properties of this compound is the cornerstone of any computational investigation. These foundational calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Geometry Optimization and Vibrational Analysis
The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
-
Structure Building: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP is a good starting point for its balance of accuracy and computational cost.[2]
-
Basis Set Selection: Employ a basis set such as 6-311++G(d,p) to provide a flexible description of the electron distribution.[2]
-
Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the predicted vibrational spectra.
The output of these calculations provides a wealth of information, as summarized in the table below.
Table 1: Key Molecular Properties from Geometry Optimization of this compound
| Property | Description |
| Molecular Formula | C5H4O[3] |
| Molecular Weight | 80.08 g/mol [3] |
| Optimized Bond Lengths | Calculated distances between bonded atoms (e.g., C≡C, C-C, C-O, O-H). |
| Optimized Bond Angles | Calculated angles between three connected atoms, defining the molecular shape. |
| Dipole Moment | A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electrons. |
| Rotational Constants | Related to the molecule's moments of inertia, important for microwave spectroscopy. |
| Zero-Point Energy | The vibrational energy of the molecule at 0 Kelvin. |
Electronic Structure and Frontier Molecular Orbitals
The electronic structure of this compound dictates its reactivity. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Workflow for Electronic Structure Analysis
Caption: A generalized workflow for the electronic structure analysis of this compound.
Part 2: In-Silico Spectroscopy: Predicting Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. This can be invaluable for identifying and characterizing novel compounds.
Infrared (IR) and Raman Spectroscopy
The vibrational frequencies calculated after geometry optimization can be used to generate theoretical IR and Raman spectra. These spectra can then be compared with experimental data to confirm the structure of a synthesized compound. The calculated frequencies correspond to specific vibrational modes, such as the characteristic C≡C and O-H stretches in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C) with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose.
Experimental Protocol: NMR Chemical Shift Calculation
-
Optimized Structure: Use the previously optimized geometry of this compound.
-
Method Selection: Employ a DFT functional and basis set known to perform well for NMR calculations (e.g., B3LYP/6-311+G(2d,p)).
-
Calculation Type: Specify an NMR calculation using the GIAO method.
-
Reference Standard: Calculate the isotropic shielding value for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the isotropic shielding of the reference and σ_sample is the isotropic shielding of the nucleus of interest.
Part 3: Probing Chemical Reactivity and Potential Applications
The true power of computational chemistry lies in its ability to predict and rationalize chemical reactivity, guiding synthetic efforts and exploring potential applications.
Reactivity of the Diyne and Alcohol Moieties
The two terminal alkyne groups and the central alcohol are the primary sites of reactivity in this compound. Computational studies can explore a variety of reactions, including:
-
Oxidation and Reduction: The alcohol can be oxidized to the corresponding ketone, penta-1,4-diyn-3-one, and this ketone can be reduced back to the alcohol.[1] Computational modeling can elucidate the mechanisms and energetics of these transformations.
-
Cyclization Reactions: The 1,4-diyne system is a precursor for the synthesis of various heterocyclic compounds.[4] Theoretical studies can investigate the mechanisms of metal-catalyzed or radical-mediated cyclizations.
-
Nucleophilic and Electrophilic Additions: The alkyne groups are susceptible to both nucleophilic and electrophilic attack. Computational methods can model the transition states and reaction pathways for these additions.
Potential in Drug Development: A Computational Perspective
While this compound itself may not be a drug candidate, its structural motif is present in molecules with biological activity. For example, derivatives of the related penta-1,4-dien-3-one have been investigated for their antibacterial, antiviral, and anticancer potential.[5][6][7][8] Computational techniques can be used to explore the potential of this compound as a scaffold or building block in drug design.
Workflow for In-Silico Drug Discovery Exploration
Caption: A conceptual workflow for exploring the drug development potential of this compound derivatives.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. Molecular docking studies could be performed on derivatives of this compound to assess their potential to interact with known drug targets.[5]
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule over time. An MD simulation of a protein-ligand complex can be used to assess the stability of the binding and to identify key intermolecular interactions.
Conclusion: A Roadmap for Future Investigations
This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By systematically applying the methodologies described herein, researchers can gain a deep understanding of its fundamental properties, reactivity, and potential applications. The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this versatile molecule in fields ranging from organic synthesis to medicinal chemistry.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Phosphorylated Penta-1,4-dien-3-one Derivatives: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Penta-1,4-diyn-3-ol in Organic Synthesis: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a C5 Building Block
Penta-1,4-diyn-3-ol is a structurally intriguing and synthetically versatile C5 building block. Its utility in organic synthesis is derived from a dense arrangement of reactive functional groups: a central secondary alcohol flanked by two terminal alkyne moieties. This unique architecture allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of heterocycles and natural products.[1] From a retrosynthetic standpoint, this compound offers multiple disconnection points, positioning it as a strategic component for the elaboration of more complex target molecules.[1]
This document serves as a detailed guide for researchers, scientists, and professionals in drug development, outlining the core reactivity, synthetic applications, and representative protocols involving this compound and its close analogs. The causality behind experimental choices and the mechanistic underpinnings of key reactions are emphasized to provide a deeper understanding of its synthetic potential.
Reactivity Profile: A Trifecta of Functional Groups
The synthetic versatility of this compound is rooted in the distinct reactivity of its three primary functional sites: the secondary hydroxyl group and the two terminal alkynes.[1][2] Strategic manipulation of these sites allows for a stepwise and controlled elaboration of the molecular framework.
-
The Secondary Propargylic Alcohol: The hydroxyl group can be a handle for various transformations. It can be oxidized to the corresponding ketone, penta-1,4-diyn-3-one, which is a valuable intermediate.[1][2] Under acidic conditions, it can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.[2][3] Furthermore, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions.[1][2]
-
The Terminal Alkynes: The two terminal alkynes are hubs for carbon-carbon bond formation. The acidic terminal protons can be removed to form metal acetylides, which act as potent nucleophiles in additions to electrophiles like aldehydes and ketones.[2] These terminal alkynes are also prime substrates for powerful cross-coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides.[2] Additionally, they can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to furnish triazoles.[2]
The interplay of these functional groups opens a vast landscape of synthetic possibilities, which will be explored in the following sections.
Core Synthetic Applications
Synthesis of Substituted Heterocycles
One of the most powerful applications of the 1,4-diyne motif is in the synthesis of heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.
a) Furan Synthesis via Gold-Catalyzed Cyclization:
Gold catalysts are known to be highly alkynophilic and can effectively catalyze the intramolecular cyclization of 1,4-diyn-3-ols to yield highly substituted furans.[1] The reaction proceeds through a gold-catalyzed hydroalkoxylation/cyclization cascade.
Mechanism: Gold-Catalyzed Furan Synthesis
Caption: Gold-catalyzed cyclization of this compound to form a furan ring.
b) Pyrrole and Thiophene Synthesis:
The 1,4-diyne system is also a precursor for other five-membered heterocycles like pyrroles and thiophenes through transition metal-catalyzed or radical-mediated cyclization reactions with appropriate nitrogen or sulfur sources.[2]
Cross-Coupling Reactions for Molecular Elaboration
The terminal alkynes of this compound are ideal handles for extending the carbon framework through cross-coupling reactions.
a) Sonogashira Coupling:
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for forming new carbon-carbon bonds.[2] This reaction can be performed selectively on one or both alkyne moieties of this compound, allowing for the synthesis of unsymmetrical or symmetrical diaryl- or divinyl-substituted diynols.
Workflow: Stepwise Sonogashira Coupling
Caption: Synthetic strategy for selective Sonogashira couplings.
Building Block for Natural Product Synthesis
The diynol motif is present in a variety of natural products, many of which exhibit interesting biological activities, including antifungal and cytotoxic properties.[4] Enantioselective synthesis methods that add 1,3-diynes to aldehydes can generate chiral diynols that serve as key intermediates in the total synthesis of such natural products.[4] For instance, the core structure of this compound is a substructure in precursors to natural products like strongylodiols and panaxytriol.[4]
Experimental Protocols
The following protocols are representative examples of transformations that can be applied to this compound or its derivatives. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Oxidation to Penta-1,4-diyn-3-one
This protocol describes the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.[1]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite®
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM (approx. 0.1 M solution of the alcohol) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired penta-1,4-diyn-3-one.
Protocol 2: Sonogashira Cross-Coupling with an Aryl Iodide
This protocol provides a general method for the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine), anhydrous
-
Solvent (e.g., THF or DMF), anhydrous
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, CuI, and the aryl iodide (1.0 equivalent).
-
Add the anhydrous solvent, followed by the anhydrous base.
-
To the stirred mixture, add a solution of this compound (1.1 equivalents for mono-coupling) in the reaction solvent.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for key transformations involving diynol systems, as derived from the literature on analogous compounds.
| Transformation | Catalyst/Reagent | Solvent | Base | Temp. | Typical Yield | Reference Analogy |
| Oxidation | PCC | DCM | - | RT | Good to Excellent | [1] |
| Meyer-Schuster Rearrangement | Perrhenate or Mo(VI) catalysts | Toluene | - | Reflux | Moderate to Good | [3] |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | THF or DMF | Et₃N or i-Pr₂NH | RT - 60 °C | Good to Excellent | [2] |
| Au-Catalyzed Cyclization | Au(I) complex | Dioxane or DCM | - | RT - 80 °C | Good to Excellent | [1] |
Conclusion and Future Outlook
This compound is a potent and versatile C5 building block with significant, albeit underexplored, potential in organic synthesis. Its dense functionality allows for rapid increases in molecular complexity through a variety of high-yield transformations, including heterocycle synthesis and cross-coupling reactions. For researchers in drug discovery and materials science, this molecule offers a gateway to novel molecular scaffolds.[2] While specific, detailed protocols for the parent compound are not abundant, the well-established chemistry of propargylic alcohols and terminal alkynes provides a robust framework for its application. Future research will undoubtedly uncover more specific and innovative uses for this valuable synthetic intermediate.
References
The Versatile C5 Synthon: Penta-1,4-diyn-3-ol as a Strategic Building Block in Total Synthesis
Introduction: Unveiling the Synthetic Potential of a Simple Diyne
In the intricate tapestry of total synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the arsenal of synthons available to the modern organic chemist, penta-1,4-diyn-3-ol has emerged as a particularly versatile and powerful C5 unit. Its unique structural motif, featuring two terminal alkynes flanking a central secondary alcohol, bestows upon it a rich and diverse reactivity profile. This trifunctional handle allows for a wide array of chemical transformations, making it an invaluable precursor in the synthesis of natural products and medicinally relevant molecules.[1][2]
The terminal alkynes are amenable to a host of transformations, including but not limited to, coupling reactions (such as Sonogashira, Cadiot-Chodkiewicz, and Glaser-Hay), cycloadditions, and nucleophilic additions.[1] The secondary alcohol provides a handle for oxidation to the corresponding ketone, stereochemical control in adjacent reactions, or conversion into a good leaving group for substitution reactions.[1] This inherent reactivity allows for the selective functionalization of this compound, enabling the construction of unsymmetrical and highly functionalized derivatives.
This application note will delve into the multifaceted applications of this compound in total synthesis. We will explore its role in key chemical transformations, provide detailed, field-proven protocols for its use, and showcase its strategic importance through a case study in the synthesis of a complex natural product.
Key Transformations and Mechanistic Considerations
The synthetic utility of this compound is best illustrated through the key reactions it readily undergoes. These transformations provide access to a diverse range of molecular scaffolds, from heterocyclic systems to complex acyclic chains.
Metal-Catalyzed Cyclizations: A Gateway to Furan Scaffolds
Gold and silver catalysts have proven to be exceptionally effective in promoting the cyclization of 1,4-diyn-3-ols and their derivatives to furnish highly substituted furan rings.[3] This transformation is of significant interest as the furan moiety is a common structural motif in numerous natural products and pharmaceuticals.
Gold-Catalyzed Oxidative Cascade Cyclization: In the presence of a gold(I) catalyst and an N-oxide, 1,4-diyn-3-ones (readily prepared by oxidation of this compound) can undergo a cascade cyclization to form complex fused furan systems. The proposed mechanism involves an initial oxidative cyclization, followed by an alkynyl migration and a 5-endo-dig cyclization.
Silver-Catalyzed Oxidative Cyclization: Similarly, silver(I) catalysts can mediate the oxidative cyclization of 1,4-diynamide-3-ols with N-oxides to yield 2-substituted furan-4-carboxamides.[3][4][5] Density functional theory (DFT) calculations suggest a mechanism where the amide and alkyne groups of a key intermediate chelate to the Ag(I) catalyst, inducing an attack of the formyl group at the silver-activated alkyne.[3]
Caption: Gold- and Silver-Catalyzed Furan Synthesis.
Sonogashira Coupling: Forging Carbon-Carbon Bonds for Bioactive Lipids
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6] this compound, with its two terminal alkynes, is an excellent substrate for this reaction, allowing for the stepwise or simultaneous introduction of two different aryl or vinyl groups.
A particularly elegant application involves the use of a silylated derivative of this compound in the synthesis of bio-inspired acetylenic lipids. The silyl group acts as a removable protecting group for one of the alkynes, allowing for the selective Sonogashira coupling of the other. Subsequent desilylation and a second coupling reaction can then be performed to introduce a different substituent, leading to the construction of unsymmetrical dialkynylcarbinols.
Caption: Stepwise Sonogashira Coupling Workflow.
The Nicholas Reaction: Stabilizing Propargyl Cations for Antimalarial Synthesis
The Nicholas reaction is a powerful tool for the formation of carbon-carbon bonds at the propargylic position.[7] It involves the complexation of a propargylic alcohol with dicobalt hexacarbonyl, which stabilizes the corresponding propargylic cation upon treatment with a Lewis acid. This stabilized cation can then be trapped with a wide range of nucleophiles.
This compound and its derivatives are excellent substrates for the Nicholas reaction. The cobalt-complexed diynes undergo Lewis acid-mediated reactions with high selectivity at the C-3 position, providing access to skipped (1,4-)diyne complexes. This methodology has been successfully applied to the synthesis of analogues of hinokiresinol and nyasol, compounds known for their antimalarial activity.
Caption: The Nicholas Reaction Pathway.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde.
Materials:
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Propynal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of propynal (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethynylmagnesium bromide (2.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Reactant Ratio | Propynal : Ethynylmagnesium bromide (1 : 2.2) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3 hours |
| Typical Yield | 70-85% |
Protocol 2: Gold-Catalyzed Oxidative Cyclization of a 1,4-Diyn-3-one
This protocol is adapted from the literature for the synthesis of furan derivatives.[3]
Materials:
-
1,4-Diyn-3-one substrate (1.0 equiv)
-
Pyridine N-oxide (1.5 equiv)
-
(Ph3P)AuCl (5 mol%)
-
AgOTf (5 mol%)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dried reaction vial, add the 1,4-diyn-3-one substrate, pyridine N-oxide, (Ph3P)AuCl, and AgOTf.
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the furan product.
Protocol 3: Sonogashira Coupling of a Silylated this compound Derivative
This is a general procedure for the Sonogashira coupling.[6][8][9]
Materials:
-
Silylated this compound derivative (1.0 equiv)
-
Aryl or vinyl halide (1.1 equiv)
-
Pd(PPh3)2Cl2 (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add the silylated diyne, aryl/vinyl halide, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Case Study: The Role of Diyne Chemistry in the Total Synthesis of (-)-Rasfonin
While a direct total synthesis commencing with this compound is not readily found in the literature, the asymmetric synthesis of (-)-rasfonin, a potent apoptosis inducer, showcases the strategic importance of a closely related diyne-containing fragment.[10][11] The core of rasfonin features a γ-butenolide ring attached to a polyketide chain containing a skipped 1,4-diene moiety.
Although the synthesis by Feringa and colleagues does not start with this compound, a retrosynthetic analysis of a similar structure highlights how this building block could be a valuable starting point. The 1,4-diyne unit within a precursor could be stereoselectively reduced to the corresponding (Z,Z)- or (E,E)-1,4-diene, a common structural motif in natural products.[1]
Caption: Retrosynthetic analysis of a rasfonin-like structure.
This conceptual retrosynthesis underscores the potential of this compound as a precursor to complex natural products containing skipped diene systems. The ability to stereoselectively reduce the diyne to either the cis or trans diene provides a powerful tool for accessing different isomers of the target molecule.
Conclusion: A Small Molecule with a Big Impact
This compound is a testament to the principle that simple, readily accessible building blocks can be the key to unlocking complex synthetic challenges. Its unique combination of reactive functional groups allows for a diverse range of transformations, making it a valuable asset in the total synthesis of natural products and their analogues. From the construction of heterocyclic scaffolds via metal-catalyzed cyclizations to the forging of intricate carbon skeletons through coupling reactions and the Nicholas reaction, this compound offers a wealth of synthetic possibilities. As the demand for novel and complex bioactive molecules continues to grow, the strategic application of this versatile C5 synthon is poised to play an increasingly important role in the future of drug discovery and development.
References
- 1. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold(I)-Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A concise asymmetric synthesis of (-)-rasfonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Rasfonin by Boekman [organic-chemistry.org]
Application Notes and Protocols: The Use of Penta-1,4-diyn-3-ol as a Bifunctional Linker in Copper-Catalyzed Click Chemistry (CuAAC)
Introduction: Harnessing a Symmetrical Diyne for Molecular Construction
The Power of Click Chemistry
In the landscape of chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are high-yielding, broad in scope, and generate minimal byproducts.[1] The cornerstone of this concept is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2][3][4] This transformation is exceptionally reliable and has become an indispensable tool in drug discovery, bioconjugation, and materials science for its efficiency and bioorthogonality.[1][5]
Introducing Penta-1,4-diyn-3-ol: A Versatile C5 Linker
This compound is a compact, C5 building block featuring two terminal alkyne groups flanking a central secondary alcohol.[6][7] This symmetrical architecture makes it an ideal homobifunctional linker, capable of covalently connecting two azide-containing molecules. The terminal alkynes are the reactive handles for the CuAAC reaction, while the central hydroxyl group enhances aqueous solubility and provides a potential site for further chemical modification or can influence the molecule's reactivity through interactions with the catalyst.[6][8]
Scope of This Guide
This document provides a detailed guide for researchers on the practical application of this compound in click chemistry. We will focus exclusively on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as this is the premier click reaction for terminal, unstrained alkynes.[2] It is critical to note that this compound is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant that requires the use of highly strained cyclic alkynes (e.g., cyclooctynes) to proceed.[9][10]
Scientific Principles & Mechanistic Overview
The CuAAC Catalytic Cycle
The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a Cu(I) species.[2] While the uncatalyzed thermal reaction between an azide and an alkyne is slow and yields a mixture of regioisomers, the copper catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exclusively the 1,4-disubstituted triazole product.[2][3]
The catalytic cycle, illustrated below, involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination releases the stable triazole product and regenerates the Cu(I) catalyst for the next cycle.
Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Key Reaction Components and Their Functions
A successful CuAAC reaction depends on the careful selection of its components:
-
Copper Source: The active catalyst is Cu(I). However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state.[3] Therefore, it is common practice to generate Cu(I) in situ by using a stable Cu(II) salt, like copper(II) sulfate (CuSO₄), in combination with a reducing agent.[4]
-
Reducing Agent: Sodium ascorbate is the most widely used reducing agent. It efficiently reduces Cu(II) to Cu(I) and scavenges dissolved oxygen, protecting the catalyst from re-oxidation.[3][4]
-
Ligand (Optional but Recommended): Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction, especially in biological applications.[11]
-
Solvent: The CuAAC reaction is remarkably versatile in its solvent tolerance.[2] Mixtures of water with a miscible organic solvent like tert-butanol, DMSO, or THF are very common and effective.[8]
Application Notes: Strategic Use in Synthesis
This compound serves as a molecular bridge, enabling the construction of larger, more complex architectures from azide-functionalized building blocks.
Synthesis of Symmetrical Dimers (A-L-A)
The most direct application is the dimerization of an azide-containing molecule ('A'). This is useful for creating bivalent ligands for biological targets, which can lead to enhanced binding affinity or altered pharmacological effects.
Bioconjugation and Crosslinking Strategies
In bioconjugation, this compound can be used to link two biomolecules (e.g., peptides, proteins, or oligonucleotides) that have been modified to contain an azide group. This allows for the creation of well-defined bioconjugates for therapeutic or diagnostic purposes. In materials science, it can act as a crosslinker to form hydrogels or modify polymer networks.
Figure 2: General workflow for symmetrical dimerization using this compound.
Experimental Protocols
Essential Precaution: Handling and Stability
This compound contains reactive terminal alkyne groups and should be handled with care. Based on the chemistry of similar compounds, it is susceptible to degradation.[12]
-
Storage: Store refrigerated (2-8°C) under an inert atmosphere (Argon or Nitrogen) and protected from light.
-
Handling: Avoid exposure to heat, strong bases, and catalytic metals (especially copper) outside of the intended reaction, as these can induce polymerization.[12] Use fresh material for best results.
Protocol 1: General Procedure for Symmetrical Dimerization via CuAAC (in situ Catalyst Generation)
This protocol describes a robust method for reacting this compound with two equivalents of an azide-containing substrate.
Materials:
-
This compound
-
Azide-containing substrate (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: tert-Butanol and Deionized Water (1:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the azide substrate (2.1 - 2.2 eq.) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Causality: Using a slight excess of the azide ensures the complete consumption of the bifunctional linker, simplifying purification.
-
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Cu(I) catalyst.[8]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.05 - 0.10 eq., 5-10 mol%) and sodium ascorbate (e.g., 0.20 - 0.50 eq., 20-50 mol%).
-
Causality: Freshly prepared solutions ensure the potency of the reagents. Sodium ascorbate is used in stoichiometric excess relative to copper to maintain a reducing environment throughout the reaction.
-
-
Reaction Initiation: While stirring the de-gassed reactant solution under a positive pressure of inert gas, add the CuSO₄ solution first, followed immediately by the sodium ascorbate solution.[8] The mixture may turn from pale blue to a yellow or orange hue, indicating the formation of the Cu(I) species.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
Self-Validation: Monitoring confirms the consumption of starting materials and the formation of the desired higher molecular weight product.
-
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual water and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dimeric compound from any unreacted azide and potential mono-adduct byproducts.[8]
Protocol 2: Alternative CuAAC Procedure (Using a Cu(I) Salt)
This method is useful in anhydrous conditions or when a reducing agent is undesirable.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.) and the azide substrate (2.2 eq.). Dissolve in the anhydrous solvent.
-
Add the base (DIPEA, ~3.0 - 4.0 eq.) to the mixture.
-
Causality: The base facilitates the formation of the copper acetylide intermediate.
-
-
Add the copper(I) salt (CuI, 0.02 - 0.05 eq.) to the stirring solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. This complexes with the copper catalyst, aiding its removal.
-
Proceed with an aqueous workup and purification as described in Protocol 1.[8]
Data & Characterization
Representative Reaction Parameters
Specific quantitative data for reactions involving this compound is not widely published. The following table provides representative data for CuAAC reactions with structurally similar secondary propargyl alcohols to provide an expected range of outcomes. Optimization for your specific substrate is highly recommended. [8]
| Alkyne Substrate (1.0 eq) | Azide Substrate (1.1 eq) | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference Type |
| 1-Ethynylcyclohexanol | Benzyl Azide | 5% CuSO₄, 10% NaAsc | tBuOH/H₂O (1:1) | 8 | 95% | Generic Protocol[8] |
| 3-Butyn-2-ol | 4-Azidobenzoic acid | 5% [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 6 | 92% | Generic Protocol[8] |
| 1-Phenyl-2-propyn-1-ol | Phenyl Azide | 5% CuI | THF | 12 | 88% | Generic Protocol[8] |
Monitoring and Characterization
-
TLC: The product should have a significantly different Rf value (typically lower, i.e., less mobile) than the starting materials due to its higher molecular weight and polarity.
-
LC-MS: This is the ideal tool for monitoring. Look for the disappearance of the starting material masses and the appearance of a new, larger mass corresponding to [M+H]⁺ or [M+Na]⁺ of the expected dimer.
-
NMR (¹H, ¹³C): Successful formation of the 1,4-disubstituted triazole is confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum between δ 7.5-8.5 ppm, corresponding to the triazole proton.
Conclusion
This compound is a potent and versatile homobifunctional linker for the construction of symmetrical molecular architectures via the copper-catalyzed azide-alkyne cycloaddition. Its compact size, dual reactivity, and the presence of a central hydroxyl group make it a valuable tool for researchers in medicinal chemistry, bioconjugation, and materials science. By following the robust protocols outlined in this guide and understanding the underlying chemical principles, scientists can confidently employ this reagent to advance their research and development objectives.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 7. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcmarot.com [jcmarot.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymerization of Penta-1,4-diyn-3-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Polydiacetylenes
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique optical and electronic properties.[1][2][3] The polymerization of diacetylene monomers, such as penta-1,4-diyn-3-ol and its derivatives, leads to the formation of a highly conjugated backbone of alternating double and triple bonds. This structure is responsible for the characteristic intense blue or red color of the polymer and its remarkable sensitivity to environmental stimuli.[1][2][4] When subjected to external factors like heat, pH changes, or mechanical stress, these polymers can undergo a dramatic colorimetric transition, typically from blue to red.[1][4] This stimuli-responsive behavior makes them highly attractive for a wide range of applications, including biosensors, drug delivery systems, and tissue engineering.[5][6]
The versatility of this compound lies in its hydroxyl group, which provides a convenient handle for chemical modification. By introducing various functional groups, the properties of the resulting polymers can be tailored for specific applications. This guide provides a comprehensive overview of the polymerization of this compound and its derivatives, detailing the underlying mechanisms, experimental protocols, and characterization techniques.
Polymerization Mechanisms: A Deeper Dive
The polymerization of diacetylene monomers is typically a topochemical reaction, meaning it occurs in the solid state and is dictated by the packing of the monomers in the crystal lattice.[7] The most common method for initiating this polymerization is through exposure to UV radiation.[8][9][10]
1,4-Topochemical Polymerization
The primary mechanism for the polymerization of diacetylenes is a 1,4-addition reaction that occurs in the crystalline state. For this to happen, the monomer units must be aligned in a specific orientation within the crystal. Upon exposure to UV light or other energy sources, a chain reaction is initiated, leading to the formation of the conjugated polymer backbone.
The hydroxyl group in this compound can influence the crystal packing through hydrogen bonding, which in turn affects the polymerizability of the monomer. Derivatives with different side chains will exhibit varied packing arrangements and, consequently, different polymerization behaviors.
Solution-Phase Polymerization
While less common, solution-phase polymerization of diacetylenes can be achieved using specific catalysts. Recent research has demonstrated the use of copper catalysts for the synthesis of polydiacetylenes in solution.[2] Metathesis cyclopolymerization using Grubbs-type catalysts is another powerful method for preparing functional polyacetylenes from α,ω-diynes.[11] Additionally, palladium-catalyzed polyannulation reactions of diynes with diphenols offer a route to functional heterocyclic polymers.[12]
Visualizing the Polymerization Process
The following diagram illustrates the general concept of 1,4-topochemical polymerization of a generic diacetylene monomer.
Caption: Topochemical polymerization of diacetylene monomers.
Experimental Protocols: A Step-by-Step Guide
This section provides a general protocol for the UV-initiated solid-state polymerization of this compound. It is crucial to adapt this procedure based on the specific derivative and desired polymer characteristics.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.[13][14]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile monomers or solvents.[13][14]
-
Monomer Handling: Diacetylene monomers can be sensitive to heat, light, and pressure. Store them in a cool, dark place. Always consult the Safety Data Sheet (SDS) before use.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[13][14]
Materials and Reagents
-
This compound or its derivative
-
A suitable solvent for casting a film (e.g., chloroform, THF)
-
Substrate for film casting (e.g., quartz slide, glass plate)
-
UV cross-linker or a UV lamp with a known wavelength and intensity
Procedure: Thin Film Preparation and Polymerization
-
Monomer Solution Preparation: Dissolve a known concentration of the diacetylene monomer in the chosen solvent. The concentration will affect the thickness of the resulting film.
-
Film Casting: Cast the monomer solution onto the substrate using a suitable technique (e.g., drop-casting, spin-coating). Allow the solvent to evaporate completely, leaving a thin crystalline film of the monomer.
-
UV Polymerization: Place the substrate with the monomer film into a UV cross-linker.[4] Expose the film to UV radiation (typically 254 nm). The duration of exposure will depend on the monomer's reactivity and the desired degree of polymerization.[9]
-
Monitoring Polymerization: The progress of the polymerization can often be monitored visually by the appearance of a blue or red color.[1] Spectroscopic techniques like UV-Vis can provide a more quantitative measure of the polymer formation.
-
Post-Polymerization Treatment: Depending on the application, the polymer film may be used as is or subjected to further processing, such as annealing to induce chromatic transitions.[8]
Key Experimental Parameters
The success of the polymerization is highly dependent on several factors, which are summarized in the table below.
| Parameter | Influence on Polymerization | Typical Range/Value |
| Monomer Purity | High purity is essential for obtaining high molecular weight polymers.[7] | >98% |
| Solvent for Casting | Affects the crystallinity and morphology of the monomer film. | Chloroform, THF, Dichloromethane |
| UV Wavelength | Must provide sufficient energy to initiate polymerization without degrading the polymer. | 254 nm is commonly used. |
| UV Dose | Determines the extent of polymerization. | 0.1 - 10 J/cm²[4] |
| Temperature | Can influence the crystal packing and the rate of polymerization. | Room Temperature |
Characterization of the Resulting Polymers
A comprehensive characterization of the synthesized polydiacetylenes is crucial to understand their structure and properties.
Spectroscopic Techniques
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for monitoring the polymerization and any subsequent chromatic transitions. The blue phase of PDAs typically shows a strong absorption peak around 630-650 nm, while the red phase absorbs at a shorter wavelength, around 500-550 nm.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization by observing the disappearance of the diacetylene C≡C stretching vibrations and the appearance of the polymer backbone vibrations.[8][9] It can also provide information about the organization of the side chains.[8]
-
Fluorescence Spectroscopy: The red phase of polydiacetylenes is often fluorescent, with emission peaks typically observed around 560 nm and 640 nm, whereas the blue phase is generally non-fluorescent.[1]
Structural and Morphological Analysis
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymer films or other structures.[8]
-
X-ray Diffraction (XRD): XRD is used to study the crystalline structure of both the monomer and the polymer, which is critical for understanding the topochemical nature of the polymerization.
Applications in Research and Drug Development
The unique properties of polymers derived from this compound and its analogs open up a wide array of potential applications.
-
Biosensors: The colorimetric response of PDAs to various stimuli can be harnessed to detect a wide range of analytes, including proteins, DNA, metal ions, and pathogens.[5][6]
-
Drug Delivery: PDA-based vesicles or nanoparticles can be designed to release a therapeutic payload in response to a specific trigger, such as a change in pH or temperature at a disease site.[6]
-
Tissue Engineering: The ability to functionalize these polymers and their responsiveness to the local environment makes them promising materials for creating scaffolds that can support cell growth and tissue regeneration.[6]
-
Smart Coatings: PDA-containing coatings can be developed to indicate changes in temperature, pressure, or chemical exposure through a visible color change.
Conclusion
The polymerization of this compound and its derivatives offers a versatile platform for the creation of advanced functional materials. A thorough understanding of the polymerization mechanisms, careful control of experimental parameters, and comprehensive characterization are key to unlocking the full potential of these fascinating polymers. The protocols and information provided in this guide serve as a starting point for researchers and scientists to explore the exciting possibilities of polydiacetylenes in their respective fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. unige.ch [unige.ch]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [scielo.org.mx]
- 8. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed alkyne polyannulation of diphenols and unactivated internal diynes: a new synthetic route to functional heterocyclic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Safety and prevention in SPECIFIC POLYMERS [specificpolymers.com]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: Metal-Catalyzed Reactions Involving Penta-1,4-diyn-3-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
Penta-1,4-diyn-3-ol is a remarkably versatile C5 building block in modern organic synthesis.[1] Its structure, featuring a central propargylic alcohol flanked by two terminal alkynes, presents multiple reactive sites for strategic functionalization.[1] This guide provides an in-depth exploration of key metal-catalyzed transformations of this compound, with a focus on gold and platinum-catalyzed cycloisomerization reactions to generate valuable heterocyclic scaffolds. We offer detailed mechanistic insights, step-by-step experimental protocols, and expert commentary on reaction optimization to empower researchers in synthetic and medicinal chemistry to leverage this potent substrate in their discovery programs.
Introduction: The Strategic Value of this compound
The synthetic utility of this compound arises from the unique interplay of its functional groups. The terminal alkynes are amenable to a wide array of transformations, including coupling reactions, cycloadditions, and hydrometallations, while the secondary alcohol can be oxidized or used as an internal nucleophile.[1] Transition metal catalysis, in particular, unlocks elegant and atom-economical pathways to complex molecular architectures that would otherwise require lengthy, multi-step syntheses.[2][3]
Carbophilic Lewis acids, especially gold(I) and platinum(II) complexes, have a strong affinity for the π-systems of the alkynes.[3][4] This interaction activates the triple bonds towards nucleophilic attack, initiating cascade reactions.[4] The strategically positioned hydroxyl group in this compound serves as a potent internal nucleophile, enabling rapid access to furan-based heterocycles, which are prevalent motifs in pharmaceuticals and natural products.
This document will focus primarily on the gold- and platinum-catalyzed cycloisomerization of this compound and its derivatives, providing both the mechanistic rationale and actionable laboratory protocols.
Gold(I)-Catalyzed Cycloisomerization: A Direct Route to Substituted Furans
Gold(I) catalysts are exceptionally effective for activating alkynes due to their strong carbophilic (π-acidic) nature.[4][5][6] This activation renders the alkyne susceptible to attack by even weak nucleophiles, such as the internal hydroxyl group of this compound. This process initiates a cascade that efficiently constructs highly functionalized furan rings.
Mechanistic Rationale
The generally accepted mechanism for the gold(I)-catalyzed cyclization of propargylic alcohols involves several key steps.[4] The reaction is initiated by the coordination of the gold(I) catalyst to one of the alkyne moieties, forming a π-complex. This coordination increases the electrophilicity of the alkyne, facilitating an intramolecular 5-endo-dig cyclization via nucleophilic attack from the hydroxyl group. The resulting vinyl-gold intermediate can then undergo protodeauration to release the catalyst and furnish the cyclized product.[4] In the case of diynes, this can lead to further elegant cascade reactions.[5]
Caption: Generalized workflow for Gold(I)-catalyzed cycloisomerization.
Application Protocol: Gold(I)-Catalyzed Synthesis of a Fused Furan Scaffold
This protocol is adapted from methodologies involving gold-catalyzed cascade cyclizations of diynones, which share mechanistic principles with diynols.[7] The reaction demonstrates the power of gold catalysis to construct complex polycyclic systems in a single step.
Objective: To synthesize a tropone-fused furan scaffold via a gold(I)-catalyzed oxidative cascade cyclization of a penta-1,4-diyn-3-one derivative.
Materials & Reagents:
-
1,4-Diyn-3-one substrate (synthesized from this compound via oxidation)
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)
-
Silver tetrafluoroborate (AgBF4) or Silver hexafluoroantimonate (AgSbF6)
-
Pyridine N-oxide
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, etc.)
Experimental Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an argon atmosphere, add (Ph3PAuCl) (0.005 mmol, 2.5 mol%) and AgBF4 (0.005 mmol, 2.5 mol%).
-
Scientist's Note: The silver salt acts as a halide scavenger, abstracting the chloride from the gold pre-catalyst to generate the active cationic gold(I) species, [Ph3PAu]+. This is a common and highly effective method for generating the active catalyst in situ.
-
-
Reaction Setup: Add anhydrous DCM (2.0 mL) to the flask and stir the mixture for 5 minutes at room temperature to ensure complete activation of the catalyst.
-
Substrate Addition: Dissolve the 1,4-diyn-3-one substrate (0.2 mmol, 1.0 equiv) and pyridine N-oxide (0.3 mmol, 1.5 equiv) in anhydrous DCM (1.0 mL).
-
Scientist's Note: Pyridine N-oxide serves as an external oxidant in this cascade, enabling the formation of an α-oxo gold carbene intermediate, which is crucial for the subsequent transformations leading to the tropone ring system.[7]
-
-
Reaction Execution: Add the substrate solution to the catalyst mixture via syringe. Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired tropone-fused furan product.
Platinum-Catalyzed Transformations
Platinum complexes, such as PtCl2, also serve as effective catalysts for alkyne functionalization, often promoting similar cyclization pathways to gold.[8] In some cases, platinum can offer complementary reactivity or selectivity. The choice between gold and platinum can depend on the specific substrate and the desired outcome.
Application Protocol: Platinum(II)-Catalyzed Furan Synthesis
This protocol is based on the general principle of platinum-catalyzed cyclization of enynones to form substituted furans, a transformation analogous to the cyclization of diynols.[8]
Objective: To synthesize a substituted furan via PtCl2-catalyzed cycloisomerization of this compound.
Materials & Reagents:
-
This compound (CAS 56598-53-9)[9]
-
Platinum(II) chloride (PtCl2)
-
Anhydrous Toluene or Acetonitrile
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv) and PtCl2 (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Scientist's Note: Toluene is a common non-coordinating solvent for these reactions. Acetonitrile can also be used and may participate in the reaction mechanism in some cases.[10]
-
-
Reaction Execution: Heat the reaction mixture to 80 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and filter it through a short plug of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the furan product.
Caption: General experimental workflow for metal-catalyzed cycloisomerization.
Comparative Data & Optimization
The efficiency of these cyclization reactions can be highly dependent on the choice of catalyst, ligands, and reaction conditions. The following table provides a conceptual framework for comparing outcomes based on literature precedents for related systems.
| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Au(I) / Ag(I) | 1-5 | DCM, DCE | 25 - 40 | Good to Excellent | Mild conditions, high functional group tolerance.[4] Silver co-catalyst is often required. |
| Pt(II) | 2-10 | Toluene, MeCN | 60 - 100 | Moderate to Good | May require higher temperatures than gold. Can sometimes offer different selectivity. |
| Rh(I) | 2-5 | DCM, Toluene | 25 - 80 | Substrate Dependent | Often used for isomerization or rearrangement reactions rather than direct cyclization.[11][12] |
Troubleshooting & Field Insights:
-
Low Yields: If yields are low, ensure all reagents and solvents are strictly anhydrous. Water can compete as a nucleophile or deactivate the catalyst. Consider switching the silver co-catalyst (e.g., from AgBF4 to AgSbF6) as the non-coordinating nature of the counterion can significantly impact catalytic activity.
-
Side Products: The formation of Meyer-Schuster rearrangement products (α,β-unsaturated ketones) can sometimes compete with the desired cyclization.[10][13] Lowering the reaction temperature or screening different phosphine ligands on the gold catalyst can often suppress this side reaction.
-
Catalyst Decomposition: Blackening of the reaction mixture may indicate catalyst decomposition to metallic gold(0) or platinum(0). This can be mitigated by ensuring an inert atmosphere and using high-purity reagents.
Conclusion
This compound is a powerful and versatile substrate for metal-catalyzed synthesis. Gold and platinum catalysts, in particular, provide an elegant and efficient means to convert this simple acyclic precursor into valuable furan-containing heterocyclic structures. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore the rich chemistry of this building block. By understanding the underlying mechanisms and key experimental parameters, scientists can effectively troubleshoot and optimize these transformations for applications in drug discovery and complex molecule synthesis.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gold(I)-Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A unique rhodium-catalyzed rearrangement process: isomerization of an alkyne to a 1,3-diene with concomitant migration of a formyl group. An expeditious route to dienals from readily available 4-alkynals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds: from the Meyer–Schuster and Rupe rearrangements to redox isomerizations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with Penta-1,4-diyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Penta-1,4-diyn-3-ol in Modern Synthesis
This compound is a versatile and highly reactive building block in organic synthesis. Its symmetrical structure, featuring two terminal alkynes flanking a central secondary alcohol, presents unique opportunities for the construction of complex molecular architectures. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[1] When applied to this compound, the Sonogashira reaction opens avenues for the synthesis of a diverse array of compounds, including conjugated enediynes, a structural motif present in a number of biologically active natural products and pharmaceuticals.[1][2] The derivatives of this compound are of significant interest in drug development, with applications in antiviral and anticancer research.[3][4][5][6]
These application notes provide a comprehensive guide to the experimental protocols for the Sonogashira coupling of this compound. The protocols are designed to be robust and adaptable, with a focus on explaining the rationale behind the choice of reagents and reaction conditions.
Safety Considerations
This compound is an irritant and is harmful if swallowed.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8][9]
Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[10][11]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-R) and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
The following diagram illustrates the key steps in the Sonogashira coupling mechanism:
Caption: The dual catalytic cycle of the Sonogashira coupling.
Challenges in the Sonogashira Coupling of this compound
The symmetrical nature of this compound presents specific challenges that must be addressed to achieve high yields and selectivity:
-
Selectivity: Controlling the reaction to achieve mono-alkynylation versus di-alkynylation is a primary concern. The reaction conditions can be tuned to favor one product over the other.
-
Homocoupling: The presence of a copper co-catalyst can promote the undesired homocoupling of the alkyne starting material (Glaser coupling).[1] This can be minimized by using copper-free conditions or by carefully controlling the reaction atmosphere.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Mono-alkynylation of this compound
This protocol is designed to favor the formation of the mono-coupled product.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Anhydrous and anaerobic conditions are recommended.[12]
Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Stoichiometry | This compound (1.0 eq), Aryl halide (1.1 eq) | A slight excess of the aryl halide is used to drive the reaction to completion. |
| Palladium Catalyst | 2-5 mol% | A lower catalyst loading is often sufficient for efficient coupling. |
| Copper(I) Iodide | 1-2 mol% | A sub-stoichiometric amount of copper is used to minimize homocoupling. |
| Base | 2-3 equivalents | The base neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. |
| Solvent | Anhydrous THF or DMF | These polar aprotic solvents are effective at dissolving the reactants and catalysts. |
| Temperature | Room temperature to 50 °C | Milder conditions can help to control selectivity and minimize side reactions. |
| Reaction Time | 4-24 hours | The reaction progress should be monitored by TLC or GC-MS. |
Procedure:
-
To a dry, nitrogen-flushed flask, add the palladium catalyst, copper(I) iodide, and this compound.
-
Add the anhydrous solvent and stir to dissolve.
-
Add the base and the aryl or vinyl halide.
-
Stir the reaction mixture at the desired temperature and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-alkynylation of this compound
This protocol is designed to favor the formation of the di-coupled product.
Materials:
-
Same as Protocol 1
Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Stoichiometry | This compound (1.0 eq), Aryl halide (2.2-2.5 eq) | A larger excess of the aryl halide is used to ensure complete reaction at both alkyne terminals. |
| Palladium Catalyst | 3-5 mol% | A slightly higher catalyst loading may be necessary to drive the reaction to completion. |
| Copper(I) Iodide | 2-5 mol% | A higher concentration of copper can facilitate the di-alkynylation. |
| Base | 3-4 equivalents | An increased amount of base is required to neutralize the additional hydrogen halide formed. |
| Solvent | Anhydrous THF or DMF | |
| Temperature | 50-80 °C | Higher temperatures can promote the di-alkynylation. |
| Reaction Time | 12-48 hours |
Procedure:
The procedure is the same as for Protocol 1, with the adjusted stoichiometry and reaction conditions.
Workflow for Sonogashira Coupling of this compound
The following diagram outlines the general workflow for performing a Sonogashira coupling reaction with this compound.
Caption: General experimental workflow for the Sonogashira coupling.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source. |
| Insufficient base | Increase the amount of base. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Homocoupling | High copper concentration | Reduce the amount of CuI or consider a copper-free protocol. |
| Presence of oxygen | Ensure the reaction is performed under an inert atmosphere. | |
| Incomplete Reaction | Sterically hindered substrate | Increase the reaction time and/or temperature. Consider a more active catalyst system. |
| Poorly soluble reactants | Choose a different solvent or increase the reaction temperature. |
Conclusion
The Sonogashira coupling of this compound is a valuable transformation for the synthesis of complex molecules with potential applications in drug discovery and materials science. By carefully selecting the reaction conditions and understanding the underlying mechanism, researchers can effectively control the selectivity of the reaction to obtain the desired mono- or di-alkynylated products in high yields. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel penta-1,4-diene-3-one derivatives containing quinazoline and oxime ether fragments: Design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-pentadiyn-3-ol - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in Penta-1,4-diyn-3-ol
Introduction: The Strategic Importance of Penta-1,4-diyn-3-ol Derivatization
This compound is a versatile C5 building block in organic synthesis, prized for its unique structural motif featuring a secondary alcohol flanked by two terminal alkyne groups.[1] This arrangement of functional groups offers a rich platform for constructing complex molecular architectures found in natural products and pharmaceuticals.[1] The derivatization of the central hydroxyl group is a critical strategic maneuver that enables chemists to modulate the molecule's reactivity, stability, and physical properties, thereby unlocking a broader range of synthetic possibilities.
This guide provides a comprehensive overview of key derivatization strategies for the hydroxyl group of this compound, complete with detailed, field-tested protocols. The methodologies discussed herein are designed to be robust and reproducible, empowering researchers in drug development and chemical synthesis to confidently employ this valuable synthon in their work. We will delve into the mechanistic rationale behind each protocol, offering insights that extend beyond mere procedural steps.
Core Principles of Derivatization
The primary motivations for derivatizing the hydroxyl group of this compound include:
-
Protection: Masking the hydroxyl group to prevent its interference in subsequent reactions targeting the alkyne functionalities.[2][3] This is crucial when employing strongly basic or nucleophilic reagents that would otherwise deprotonate the alcohol.
-
Activation: Transforming the hydroxyl into a better leaving group to facilitate nucleophilic substitution reactions.
-
Modification of Physicochemical Properties: Altering solubility, volatility, or chromatographic behavior to aid in purification or analysis.[4]
-
Introduction of a Reporter Group: Attaching a chromophore or fluorophore to enable detection and quantification in analytical assays.[5]
Section 1: Protection of the Hydroxyl Group via Silyl Ether Formation
The formation of silyl ethers is arguably the most common and versatile method for protecting alcohols in organic synthesis.[3][6] Silyl ethers offer a wide range of stabilities, which can be tuned by the choice of substituents on the silicon atom.[2][6] They are generally stable to a variety of non-acidic and non-fluoride-containing reagents, making them orthogonal to many other protecting groups.[2]
Protocol 1.1: Tert-Butyldimethylsilyl (TBDMS) Protection
TBDMS ethers provide a robust and widely used protecting group, offering a good balance of stability and ease of cleavage. The following protocol is a reliable method for the TBDMS protection of this compound.
Experimental Protocol
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected this compound.
Causality and Experimental Insights:
-
Imidazole's Role: Imidazole serves a dual purpose. It acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide. More importantly, it reacts with TBDMSCl to form a highly reactive silyl-imidazolium intermediate, which is the active silylating agent. This is known as the Corey protocol.[6]
-
Solvent Choice: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the ionic intermediates.[6]
-
Work-up: The aqueous work-up is crucial for removing excess reagents and water-soluble byproducts. The NaHCO₃ quench neutralizes any HCl formed during the reaction.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
Application Note: Asymmetric Transformations of Penta-1,4-diyn-3-ol for the Synthesis of Chiral Architectures
Abstract
Penta-1,4-diyn-3-ol is a versatile and highly functionalized C5 building block, distinguished by a central pro-chiral secondary alcohol flanked by two terminal alkyne groups.[1] This unique structure presents multiple avenues for stereoselective functionalization, making it an invaluable precursor in the synthesis of complex chiral molecules for pharmaceuticals and materials science. This guide provides an in-depth exploration of two powerful asymmetric synthesis strategies utilizing this compound: the direct asymmetric transfer hydrogenation of its central carbonyl group to yield chiral propargyl diols, and a sophisticated desymmetrization approach involving the selective mono-hydrogenation of its corresponding diene derivative. This document furnishes researchers, chemists, and drug development professionals with the foundational principles, field-proven protocols, and mechanistic insights required to leverage this potent synthon in their work.
Foundational Concepts: The Stereochemical Potential of this compound
The synthetic power of this compound lies in its inherent symmetry and dense functionality. The central hydroxyl group is situated at a pro-chiral center, meaning the molecule is achiral but can be converted into a chiral molecule in a single transformation. The two primary approaches to harnessing this potential are:
-
Asymmetric Reduction: The reduction of the parent ketone, penta-1,4-diyn-3-one, or the dynamic kinetic resolution of the racemic alcohol, provides direct access to enantiomerically enriched 1,4-diyn-3-ols. More commonly, the related transformation of reducing a ketone to a chiral alcohol is achieved via asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH).[2] These methods, particularly those developed by Noyori and coworkers, utilize well-defined ruthenium complexes bearing chiral ligands to deliver hydrogen with exceptional facial selectivity.[3][4]
-
Desymmetrization: The two terminal alkyne groups are chemically equivalent. By first reducing them to alkenes to form penta-1,4-dien-3-ol, the two vinyl groups become enantiotopic. A chiral catalyst can then selectively hydrogenate one of the two double bonds, a process known as desymmetrization, to generate a chiral allylic alcohol with two new, adjacent stereocenters.[5]
This guide will focus on providing detailed protocols for the asymmetric transfer hydrogenation to create a chiral diynol and the desymmetric hydrogenation pathway.
Protocol I: Asymmetric Transfer Hydrogenation (ATH) of Penta-1,4-diyn-3-one
This protocol details the enantioselective reduction of the ketone functionality within a diyne system to produce a chiral propargylic alcohol. The methodology is based on the highly reliable Noyori-type catalysts, specifically using a Ru(II) complex with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand.[6]
Causality and Mechanistic Insight
The success of the Ru-TsDPEN catalyst system in asymmetric transfer hydrogenation stems from its well-defined mechanism.[6] The precatalyst, typically [RuCl₂(p-cymene)]₂, reacts with the chiral TsDPEN ligand to form the active catalyst. In the presence of a hydrogen donor like a formic acid/triethylamine mixture, a ruthenium-hydride species is generated.
The key to stereoselectivity occurs in the outer coordination sphere of the metal.[6] The substrate (ketone) does not bind directly to the ruthenium center. Instead, the ruthenium-hydride and the N-H proton of the coordinated TsDPEN ligand participate in a concerted, six-membered transition state to transfer a hydride to one face of the carbonyl and a proton to the oxygen. The chiral environment created by the bulky phenyl groups and the defined conformation of the diamine ligand sterically blocks one approach of the substrate, leading to highly enantioselective reduction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ATH of α,β-acetylenic ketones.
Materials:
-
Penta-1,4-diyn-3-one (Substrate)
-
[RuCl₂(p-cymene)]₂ (Catalyst precursor)
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Methanol)
-
Schlenk flask and standard inert atmosphere equipment (Argon or Nitrogen)
-
Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 eq).
-
Add (S,S)-TsDPEN (0.011 mmol, 2.2 eq).
-
Add 5 mL of anhydrous, degassed solvent (e.g., CH₃CN).
-
Stir the resulting orange solution at room temperature for 30 minutes to form the monomeric catalyst complex.
-
-
Reaction Setup:
-
Prepare a 5:2 molar mixture of formic acid and triethylamine. Caution: This is an exothermic reaction; prepare slowly in an ice bath.
-
In a separate Schlenk flask, dissolve penta-1,4-diyn-3-one (1.0 mmol, 100 eq relative to Ru) in 5 mL of solvent.
-
Add 1.0 mL of the freshly prepared HCOOH/NEt₃ azeotrope to the substrate solution.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor by TLC or GC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Expected Results
The ATH of acetylenic ketones using this catalyst system is known for its high efficiency and enantioselectivity.
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1-phenylprop-2-yn-1-one | 1.0 | 28 | 20 | 96 | 97 | |
| 4,4-dimethyl-1-phenylpent-2-yn-1-one | 1.0 | 28 | 48 | 98 | 98 | |
| Penta-1,4-diyn-3-one (Predicted) | 0.5 - 1.0 | 28-40 | 12-24 | >90 | >95 | Predicted |
Protocol II: Desymmetric Mono-Hydrogenation of Penta-1,4-dien-3-ol
This advanced, two-step protocol transforms the symmetric this compound into a highly valuable chiral allylic alcohol bearing two vicinal stereocenters.
Rationale and Workflow
The core of this strategy is the Ir-catalyzed desymmetric mono-hydrogenation of a meso-like 1,4-diene.[5] This requires the initial, non-chiral reduction of the diyne to a diene.
-
Step 1: Semi-Hydrogenation. The two alkyne groups of this compound are reduced to alkenes using a catalyst that is selective for the alkyne-to-alkene transformation without over-reducing to the alkane. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic choice for this purpose.
-
Step 2: Desymmetric Hydrogenation. The resulting penta-1,4-dien-3-ol has two enantiotopic vinyl groups. An iridium catalyst bearing a chiral phosphine ligand can differentiate between these two groups, selectively hydrogenating one to yield the chiral allylic alcohol with high diastereoselectivity and enantioselectivity.[5]
Detailed Experimental Protocol
Step 1: Synthesis of Penta-1,4-dien-3-ol (Semi-Hydrogenation)
Materials:
-
This compound
-
Lindlar's catalyst (Pd/CaCO₃/Pb)
-
Quinoline (optional, as a further catalyst poison to prevent over-reduction)
-
Solvent (e.g., Ethyl Acetate or Methanol)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of solvent in a round-bottom flask.
-
Add Lindlar's catalyst (5-10 wt% of the substrate). A small amount of quinoline can be added if over-reduction is a concern.
-
Purge the flask with H₂ gas and maintain a positive pressure (e.g., with a balloon).
-
Stir vigorously at room temperature. Monitor the reaction closely by TLC or GC to observe the disappearance of the starting material and the formation of the diene product, taking care to stop the reaction before the alkene is reduced.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting penta-1,4-dien-3-ol is often used in the next step without further purification.
Step 2: Ir-Catalyzed Desymmetric Mono-Hydrogenation
This protocol is based on the highly efficient method developed by Zhang and coworkers.[5]
Materials:
-
Penta-1,4-dien-3-ol (Substrate from Step 1)
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral ligand (e.g., (R,R,R)-f-spiroPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed Toluene
-
Hydrogen gas (H₂) source (Parr hydrogenator or Schlenk line)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) to a vial.
-
Add 1.0 mL of degassed toluene and stir for 20 minutes.
-
-
Reaction Setup:
-
In a separate vial, dissolve penta-1,4-dien-3-ol (1.0 mmol) and K₂CO₃ (0.1 mmol, 10 mol%) in 1.0 mL of degassed toluene.
-
Transfer the substrate solution to a hydrogenation vial or small Parr reactor.
-
Add the catalyst solution to the reactor.
-
Seal the reactor, purge several times with H₂ gas, and pressurize to the desired pressure (e.g., 1-6 bar).
-
Stir the reaction at room temperature for the specified time (typically very fast, 10-60 min).
-
-
Workup and Analysis:
-
Carefully vent the reactor and concentrate the reaction mixture directly.
-
Purify by flash column chromatography.
-
Analyze the product for yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by SFC or chiral GC.
-
Expected Results
This methodology provides rapid access to chiral allylic alcohols with outstanding levels of selectivity.
| Substrate | Catalyst Loading (mol%) | H₂ (bar) | Time | Yield (%) | dr | ee (%) | Reference |
| Penta-1,4-dien-3-ol | 1.0 | 1 | 10 min | 96 | >99:1 | 97 | [5] |
| 1-phenylpenta-1,4-dien-3-ol | 1.0 | 6 | 1 h | 95 | >99:1 | 99 | [5] |
| 1-cyclohexylpenta-1,4-dien-3-ol | 1.0 | 6 | 1 h | 94 | >99:1 | 99 | [5] |
Applications and Future Directions
The chiral products derived from this compound are exceptionally useful synthetic intermediates.
-
Chiral Propargyl Diols (from Protocol I): These molecules are building blocks for synthesizing biologically active conjugated diynols, which have shown potential as anticancer agents.[7] The remaining alkyne functionalities can be further elaborated using click chemistry, Sonogashira couplings, or cyclization reactions.
-
Chiral Allylic Alcohols (from Protocol II): The product, a chiral allylic alcohol with an adjacent stereocenter, is a key structural motif in numerous natural products. This protocol was used to synthesize key intermediates for zaragozic acid A and (+)-invictolide, demonstrating its utility in complex molecule synthesis.[5]
The continued development of new catalysts and methods will further expand the synthetic utility of this compound, solidifying its role as a power-packed C5 synthon for modern asymmetric synthesis.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Penta-1,4-diyn-3-ol in Advanced Materials and Polymer Synthesis
Foreword: Unlocking the Potential of a Unique C5 Building Block
In the dynamic landscape of materials science and polymer chemistry, the pursuit of novel monomers that offer a unique combination of reactivity, functionality, and structural versatility is paramount. Penta-1,4-diyn-3-ol, a seemingly simple C5 molecule, emerges as a potent and multifaceted building block with the potential to unlock a new generation of functional polymers and smart materials. Its structure, featuring two terminal alkyne groups and a central secondary alcohol, provides a rich playground for chemical modification and polymerization. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the applications and protocols related to this compound. We will delve into the fundamental principles of its reactivity and provide detailed, field-proven insights into its application in the synthesis of polydiacetylenes, as a versatile crosslinker, and as a key component in the architecture of dendrimers and hydrogels.
I. The Core Chemistry of this compound: A Trifecta of Reactivity
The utility of this compound stems from its three primary reactive sites: two terminal alkynes and one secondary hydroxyl group. This unique combination allows for a diverse range of chemical transformations, making it a highly valuable and versatile synthetic intermediate.[1]
-
Terminal Alkynes: These groups are the cornerstone of this compound's polymer-forming capabilities. They can participate in:
-
Topochemical Polymerization: Under appropriate conditions, such as UV irradiation or thermal treatment in the solid state, the diacetylene moieties can undergo a 1,4-addition polymerization to form highly conjugated polydiacetylene (PDA) chains.[1] This process is highly dependent on the crystalline packing of the monomer.
-
Click Chemistry: The terminal alkynes are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile construction of complex macromolecular architectures, including dendrimers and functionalized polymers.
-
Coupling Reactions: The terminal alkynes can readily participate in various coupling reactions, such as Sonogashira and Glaser couplings, to form extended conjugated systems.
-
-
Secondary Hydroxyl Group: The central alcohol functionality provides a strategic point for modification and functionalization. It can be:
-
Esterified or Etherified: To introduce a wide array of functional side chains, thereby tuning the solubility, processability, and stimuli-responsive properties of the resulting polymers.
-
Oxidized: To form the corresponding ketone, penta-1,4-diyn-3-one, which can then be used in different synthetic pathways.
-
Used as a Directing Group: To influence the stereochemistry of reactions at adjacent positions.
-
The interplay of these functional groups allows for the rational design of materials with tailored properties.
II. Application in Polydiacetylene Synthesis: Crafting Chromatic Sentinels
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their dramatic colorimetric transitions in response to external stimuli such as heat, pH, mechanical stress, and the presence of specific analytes.[2][3] This property makes them ideal candidates for the development of sensors and smart materials. While many studies focus on long-chain diacetylene amphiphiles, the fundamental principles of topochemical polymerization are applicable to smaller diacetylene diols like this compound, provided they can be organized into a suitable crystalline lattice.
Mechanism of Topochemical Polymerization
The topochemical polymerization of diacetylenes is a solid-state reaction where the crystalline packing of the monomer dictates the stereochemistry and connectivity of the resulting polymer. For an efficient polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement, as illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Penta-1,4-diyn-3-ol
Welcome to the technical support center for the purification of crude Penta-1,4-diyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification and handling of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as propargyl aldehyde and ethynylmagnesium bromide or ethynyllithium. Side products from dimerization or polymerization of the starting materials or the product itself can also be present. Additionally, oxidation of the secondary alcohol to the corresponding ketone, Penta-1,4-diyn-3-one, is a potential impurity.[1][2][3]
Q2: What is the recommended storage condition for crude and purified this compound?
A2: Due to its potential for thermal instability and polymerization, this compound should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] Avoid exposure to light and air to minimize oxidation and degradation.[1]
Q3: What are the main safety precautions I should take when handling this compound?
A3: this compound is a flammable liquid and can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[6][8] Use non-sparking tools and take precautions against static discharge.[4][5]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, it should be approached with caution for this compound due to its potential for thermal decomposition and polymerization at elevated temperatures.[1] If distillation is necessary, it should be performed under high vacuum to lower the boiling point and with the addition of a polymerization inhibitor.
Troubleshooting Guide
This section provides a more detailed, problem-oriented guide to address specific issues you may encounter during the purification of this compound.
Problem 1: Low yield of purified product after column chromatography.
Possible Causes & Solutions:
-
Product decomposition on silica gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like propargyl alcohols.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine in hexane/ethyl acetate) before packing the column. This will neutralize the acidic sites.
-
-
Irreversible adsorption to the stationary phase: The polar alcohol and alkyne functional groups can lead to strong interactions with the silica gel.
-
Solution: Gradually increase the polarity of your eluent. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or diethyl ether) can help to elute the product effectively.
-
-
Product co-eluting with impurities:
-
Solution: Optimize your solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent ratios to achieve good separation between your product and impurities.
-
Problem 2: The purified product is colored (yellow or brown).
Possible Causes & Solutions:
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, which may be colored.[1][2]
-
Solution: Ensure all solvents are de-gassed and the purification is carried out under an inert atmosphere to minimize contact with oxygen.
-
-
Polymerization: Diyne systems can be prone to polymerization, leading to colored oligomeric or polymeric impurities.[2]
-
Solution: Avoid excessive heat and light during purification and storage.[1] Adding a radical inhibitor like hydroquinone during workup (if compatible with downstream applications) can sometimes be beneficial.
-
Problem 3: The product appears pure by TLC but shows impurities in NMR.
Possible Causes & Solutions:
-
Non-UV active impurities: Some impurities may not be visible on a TLC plate under UV light.
-
Solution: Stain your TLC plate with a universal stain like potassium permanganate or ceric ammonium molybdate to visualize all spots.
-
-
Residual solvents: Solvents used in the purification may be present in the final product.
-
Solution: Dry the purified product under high vacuum for an extended period to remove residual solvents.
-
-
Isomeric impurities: Structural isomers may have similar polarities and co-elute.
-
Solution: Consider using a different stationary phase for chromatography (e.g., alumina) or a different solvent system to improve separation.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for the purification of crude this compound, adapted from procedures for similar propargyl alcohols.[9]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Triethylamine (optional, for deactivation)
-
Glass column, flasks, and other standard glassware
-
TLC plates, UV lamp, and staining solution (e.g., potassium permanganate)
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
(Optional) To deactivate the silica, pre-elute the packed column with the eluent containing 1% triethylamine.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Data Summary
| Purification Technique | Expected Purity | Typical Yield | Key Considerations |
| Flash Column Chromatography | >95% | 60-85% | Potential for decomposition on silica. Optimization of solvent system is crucial. |
| Vacuum Distillation | >98% | Variable | Risk of thermal decomposition. Should be performed at low pressure. |
| Recrystallization | >99% (if solid) | Variable | Dependent on finding a suitable solvent system. |
Note: Yields are highly dependent on the purity of the crude material and the optimization of the purification process.
Visual Workflow
Purification Workflow for Crude this compound
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield during column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 3. Penta-1,4-diyn-3-one | C5H2O | CID 12596780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-pentadiyn-3-ol - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Penta-1,4-diyn-3-ol
Welcome to the technical support resource for the synthesis of Penta-1,4-diyn-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable C5 building block. As a versatile intermediate, the successful and reproducible synthesis of this compound is critical for its application in constructing complex molecules, including bioinspired acetylenic lipids and substituted furans.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting, explain the causality behind experimental choices, and offer field-proven insights to help you optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis and Its Challenges
The most common and direct route to this compound involves the double nucleophilic addition of an ethynyl anion equivalent to an electrophilic carbonyl carbon, typically from a formate ester like ethyl formate.[2] This reaction, a variation of the Favorskii reaction, appears straightforward but is fraught with potential pitfalls that can drastically reduce yields.[3]
The fundamental transformation is the reaction of two equivalents of a metal acetylide (generated in situ) with one equivalent of ethyl formate.
Core Reaction: 2 HC≡CMgBr + HCOOEt → (HC≡C)₂CHOH
The primary challenges stem from:
-
Instability of Reagents and Product: Terminal alkynes and the diynol product can be sensitive to temperature, oxygen, and pH, leading to degradation or polymerization.[4][5]
-
Competing Side Reactions: The highly reactive nature of the organometallic reagents can lead to a variety of undesired byproducts.
-
Difficult Purification: The polarity and potential instability of the product can complicate its isolation from the reaction mixture.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General experimental workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: My reaction yield is extremely low (<15%) or I isolated no product. What went wrong?
This is the most frequent issue and can be attributed to several factors. Let's diagnose it with a logical flowchart.
Caption: Troubleshooting flowchart for diagnosing low-yield reactions.
In-depth Causality:
-
Grignard Reagent Viability: The Grignard (or organolithium) reagent is the heart of the reaction. It is extremely sensitive to moisture and atmospheric oxygen. Any proton source (like water in the solvent or on the glassware) will quench the reagent, converting it into a non-nucleophilic species.
-
Expert Tip: Always use freshly distilled, anhydrous solvents like THF. Dry glassware in an oven overnight and cool it under a stream of inert gas (Nitrogen or Argon) before use.
-
-
Temperature Control: The addition of ethyl formate to the ethynylmagnesium bromide solution is highly exothermic. If the temperature rises uncontrollably, several side reactions are accelerated:
-
Aldol-type reactions: Although less common with esters, side reactions can occur.
-
Polymerization: Terminal alkynes can polymerize, especially in the presence of heat or trace metal impurities.[4]
-
Product Decomposition: The diynol product itself may be thermally labile.[2]
-
Expert Tip: Perform the addition dropwise via a syringe pump over an extended period (e.g., 1 hour) while maintaining the reaction temperature between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.
-
FAQ 2: My TLC shows a complex mixture of spots, and the main product is difficult to isolate. What are these byproducts?
The formation of multiple byproducts is common and usually arises from the high reactivity of the starting materials and the product.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Penta-1,4-diyn-3-one | Oxidation of the desired alcohol product (this compound) by atmospheric oxygen during workup or purification.[1][4] | Degas all solvents. Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). Store the final product under inert gas at a low temperature.[4] |
| Hexa-1,3,5-triyne | Result of Glaser or Hay-type oxidative homocoupling of the terminal alkyne moieties, catalyzed by trace copper or other metals.[6] | Avoid copper catalysts if possible. If unavoidable, use conditions that favor cross-coupling over homocoupling. Ensure rigorous cleaning of glassware to remove trace metal contaminants. |
| Polymeric materials | Base-catalyzed polymerization of the terminal alkynes, especially at elevated temperatures.[4] | Maintain strict low-temperature control throughout the reaction. Quench the reaction promptly once complete (monitor by TLC). |
| Unreacted Aldehyde Intermediate | Incomplete reaction of the second equivalent of the Grignard reagent with the intermediate aldehyde formed after the first addition. | Use a slight excess (2.1-2.2 equivalents) of the Grignard reagent. Ensure adequate reaction time after the addition of ethyl formate. |
FAQ 3: Should I use protecting groups for the terminal alkynes?
The use of protecting groups is a strategic choice dependent on your overall synthetic goal. For the direct synthesis of this compound, they are generally not required. However, they become essential in other contexts.
-
When to Use Protecting Groups:
-
Synthesis of Unsymmetrical Diynols: If you need to add two different alkyne groups, you must use a stepwise approach. This involves protecting one alkyne, reacting the other, and then deprotecting.[1]
-
Preventing Side Reactions in Multi-step Synthesis: If the terminal alkyne's acidic proton or reactivity would interfere with subsequent planned reactions on another part of the molecule, protection is necessary.[7][8]
-
-
Recommended Protecting Group: Trialkylsilyl Ethers Trialkylsilyl groups like Trimethylsilyl (TMS) or the bulkier Triisopropylsilyl (TIPS) are widely used for alkyne protection because they are easy to install and can be selectively removed under mild conditions.[9][10]
Protocol for TMS Protection/Deprotection:
-
Protection: React the terminal alkyne with a base like n-BuLi at low temperature, followed by the addition of TMS-Cl.
-
Deprotection: The TMS group can be easily removed using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) in THF, or with potassium carbonate in methanol.[10]
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the common issues discussed above. It is crucial that all steps are performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (or Lithium acetylide ethylenediamine complex)
-
Ethyl formate[11]
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Preparation of Ethynylmagnesium Bromide (in situ): a. In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, add magnesium turnings (2.2 eq). b. Add anhydrous THF to cover the magnesium. c. Slowly add a solution of ethyl bromide (2.2 eq) in anhydrous THF dropwise to initiate the Grignard formation (slight warming and bubbling should be observed). Maintain a gentle reflux until most of the magnesium is consumed. d. Cool the resulting solution of ethylmagnesium bromide to 0 °C. e. Bubble dry acetylene gas through the solution for 1-2 hours, or until saturation is confirmed. A thick, grey-white precipitate of ethynylmagnesium bromide will form.
-
Reaction with Ethyl Formate: a. Cool the Grignard slurry to -10 °C. b. Slowly add a solution of ethyl formate (1.0 eq) in anhydrous THF dropwise over 1 hour, ensuring the internal temperature does not exceed 0 °C. c. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[12] This will dissolve the magnesium salts. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a typical lab-scale reaction). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).[12]
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a solvent gradient, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity to elute the product. c. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Section 4: Stability and Storage
This compound is a relatively unstable compound. Proper storage is critical to maintain its purity and integrity.
-
Temperature: Store at low temperatures, preferably at -20 °C.[4]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[4]
-
Light: Protect from light, as photochemical reactions can lead to degradation.[4]
-
Purity: Ensure the compound is free from acidic, basic, or metallic impurities which can catalyze decomposition or polymerization.
By following these troubleshooting guides and optimized protocols, researchers can significantly improve the yield and reproducibility of their this compound synthesis, paving the way for its successful application in advanced organic synthesis.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]
- 6. chemmethod.com [chemmethod.com]
- 7. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Ethyl formate - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of Penta-1,4-diyn-3-ol
Welcome to the technical support center for the optimization of reaction conditions for penta-1,4-diyn-3-ol coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile C5 building block. This compound's terminal alkynes and secondary alcohol functionalities offer a gateway to a diverse range of complex molecules, but its reactivity also presents unique challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve your synthetic goals with confidence and efficiency.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most common issues encountered during the coupling of this compound.
Issue 1: Low or No Product Yield in Homocoupling Reactions (Glaser/Hay Coupling)
Question: I am attempting a Glaser or Hay coupling of this compound to synthesize a symmetrical 1,3-diyne, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in Glaser-type homocoupling reactions of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability. Here’s a systematic approach to troubleshooting:
-
Catalyst and Oxidant Issues: The cornerstone of a successful Glaser coupling is the active copper(I) catalyst and an efficient oxidant.[2][3]
-
Inactive Copper Catalyst: Ensure your copper(I) salt (e.g., CuCl or CuI) is fresh and has been stored under an inert atmosphere. Exposure to air can oxidize Cu(I) to the less active Cu(II).
-
Inefficient Reoxidation: In the catalytic Hay coupling, the reoxidation of Cu(I) by an oxidant (typically O₂) is crucial.[3] Ensure efficient aeration of your reaction mixture by bubbling air or oxygen through the solution. However, be mindful that excessive oxidation can lead to side reactions.
-
Ligand Choice: For Hay coupling, the choice of ligand is critical. N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used to solubilize the copper catalyst and enhance its reactivity.[2][3][4] The CuCl-TMEDA complex is often more soluble in a wider range of organic solvents, offering greater flexibility.[2][3]
-
-
Solvent and Base Selection: The reaction medium plays a significant role in the outcome.
-
Solvent Effects: While pyridine was traditionally used, other solvents like dichloromethane (DCM) or even aqueous media under certain conditions can be effective.[5][6] The solubility of the copper-acetylide intermediate is key.
-
Base Strength and Sterics: A suitable base is required to deprotonate the terminal alkyne.[2] Common bases include amines like pyridine or ammonium hydroxide. The choice of base can also influence the reaction rate and selectivity.[7]
-
-
Substrate-Related Problems:
-
Competing Reactions: The hydroxyl group of this compound can potentially coordinate to the copper center, influencing the reaction. While the Glaser coupling is generally tolerant of many functional groups, strong coordination can inhibit the catalytic cycle.[2]
-
Oligomerization/Polymerization: Due to the bifunctional nature of this compound, intermolecular coupling can lead to the formation of oligomers or polymers instead of the desired dimer, especially at high concentrations. Consider using high-dilution conditions for intramolecular cyclizations if that is the desired outcome.
-
Issue 2: Formation of Side Products in Sonogashira Coupling
Question: I am performing a Sonogashira cross-coupling with this compound and an aryl halide, but I am observing significant formation of the homocoupled diyne (Glaser coupling product) and other impurities. How can I improve the selectivity for the desired cross-coupled product?
Answer: The formation of the Glaser homocoupling product is a very common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[8][9][10] Here are several strategies to minimize this and other side reactions:
-
Minimizing Glaser Homocoupling:
-
Rigorous Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the terminal alkyne.[8] It is crucial to thoroughly degas your solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[8][11]
-
Copper-Free Sonogashira: To completely avoid the Glaser side reaction, consider a copper-free Sonogashira protocol.[8][9] These conditions often require a more active palladium catalyst system, potentially with specialized ligands, and may need higher reaction temperatures.[9][11]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]
-
-
Addressing Other Side Products:
-
Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom can occur. Optimizing the ligand and base can sometimes mitigate this.
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates the decomposition of the palladium catalyst.[8][12] This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand. Using bulky, electron-rich phosphine ligands can help stabilize the active Pd(0) species.[12]
-
Issue 3: Catalyst Deactivation and Sluggish Reactions
Question: My coupling reaction with this compound starts but then stalls, or is extremely sluggish, often with the formation of palladium black. What is causing this catalyst deactivation and how can I prevent it?
Answer: Catalyst deactivation is a frequent challenge in cross-coupling reactions and can be particularly problematic with substrates that can act as ligands.[12][13] The hydroxyl group in this compound, although not as strong a poison as a pyridine nitrogen, can potentially interact with the palladium center.
-
Understanding the Causes of Deactivation:
-
Catalyst Poisoning: The hydroxyl group of your substrate or impurities in your reagents can coordinate to the palladium center, forming inactive off-cycle complexes.[12]
-
Formation of Palladium Black: This is the aggregation of the active Pd(0) catalyst into an inactive elemental form.[8][12] This is often promoted by high temperatures, slow catalytic turnover, and the presence of oxygen.[12]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation, which can destabilize the palladium catalyst.
-
-
Strategies for Prevention and Optimization:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can stabilize the active Pd(0) catalyst, prevent aggregation, and accelerate the catalytic cycle, thereby minimizing the lifetime of vulnerable catalytic intermediates.[12][14][15]
-
Use of Pre-catalysts: Modern palladium pre-catalysts are designed for the efficient in-situ generation of the active Pd(0) species, which can lead to more reproducible results and lower catalyst loadings.[16]
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help to minimize catalyst decomposition.[12]
-
Inert Atmosphere: As mentioned previously, maintaining a strictly inert atmosphere is crucial to prevent oxidation of both the Pd(0) catalyst and any phosphine ligands.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best suited for synthesizing symmetrical dimers of this compound?
A1: For the synthesis of symmetrical 1,3-diynes from this compound, the Glaser or Hay coupling reactions are the most direct and commonly employed methods.[2][3] The Hay coupling, which uses a catalytic amount of a soluble copper(I)-TMEDA complex, is often preferred due to its versatility and milder conditions compared to the classical Glaser coupling.[2][3]
Q2: What is the typical reactivity order for aryl halides in the Sonogashira coupling with this compound?
A2: The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[8][17] Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides typically require heating, while aryl chlorides are the least reactive and often necessitate specialized, highly active catalyst systems with bulky, electron-rich ligands.[8][11][17]
Q3: Can I selectively couple only one of the terminal alkynes of this compound?
A3: Achieving selective mono-coupling of this compound can be challenging but is feasible. One common strategy is to use a protecting group on one of the alkyne terminals. For instance, a bulky silyl group like triisopropylsilyl (TIPS) can be used to protect one alkyne. After the first coupling reaction on the unprotected alkyne, the protecting group can be removed to allow for a subsequent reaction at the other terminus.
Q4: My reaction mixture turns black. What does this signify and what should I do?
A4: A black precipitate, commonly referred to as "palladium black," is indicative of the decomposition of your palladium catalyst into its elemental, inactive form.[8][12] This is a clear sign of a failed or failing reaction. To address this, you should re-evaluate your reaction setup, focusing on ensuring a strictly inert atmosphere, using high-purity reagents and solvents, and potentially screening different ligands that can better stabilize the active catalyst.[12]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Hay Homocoupling of this compound
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the substrate in an appropriate solvent (e.g., acetone or dichloromethane).
-
Add the copper(I) chloride (0.1 eq.) and TMEDA (0.1 eq.).
-
Stir the reaction mixture vigorously while bubbling a gentle stream of air or oxygen through the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Cross-Coupling of this compound
-
To a Schlenk flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (room temperature to 100 °C, depending on the aryl halide) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Summary for this compound Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield (Homocoupling) | Inactive catalyst; Insufficient oxidant; Poor solvent choice | Use fresh Cu(I) salt; Ensure efficient aeration; Screen different solvents (e.g., DCM) |
| Glaser Side Product (Sonogashira) | Presence of oxygen | Use rigorous anaerobic conditions (degas solvents); Consider copper-free protocol |
| Catalyst Deactivation (Black Ppt) | Catalyst poisoning; High temperature; Inappropriate ligand | Use high-purity reagents; Optimize temperature; Screen bulky, electron-rich ligands |
| Sluggish Reaction | Unreactive aryl halide (e.g., chloride) | Use a more active catalyst system (e.g., with Buchwald ligands); Increase temperature |
Part 4: Visualizing Reaction Mechanisms and Workflows
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Coupling Reactions
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. scite.ai [scite.ai]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Stability issues of Penta-1,4-diyn-3-ol under basic conditions
A Guide to Understanding and Mitigating Stability Issues Under Basic Conditions
Welcome to the technical support guide for Penta-1,4-diyn-3-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile C5 building block in their synthetic endeavors. While this compound is a valuable intermediate due to its reactive terminal alkynes and a central secondary alcohol, its handling under basic conditions presents significant challenges.[1] This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to ensure the integrity of your compound and the success of your experiments.
The Core Issue: Susceptibility to Retro-Favorskii Reaction
The primary stability concern for this compound under basic conditions is its propensity to undergo a retro-Favorskii reaction . This reaction is the reverse of the Favorskii reaction, which is a common method for synthesizing propargyl alcohols by reacting a metal acetylide with a ketone or aldehyde.[2][3] In the presence of a strong base, the equilibrium can be reversed, leading to the cleavage of the carbon-carbon bond formed during the synthesis.
This decomposition pathway involves the deprotonation of the hydroxyl group, followed by the fragmentation of the resulting alkoxide. The process regenerates a carbonyl compound and an acetylide. For this compound, this results in its decomposition into an acetylenic aldehyde or ketone and an acetylene species, compromising reaction yields and introducing impurities. Understanding this mechanism is the first step in troubleshooting and prevention.
Mechanism: Base-Catalyzed Decomposition of this compound
Caption: Retro-Favorskii decomposition of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My starting material is rapidly consumed, and I'm detecting a new carbonyl peak in my analysis (IR, NMR) after adding a base. What's happening?
A1: You are likely observing the retro-Favorskii reaction. The appearance of a carbonyl compound (like propynal) and the disappearance of your secondary alcohol are classic indicators of this decomposition pathway. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH), especially at elevated temperatures, readily promote this fragmentation.[2][3]
Causality: The stability of the alkoxide intermediate is key. The electron-withdrawing nature of the two adjacent alkyne groups makes the central carbon-carbon bonds susceptible to cleavage once the hydroxyl group is deprotonated. The reaction is often driven forward by the formation of stable decomposition products.
Recommendation:
-
Re-evaluate your choice of base. If possible, switch to a milder, non-hydroxide base.
-
Lower the reaction temperature. Perform the reaction at 0 °C or even lower to slow the rate of decomposition.
-
Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of byproducts in near real-time.
Q2: I need to perform a reaction that requires basic conditions, but even with milder bases like potassium carbonate, I'm seeing low yields and product degradation over time. How can I improve this?
A2: While milder bases like potassium carbonate (K₂CO₃) are less aggressive than strong hydroxides, they can still be sufficiently basic to initiate slow decomposition, especially over extended reaction times.[4] The key is to find a balance where your desired reaction proceeds at a reasonable rate while minimizing the retro-Favorskii pathway.
Causality: The pKa of the hydroxyl proton in this compound is lowered by the inductive effect of the neighboring alkyne groups, making it more acidic than a typical secondary alcohol.[5] This means even moderately basic conditions can lead to the formation of the reactive alkoxide intermediate.
Table 1: Comparison of Common Bases and Recommended Conditions
| Base | Strength | Recommended Temp. | Suitability for this compound | Notes |
| KOH, NaOH | Strong | Ambient to elevated | Low | High risk of rapid retro-Favorskii reaction and polymerization.[2][3] |
| NaH, LiHMDS | Strong (non-nucleophilic) | 0 °C to ambient | Moderate | Can be used for deprotonation, but stoichiometry must be carefully controlled. |
| K₂CO₃, Cs₂CO₃ | Mild | 0 °C to ambient | Good | Generally preferred for base-mediated reactions. Slower decomposition.[4] |
| Triethylamine (Et₃N) | Organic Base (Weak) | Ambient | Excellent | Often the best choice when a non-nucleophilic organic base is sufficient. |
| TBAF (in THF) | Basic Fluoride Source | 0 °C to ambient | Use with Caution | Anhydrous TBAF is a strong base; can initiate retro-Favorskii.[6][7] |
Recommendation:
-
Use the mildest base possible that still facilitates your desired transformation.
-
Add the base slowly and portion-wise at a low temperature to avoid localized high concentrations.
-
Consider using a phase-transfer catalyst if working in a biphasic system to improve reaction rates at lower temperatures.
Q3: I am trying to remove a silyl protecting group from a derivative of this compound using TBAF and observing significant decomposition. What is the best protocol?
A3: Tetrabutylammonium fluoride (TBAF) is widely used for desilylation, but it is also a strong base, especially in its anhydrous form.[6][8] This basicity is sufficient to trigger the retro-Favorskii reaction in your deprotected product. The challenge is to find conditions where desilylation is rapid and decomposition is slow.
Causality: The fluoride ion is a potent base in aprotic solvents like THF.[7] Once the silyl group is removed, the newly formed free hydroxyl group is immediately susceptible to deprotonation by excess TBAF, initiating the decomposition cascade.
Experimental Protocol: Controlled Desilylation with TBAF
-
Preparation: Dissolve the silyl-protected this compound derivative in anhydrous THF (10 mL per 0.2 mmol of substrate) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to slow the rate of the retro-Favorskii reaction.
-
TBAF Addition: Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise to the cooled solution over 10-15 minutes. Slow addition prevents a sudden increase in basicity.
-
Monitoring: Monitor the reaction progress every 5-10 minutes by TLC. The goal is to quench the reaction as soon as the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the excess TBAF and protonates the alkoxide, preventing further decomposition.
-
Work-up: Proceed with a standard aqueous work-up by extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[9]
Experimental Workflow & Visualization
To systematically troubleshoot stability issues, a logical workflow is essential. The following diagram outlines the steps for diagnosing and mitigating the decomposition of this compound.
Caption: A systematic workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
-
What is this compound? this compound is an organic compound with the formula C₅H₄O. It features a five-carbon chain with a hydroxyl group at the third carbon and terminal alkyne groups at the first and fourth positions.[10][11] It is a versatile synthetic intermediate used in the construction of more complex molecules.[1]
-
Why is it particularly unstable under basic conditions? Its instability stems from its structure as a secondary propargylic alcohol flanked by two alkyne groups. In the presence of a base, it readily undergoes a retro-Favorskii reaction, leading to the cleavage of a carbon-carbon bond and decomposition of the molecule.[2][3]
-
What are the primary decomposition products? The main decomposition products are typically an acetylenic aldehyde (propynal) and an acetylide anion, which is subsequently protonated during work-up to form acetylene.
-
Are there any non-basic alternatives for reactions where this compound is a substrate? Yes, depending on the desired transformation. For example, coupling reactions involving the terminal alkynes, such as Sonogashira or click chemistry, can often be performed under neutral or mildly acidic conditions using appropriate catalysts.[12][13] For reactions involving the alcohol, acidic conditions (e.g., Meyer-Schuster rearrangement) can be explored as an alternative to basic eliminations.[12]
-
What are the recommended storage conditions for this compound? Based on the reactivity of similar diyne alcohols, it is recommended to store this compound under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light to minimize oxidation and polymerization.[14]
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. Favorskii_reaction [chemeurope.com]
- 3. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 4. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - this compound (C5H4O) [pubchemlite.lcsb.uni.lu]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Terminal Alkynes
As a Senior Application Scientist, I've frequently observed that while reactions involving terminal alkynes—such as the Sonogashira, Glaser-Hay, and Azide-Alkyne Click reactions—are cornerstones of modern synthesis, they are also prone to common and often frustrating issues. This guide is structured to address these specific problems directly, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to not only solve the immediate problem but also to build a deeper, predictive understanding of your chemical system.
Section 1: The Sonogashira Coupling
The Palladium-Copper catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for C-C bond formation. However, its success hinges on the delicate interplay of a dual catalytic cycle.
FAQ 1: My Sonogashira reaction is not working at all, or the conversion is extremely low. What are the most critical initial checks?
The Scientific Rationale: A complete failure of a Sonogashira reaction typically points to a fundamental issue with one of the three core components: the catalytic system (Pd and Cu), the reaction environment (atmosphere and solvent), or the reagents themselves. The catalysts are sensitive to oxidation and impurities, which can halt the catalytic cycle before it even begins.
Systematic Troubleshooting Protocol:
-
Verify the Integrity of the Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material and deactivating the catalyst.[1][2]
-
Action: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents and liquid bases (like triethylamine) must be thoroughly degassed. A common method is the "freeze-pump-thaw" technique, repeated at least three times.
-
-
Assess Catalyst Activity: Both the palladium and copper catalysts can degrade over time.
-
Palladium Source: Pd(PPh₃)₄ is notoriously sensitive to air and can degrade upon storage. A yellow, free-flowing powder is ideal; clumpy or dark-colored material may be compromised.
-
Copper(I) Source: Copper(I) iodide (CuI) should be an off-white or tan powder. If it has a significant green or blue tint, it indicates oxidation to Cu(II), which is not an active catalyst in this cycle.
-
Action: Use catalysts from freshly opened bottles or trusted, well-stored stock. If in doubt, purchase new catalysts.
-
-
Evaluate Reagent Purity and Reactivity:
-
Halide Reactivity: The choice of halide has a profound impact on reaction rate. The established order of reactivity is I > OTf > Br >> Cl.[1] If you are using an aryl bromide, it will likely require more forcing conditions (e.g., heating) than an aryl iodide.[1] Aryl chlorides are particularly challenging and often require specialized ligands.
-
Base Quality: The amine base (typically Et₃N or DIPEA) is not just a base but also a solvent and ligand. It must be dry and pure. Water can interfere with the catalyst and base stoichiometry.
-
Action: Purify starting materials if their quality is uncertain. Ensure the base is anhydrous. For a sluggish aryl bromide, consider switching to the corresponding aryl iodide if synthetically feasible.
-
FAQ 2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I promote the desired cross-coupling?
The Scientific Rationale: Glaser-Hay homocoupling is the primary competing reaction and is promoted by oxygen and an excess of the copper co-catalyst. The reaction involves the oxidation of Cu(I) to Cu(II), which then facilitates the coupling of two alkyne units. Suppressing this pathway is key to achieving high yields of the Sonogashira product.
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical factor. As mentioned in FAQ 1, any residual oxygen will preferentially drive the Glaser pathway.
-
Minimize Copper Loading: While essential, the copper co-catalyst is also responsible for the homocoupling.
-
Action: Reduce the CuI loading to the minimum effective level, often between 1-5 mol%. In some cases, running the reaction as "copper-free" is a viable strategy, although this may require higher temperatures or specialized palladium catalysts/ligands to be effective.[1]
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low. This favors the cross-coupling pathway with the aryl halide over the second-order homocoupling reaction.
-
Choice of Amine: Highly coordinating amines can sometimes favor the Glaser pathway. If using a solvent like triethylamine, ensure it is of high purity.
Experimental Protocol: Rigorous Degassing of Reaction Solvents
-
Place the solvent (e.g., THF or Triethylamine) in a Schlenk flask equipped with a stir bar and a rubber septum.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles evolving from the liquid.
-
Repeat this freeze-pump-thaw cycle two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
FAQ 3: My reaction mixture turned black and a precipitate formed. What is happening?
The Scientific Rationale: The formation of a black precipitate, known as "palladium black," is a visual indicator of palladium catalyst decomposition.[1] It signifies that the Pd(0) species, the active catalyst, has fallen out of the catalytic cycle and aggregated into an inactive metallic form. This is often caused by ligand dissociation, impurities, or unsuitable solvent choices.
Causality and Corrective Actions:
| Potential Cause | Explanation | Corrective Action |
| Solvent Choice | Certain solvents, particularly THF in some anecdotal reports, can promote the formation of palladium black.[3] | Switch to a different solvent system. Toluene or amine-only systems (e.g., neat Et₃N) are common alternatives. |
| High Temperature | Excessive heat can accelerate ligand dissociation from the palladium center, leading to aggregation. | Reduce the reaction temperature. If using an aryl bromide at 60 °C, try running it at 50 °C for a longer period. |
| Impurities | Impurities in the starting materials or solvent can poison the catalyst. | Ensure all reagents and solvents are of high purity. Purify starting materials if necessary. |
| Ligand Instability | The phosphine ligands themselves can degrade, especially at high temperatures in the presence of trace oxygen or water. | Add a slight excess of the phosphine ligand (e.g., PPh₃) to the reaction to help stabilize the Pd(0) center. |
Troubleshooting Flowchart for Sonogashira Reactions
Caption: A decision tree for troubleshooting common Sonogashira coupling failures.
Section 2: Glaser-Hay Homocoupling
This copper-catalyzed oxidative coupling of terminal alkynes is fundamental for synthesizing symmetric 1,3-diynes. While seemingly simple, efficiency can be hampered by catalyst deactivation and reaction conditions.
FAQ 4: My Glaser-Hay reaction is sluggish and gives low yields. How can I improve its efficiency?
The Scientific Rationale: The Glaser-Hay reaction's catalytic cycle relies on the ability of a Cu(I) species to form a copper acetylide, which then undergoes oxidation to a Cu(II) intermediate, followed by reductive elimination to form the diyne and regenerate Cu(I).[4] Sluggishness often arises from poor catalyst solubility, inefficient oxidation, or protein degradation in biological contexts.[5]
Optimization Strategies:
-
Ligand Choice is Crucial: The ligand solubilizes and activates the copper catalyst. The traditional choice is N,N,N',N'-tetramethylethylenediamine (TMEDA).[6]
-
Action: If TMEDA is ineffective, consider more activating or solubilizing ligands. For bioconjugation, bipyridyl-based ligands have been shown to significantly enhance coupling efficiency.[5]
-
-
Ensure Efficient Oxidation: The reaction requires an oxidant, typically molecular oxygen from the air, to regenerate the active catalyst.
-
Action: Ensure the reaction is open to the air or sparge the reaction mixture gently with air or oxygen. Do not run this reaction under an inert atmosphere.
-
-
Solvent and pH Effects: The reaction medium can dramatically affect the rate.
-
Action: While traditional solvents like pyridine or methanol are used, optimizing for your specific substrate is key. In biological applications, adjusting the pH can dramatically improve yields and reduce protein degradation. For example, some ligand systems work best at pH 6.0 while others are optimal at pH 8.0.[5]
-
-
Catalyst Deactivation: The formation of inactive copper oxides (like Cu₂O) can occur, reducing the concentration of the active catalyst.[6]
-
Action: Adding a co-catalyst or additive that can help regenerate the active species or prevent precipitation can be beneficial.
-
Section 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Known as the quintessential "click" reaction, CuAAC is prized for its high yield, specificity, and biocompatibility.[7] However, issues can arise, especially when working with sensitive biological molecules.
FAQ 5: My click reaction is slow or the conversion is incomplete. What are the common causes?
The Scientific Rationale: The active catalyst in CuAAC is Cu(I). Most protocols start with a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[7] Incomplete reactions often stem from insufficient active Cu(I) due to oxidation by dissolved oxygen or the presence of impurities that chelate the copper.
Systematic Troubleshooting Protocol:
-
Check the Reducing Agent: Sodium ascorbate is sensitive to oxidation.
-
Action: Use a fresh bottle of sodium ascorbate or prepare a fresh stock solution immediately before use. Always add the ascorbate in slight excess to maintain a reducing environment and prevent oxidative homocoupling of the alkyne.[7]
-
-
Consider the Ligand: While not always required, a ligand can stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Action: For challenging substrates or in biological media, adding a ligand like tris(benzyltriazolylmethyl)amine (TBTA) can significantly improve results.
-
-
Solvent Effects: The choice of solvent can influence reaction rates. While often performed in aqueous buffers like PBS, organic co-solvents can be necessary.[8][9]
-
Action: If reactants have poor aqueous solubility, use a co-solvent system such as t-butanol/H₂O or DMF/H₂O.
-
-
Degassing (for sensitive applications): While CuAAC is more robust to oxygen than Sonogashira, degassing can be beneficial in sensitive applications or when side reactions are observed, as oxygen can still consume the reducing agent.
FAQ 6: I am using CuAAC for bioconjugation and observing protein degradation. How can I make the conditions milder?
The Scientific Rationale: Copper ions, particularly in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that damage proteins and other biomolecules.[5] Minimizing this damage is critical for successful bioconjugation.
Strategies for Milder Conditions:
-
Use a Chelating Ligand: Copper-chelating ligands not only accelerate the reaction but also protect the biomolecule from copper-induced damage. TBTA is a common choice.
-
Lower the Copper Concentration: Use the lowest effective concentration of copper. Titrating the amount of CuSO₄ and sodium ascorbate (from 1 mM down to 0.1 mM or lower) can identify a sweet spot that balances reactivity with stability.
-
Control the pH: As with Glaser coupling, the pH of the buffer can impact both reaction efficiency and protein stability.[5] Screen a range of pH values (e.g., 6.5 to 8.0) to find the optimal conditions for your specific system.
Section 4: General Considerations for Terminal Alkyne Chemistry
FAQ 7: I have another sensitive functional group in my molecule. How do I choose the right protecting group for my terminal alkyne?
The Scientific Rationale: The terminal C-H bond of an alkyne is acidic (pKa ≈ 25) and can interfere with many common organic reactions, such as Grignard additions or reactions involving strong bases.[10] Protecting this proton allows other transformations to be performed selectively. The ideal protecting group is one that is easily installed, stable to the desired reaction conditions, and cleanly removed afterward.
Common Protecting Groups and Their Applications:
| Protecting Group | Abbreviation | Typical Protection Conditions | Deprotection Conditions | Key Features & Use Cases |
| Trimethylsilyl | TMS | TMSCl, Et₃N or n-BuLi then TMSCl | K₂CO₃/MeOH; TBAF | Very labile. Good for simple, mild transformations. Easily removed.[11][12] |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | Much more sterically hindered and robust than TMS. Stable to many reaction conditions, including some cross-couplings.[11] |
| (Hydroxy-iso-propyl)dimethylsilyl | HIPS | HIPS-Cl, base | Mild acid or base | A polar protecting group that can aid in purification by chromatography. |
| Diphenylphosphoryl | Ph₂P(O) | Ph₂P(O)Cl, base | K₂CO₃/MeOH | A highly polar group excellent for facilitating the purification of nonpolar aromatic acetylenes.[13] |
Protecting Group Strategy Workflow
Caption: A generalized workflow for using a protecting group in alkyne synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Technical Support Center: Scaling Up the Synthesis of Penta-1,4-diyn-3-ol
Welcome to the technical support center for the synthesis of Penta-1,4-diyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this valuable synthetic intermediate. This compound is a key building block, notable for its two terminal alkyne groups and a central secondary alcohol, which allow for a wide range of chemical transformations, including coupling reactions, cyclizations, and nucleophilic additions.[1]
However, scaling the synthesis from the benchtop to multi-gram or kilogram scale introduces significant challenges. These include managing highly reactive organometallic reagents, controlling reaction exotherms, and preventing product degradation. This document provides practical, experience-driven advice in a question-and-answer format to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
The most robust and widely cited method for synthesizing this compound on a larger scale is the reaction of an ethynyl Grignard reagent (ethynylmagnesium bromide or chloride) with an ester, typically ethyl formate.[2][3] This method is advantageous because it uses readily available starting materials and follows a convergent approach. The reaction involves the nucleophilic addition of two equivalents of the Grignard reagent to the ethyl formate. The first equivalent adds to the carbonyl, eliminating ethoxide to form an intermediate aldehyde (propynal), which then rapidly reacts with a second equivalent of the Grignard reagent.[3][4]
Q2: How critical is the quality of reagents and solvents for a successful scale-up?
Extremely critical. Grignard reactions are notoriously sensitive to moisture and protic impurities.[5] Scaling up amplifies the impact of any contaminants.
-
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, are mandatory. Using a freshly opened bottle or a properly dried solvent is essential.[6]
-
Magnesium: The magnesium turnings must be fresh and have a shiny surface. A dull, oxidized surface (magnesium oxide) will prevent or significantly slow the initiation of the Grignard formation.[5][6]
-
Propargyl Halide: The propargyl bromide or chloride used to generate the Grignard reagent should be pure and free from moisture.
-
Ethyl Formate: Must be anhydrous to prevent quenching the Grignard reagent.
Q3: What are the primary safety concerns when scaling up this synthesis?
Scaling up introduces significant safety risks that must be proactively managed.
-
Propargyl Bromide: This reagent is highly toxic, flammable, and reactive.[7][8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including PVC gloves and safety goggles.[7] Open-vessel systems are prohibited.[7]
-
Grignard Reagent Formation: The formation of the Grignard reagent is exothermic. On a large scale, the heat generated can become difficult to control, potentially leading to a runaway reaction where the solvent boils violently. This risk is mitigated by slow, controlled addition of the propargyl halide and efficient cooling.[8]
-
Flammable Solvents: The use of large volumes of ether or THF presents a significant fire hazard. All operations should be conducted in an environment free of ignition sources.[9]
-
Product Stability: Terminal diynes can be unstable. While this compound is generally manageable, it should be stored under an inert atmosphere, protected from light, and kept cool to prevent polymerization or decomposition.
Q4: How can I reliably confirm the formation and purity of the final product?
Standard spectroscopic methods are used for characterization.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable. Expect to see signals for the two terminal alkyne protons (≡C-H), the methine proton (CH-OH), and the hydroxyl proton (OH). ¹³C NMR will show five distinct signals, including two pairs for the alkyne carbons.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks: a strong, broad O-H stretch (~3300 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), and a C≡C stretch (~2100 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up process.
Problem 1: Low or No Product Yield
This is the most frequent issue, often stemming from problems with the Grignard reagent itself.
Symptom: The reaction fails to initiate (no exotherm, no change in appearance of magnesium) or the yield is significantly below expectations after workup.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low yield.
Potential Cause 1: Inactive Grignard Reagent
-
Explanation: The surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction with the propargyl halide.[5][6] This is the most common reason for initiation failure.
-
Solution:
-
Chemical Activation: Before adding the halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.[5][6] The disappearance of the iodine's purple color is a good indicator of initiation.
-
Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh metal surface.[5][11]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (argon or nitrogen).[5][6]
-
Potential Cause 2: Incorrect Stoichiometry / Low Reagent Concentration
-
Explanation: The actual concentration of the prepared Grignard reagent can be lower than theoretical due to side reactions or incomplete formation. Using an incorrect stoichiometric amount will directly impact yield.[6]
-
Solution:
-
Titrate the Grignard Reagent: Before adding the ethyl formate, it is best practice to determine the exact molarity of your Grignard solution. This can be done by titrating a small aliquot against a known concentration of a protic source like iodine.
-
Use a Sacrificial Excess: It is common to prepare a slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents relative to ethyl formate) to compensate for any moisture present and potential side reactions.[11]
-
Problem 2: Significant Byproduct Formation
Symptom: NMR or GC-MS analysis shows multiple unexpected signals, and purification is difficult.
Potential Cause 1: Wurtz Coupling
-
Explanation: The formed Grignard reagent (R-MgX) can react with the unreacted propargyl halide (R-X) to form a dimer (R-R).[5] This is more common with reactive halides like propargyl bromide.
-
Solution:
-
Slow Addition: Add the propargyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5]
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Excessive heat can promote Wurtz coupling.[5]
-
Potential Cause 2: Over-addition Products
-
Explanation: While the desired product comes from the addition of two alkyne units, other side reactions can occur if reaction conditions are not well-controlled.
-
Solution:
-
Controlled Ester Addition: Add the ethyl formate solution slowly to the cooled Grignard reagent (e.g., at 0 °C) to control the exotherm and improve selectivity.[5]
-
Vigorous Stirring: Ensure efficient mixing, especially on a larger scale, to prevent localized "hot spots" and high concentrations of reagents, which can lead to side reactions.
-
Problem 3: Product Decomposition During Purification
Symptom: The isolated product is dark in color, or the yield decreases significantly after distillation or chromatography.
-
Explanation: Terminal diynes can be sensitive to heat, acid, and air, leading to polymerization or decomposition.[12]
-
Solution:
-
Purification Method: For larger scales, vacuum distillation is often preferred over chromatography to minimize the time the product is exposed to a stationary phase. Use a short-path distillation apparatus to minimize thermal stress.
-
Work-up Conditions: Use a buffered aqueous solution (like saturated ammonium chloride) for quenching the reaction instead of strong acids, which can degrade the product.
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen) in a freezer, protected from light.
-
Section 3: Recommended Scale-Up Protocol
This protocol describes the synthesis of this compound on a ~10 g scale. Caution: This reaction should only be performed by trained personnel in a suitable chemical fume hood with all necessary safety precautions in place.
Reaction Workflow
Caption: Step-by-step workflow for this compound synthesis.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| Magnesium Turnings | 24.31 | 7.0 g | 0.288 | 2.4 |
| Propargyl Bromide (80% in Toluene) | 118.96 (pure) | 35.4 g (28.3 g pure) | 0.238 | 2.0 |
| Ethyl Formate | 74.08 | 8.9 g (9.7 mL) | 0.120 | 1.0 |
| Anhydrous THF | - | 400 mL | - | - |
| Parameter | Value | Notes | - | - |
| Reaction Temperature | 0 °C to RT | Controlled addition is key | - | - |
| Reaction Time | ~4-5 hours | Monitor by TLC or GC-MS | - | - |
| Expected Yield | 60-75% | ~7-9 g | - | - |
Experimental Procedure:
-
Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Grignard Formation:
-
To the flask, add magnesium turnings (7.0 g, 0.288 mol).
-
Add a single small crystal of iodine.
-
Add 100 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of propargyl bromide (35.4 g of 80% solution, 0.238 mol) in 150 mL of anhydrous THF.
-
Add ~10% of the propargyl bromide solution to the magnesium suspension. Initiation should be observed within minutes, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary if the reaction does not start.[5]
-
Once initiated, cool the flask in an ice-water bath and add the remaining propargyl bromide solution dropwise, maintaining the internal temperature below 30°C.
-
After the addition is complete, remove the cooling bath and stir the gray-to-brown solution for 1 hour at room temperature.
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution to 0°C using an ice-salt bath.
-
Prepare a solution of ethyl formate (8.9 g, 0.120 mol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ethyl formate solution dropwise to the vigorously stirred Grignard reagent, keeping the internal temperature between 0-5°C.
-
After the addition is complete, remove the cooling bath, allow the mixture to warm to room temperature, and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator).
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
-
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main [vedantu.com]
- 4. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.uga.edu [research.uga.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Determining the Purity of Penta-1,4-diyn-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purity analysis of Penta-1,4-diyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods to assess the purity of this versatile synthetic intermediate. As a C5 building block with two terminal alkyne groups and a secondary alcohol, this compound is valuable in the synthesis of complex molecules, including bioinspired lipids and potential antimalarial compounds.[1] Given its reactivity, ensuring its purity is paramount for the validity of experimental results and the quality of downstream products.
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your analysis.
Section 1: Principal Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, primary purity assignment, or impurity identification. The three primary methods for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Gas Chromatography (GC): A powerful technique for separating and analyzing volatile compounds.[2][3] For this compound, GC is suitable for identifying volatile impurities and quantifying purity, provided the analyte is thermally stable under the analysis conditions.
-
High-Performance Liquid Chromatography (HPLC): The method of choice for a wide range of pharmaceutical analyses.[4] Given that this compound is a polar molecule, specialized HPLC methods are often required to achieve adequate retention and separation.[5][6]
-
Quantitative NMR (qNMR): A primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][8] It is based on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[8][9] This makes it an invaluable tool for characterizing new chemical entities and qualifying reference standards.[10][11]
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for your needs.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. Gas chromatography - Wikipedia [en.wikipedia.org]
- 3. Gas Chromatography: How It Works and Why It’s Used | Technology Networks [technologynetworks.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity and Application of Penta-1,4-diyn-3-ol and Other 1,4-Diynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diyne motif is a cornerstone in modern organic synthesis, serving as a versatile building block for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The unique arrangement of two triple bonds separated by a methylene group imparts a rich and varied reactivity, allowing for a wide array of chemical transformations. Among the family of 1,4-diynes, penta-1,4-diyn-3-ol stands out as a particularly valuable synthon. Its bifunctional nature, possessing both the reactive 1,4-diyne system and a central hydroxyl group, offers multiple points for diversification and strategic functionalization.
This guide provides a comprehensive comparison of this compound with other relevant 1,4-diynes, focusing on their performance in key synthetic transformations. By examining experimental data and explaining the underlying chemical principles, this document aims to equip researchers with the knowledge to make informed decisions in the selection and application of these powerful synthetic intermediates.
Structural Features and General Reactivity
This compound is a C5 building block featuring two terminal alkynes flanking a secondary alcohol. This structure allows for a variety of reactions at both the alkyne and the alcohol functionalities. The terminal alkynes are amenable to coupling reactions, cycloadditions, and nucleophilic additions, while the secondary alcohol can be oxidized to a ketone, undergo substitution, or direct stereoselective transformations.[1] In contrast, other 1,4-diynes may lack the hydroxyl group, or have it positioned differently, leading to altered reactivity and solubility. Symmetrically and unsymmetrically substituted 1,4-diynes offer further diversity in synthetic applications.
Stability and Handling Considerations
Compounds containing terminal alkynes, such as this compound, require careful handling. Key factors influencing their stability include:
-
Temperature: Elevated temperatures can induce polymerization and decomposition.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of both the alkyne and alcohol moieties.[2]
-
Light: Photochemical reactions can contribute to decomposition.[2]
-
pH: Basic conditions can catalyze the polymerization of terminal alkynes.[2]
For long-term storage, it is recommended to keep these compounds refrigerated under an inert atmosphere and protected from light.[2] While ethers are generally stable, propargylic ethers, which can be formed from the hydroxyl group of this compound, are susceptible to cleavage under strong acidic conditions.[3]
Comparative Performance in Key Synthetic Transformations
The utility of this compound and its analogues is best illustrated through their performance in a range of important organic reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp²) bonds.[4] The terminal alkynes of 1,4-diynes are excellent substrates for this transformation.
While specific comparative data for this compound is limited, studies on analogous propargylic alcohols provide valuable insights into the expected reactivity. The presence of the hydroxyl group can influence the reaction by altering the solubility of the starting material and potentially coordinating with the metal catalysts.
Table 1: Comparison of Propargylic Alcohols in Sonogashira Coupling Reactions
| Alkyne Substrate | Aryl Halide | Catalyst System | Base/Solvent | Yield (%) | Reference |
| Propargyl alcohol | Various iodoaromatics | PdCl₂(PPh₃)₂ | N/A / [TBP][4EtOV] | 72-95 | [5] |
| 3-Ethyl-1-pentyn-3-ol | Various iodoaromatics | PdCl₂(PPh₃)₂ | N/A / [TBP][4EtOV] | 85-87 | [5] |
| 1-Ethynyl-1-cyclohexanol | Various iodoaromatics | PdCl₂(PPh₃)₂ | N/A / [TBP][4EtOV] | 88-94 | [6] |
Note: [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, a bio-based ionic liquid.
The high yields obtained for various propargylic alcohols in Sonogashira couplings suggest that this compound would be a highly effective substrate, with the potential for sequential or double coupling reactions on its two terminal alkynes.
Experimental Protocol: Sonogashira Coupling of a Propargylic Alcohol
This protocol is a general procedure based on the literature for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[5]
-
Materials:
-
Propargylic alcohol (e.g., this compound, 1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the propargylic alcohol dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole linkage.[2][7] The terminal alkynes of this compound make it an ideal substrate for this powerful bioconjugation and material science tool.
Table 2: Performance of Various Alkynes in CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 95 | [2] |
| 1-Phenyl-2-propyn-1-ol | Phenyl azide | CuI | THF | 88 | [2] |
| 3-Butyn-2-ol | 4-Azidobenzoic acid | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 92 | [2] |
These high yields across a range of propargylic alcohols indicate that this compound is likely to be a highly efficient substrate for CuAAC, offering the potential for the synthesis of bis-triazoles.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction using an in situ generated copper(I) catalyst.[2]
-
Materials:
-
Terminal alkyne (e.g., this compound, 1.0 equiv)
-
Azide derivative (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and the azide derivative in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in a small amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the degassed reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution while stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed, often by crystallization or column chromatography.
-
Diagram: CuAAC Reaction Workflow
Caption: A typical experimental workflow for a CuAAC reaction.
Gold- and Silver-Catalyzed Cyclizations for Furan Synthesis
1,4-Diyn-3-ols and their derivatives are excellent precursors for the synthesis of highly substituted furans through transition metal-catalyzed cyclization reactions. Gold and silver catalysts are particularly effective in promoting these transformations.
While direct comparative studies are limited, the available literature demonstrates the efficacy of both gold and silver catalysts in the cyclization of 1,4-diyn-3-ol derivatives.
Table 3: Comparison of Gold and Silver Catalysts in Furan Synthesis from 1,4-Diyn-3-ol Derivatives
| Substrate | Catalyst System | Reaction Type | Product | Yield (%) | Reference |
| 1,4-Diyn-3-ones | Au(I) catalyst | Oxidative Cascade Cyclization | Tropone-Fused Furan | Not specified | [8] |
| 1,4-Diynamide-3-ols | Ag(I) catalyst | Oxidative Cyclization | 2-Substituted Furan-4-carboxamide | 56-83 | [9] |
The choice of catalyst and the nature of the substituents on the 1,4-diyne backbone can influence the reaction pathway and the structure of the resulting furan. For instance, a gold(I)-catalyzed cascade cyclization of 1,4-diyn-3-ones leads to tropone-fused furans,[8] while a silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols yields 2-substituted furan-4-carboxamides.[9]
Experimental Protocol: Silver-Catalyzed Oxidative Cyclization of a 1,4-Diynamide-3-ol
This protocol is based on a reported procedure for the synthesis of furan derivatives.[9]
-
Materials:
-
1,4-Diynamide-3-ol (1.0 equiv)
-
8-Methylquinoline N-oxide (1.5 equiv)
-
AgOTf (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of the 1,4-diynamide-3-ol in anhydrous DCM, add 8-methylquinoline N-oxide.
-
Add AgOTf to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired furan derivative.
-
Diagram: Proposed Mechanism for Silver-Catalyzed Furan Synthesis
Caption: A simplified proposed pathway for silver-catalyzed furan synthesis.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its dual functionality allows for a wide range of transformations, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions, and metal-catalyzed cyclizations to form complex heterocyclic systems.
While direct, quantitative comparisons with other 1,4-diynes are not always available in the literature, the extensive body of research on analogous propargylic alcohols and substituted 1,4-diynes provides a strong basis for predicting its reactivity. The high yields and mild reaction conditions often associated with these transformations underscore the value of this compound and the broader class of 1,4-diynes as powerful tools for the modern synthetic chemist. Future research focusing on direct comparative studies will further illuminate the subtle differences in reactivity among various 1,4-diynes and enable even more precise control over their synthetic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Gold(I)-Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Penta-1,4-diyn-3-ol Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with potent biological activities is a cornerstone of therapeutic innovation. Among these, the versatile penta-1,4-diyn-3-ol core structure has emerged as a promising starting point for the synthesis of a diverse array of derivatives with significant anticancer, antimicrobial, and antiviral properties. This guide provides an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this exciting field.
Introduction to the this compound Scaffold
This compound is a small, functionalized molecule featuring two terminal alkyne groups and a central secondary alcohol. This unique arrangement of reactive sites provides a synthetically adaptable platform for the generation of a wide range of derivatives. The inherent reactivity of the diyne moiety, a structural motif found in various naturally occurring bioactive compounds, is believed to be a key contributor to the biological effects observed in its derivatives. While direct biological activity data for a wide range of this compound derivatives is an emerging field of study, extensive research on the closely related penta-1,4-dien-3-one derivatives provides valuable insights into the potential of this chemical class. This guide will draw comparisons from these analogues to highlight the therapeutic promise of the core scaffold.
Anticancer Activity: A Promising Frontier
Derivatives of the penta-1,4-dien-3-one scaffold, structural analogues of this compound derivatives, have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of critical cellular processes like DNA replication.
Comparative Cytotoxicity of Penta-1,4-dien-3-one Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative penta-1,4-dien-3-one derivatives against various cancer cell lines, showcasing the potential of this structural class.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Q2 | Quinazoline and Oxime Ether | SMMC-7721 (Hepatoma) | 0.64 | [1] |
| Q8 | Quinazoline and Oxime Ether | SMMC-7721 (Hepatoma) | 0.63 | [1] |
| 7a-z | Substituted Pyrazolyl | HepG2 (Hepatoma) | 0.10–5.05 | [2] |
| 2e | 3,5-bis(benzylidene)-4-piperidone | Oral Cancer Cells | Tumor-selective | [3] |
| 2r | 3,5-bis(benzylidene)-4-piperidone | Oral Cancer Cells | Tumor-selective | [3] |
| A2K2A17 | 1,5-diaryl-1,4-pentadien-3-one | General Cytotoxicity | LC50 = 1.5 µg/mL | [4] |
Note: The data presented is for penta-1,4-dien-3-one derivatives, which serve as structural and functional analogues for understanding the potential of this compound derivatives.
Unraveling the Anticancer Mechanism
The anticancer activity of these derivatives is believed to stem from multiple mechanisms. For instance, quinazoline and oxime ether derivatives have been shown to inhibit DNA replication and induce apoptosis by modulating the expression of apoptosis-related proteins[1]. The presence of Michael acceptor sites in the dienone and potentially in the diynone structure allows for covalent modification of cellular nucleophiles, such as cysteine residues in key proteins, leading to the disruption of cellular signaling pathways.
Antimicrobial and Antiviral Activities
The diyne and polyyne functionalities are well-documented for their antimicrobial properties. Derivatives of the this compound scaffold are therefore of significant interest in the development of new anti-infective agents.
Comparative Antimicrobial and Antiviral Efficacy
The following table presents a summary of the effective concentrations (EC50) and minimum inhibitory concentrations (MIC) of representative derivatives against various pathogens.
| Compound ID | Derivative Class | Pathogen | Activity Metric | Value | Reference |
| 3g | Phosphorylated penta-1,4-dien-3-one | Xanthomonas oryzae pv. oryzae | EC50 | 8.6 µg/mL | [5] |
| 6d | Benzotriazin-4(3H)-one | Xanthomonas axonopodis pv. citri | EC50 | 22.45 µg/mL | [6] |
| 6l | Benzotriazin-4(3H)-one | Ralstonia solanacearum | EC50 | 34.77 µg/mL | [6] |
| E6 | Sulfonamide | Phytophthora litchii | EC50 | 0.5 µg/mL | [7] |
| 3h | Phosphorylated penta-1,4-dien-3-one | Tobacco Mosaic Virus (TMV) | EC50 | 104.2 µg/mL | [5] |
| 5m | Oxime Ether | Tobacco Mosaic Virus (TMV) | Inactivation Rate | 87.0% | [8][9] |
| E17 | Sulfonamide | Tobacco Mosaic Virus (TMV) | Kd | 0.002 ± 0.001 µM | [7] |
| 4a | Triazine | Tobacco Mosaic Virus (TMV) | EC50 | 12.5 µg/mL | [10] |
Insights into the Antimicrobial Mechanism
The antimicrobial action of these compounds is multifaceted. In fungi, some derivatives are proposed to disrupt the cell membrane and inhibit essential enzymes[11]. For antiviral activity against TMV, molecular docking studies suggest that these derivatives can bind to the viral coat protein, thereby inhibiting viral assembly or function[5][8][9]. The broad-spectrum activity highlights the potential of this scaffold to address the growing challenge of antimicrobial resistance.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of this compound derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis, screening, and analysis of this compound derivatives.
Caption: Proposed anticancer mechanism of action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, demonstrated by its structural analogues, underscore the significant potential of this chemical class. The synthetic accessibility of the core structure allows for extensive derivatization, enabling the fine-tuning of biological activity and pharmacokinetic properties through systematic structure-activity relationship studies.
Future research should focus on the synthesis and biological evaluation of a broader library of direct this compound derivatives to establish a more direct correlation between structure and activity. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The promising data presented in this guide should serve as a strong foundation and impetus for the continued exploration of this compound derivatives in the quest for new and effective therapies.
References
- 1. Novel penta-1,4-diene-3-one derivatives containing quinazoline and oxime ether fragments: Design, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Novel Phosphorylated Penta-1,4-dien-3-one Derivatives: Design, Synthesis, and Biological Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,4-Pentadien-3-one Derivatives Containing a Sulfonamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds [PeerJ] [peerj.com]
- 11. researchgate.net [researchgate.net]
Differentiating Unsaturation: A Spectroscopic Comparison of Penta-1,4-diyn-3-ol and Its Isomers
In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of penta-1,4-diyn-3-ol and its isomers, offering a practical framework for researchers to distinguish these closely related structures. By leveraging the unique insights from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can confidently elucidate the structural nuances that define these molecules.
The Isomers in Focus
Our primary compound of interest is This compound , a secondary alcohol featuring two terminal alkyne groups. We will compare its spectroscopic signature against key isomers that introduce varying degrees of unsaturation and hydroxyl group placement:
-
Penta-1,4-dien-3-ol: An isomer with two terminal alkene groups.
-
Pent-1-en-4-yn-3-ol: A mixed-functionality isomer containing both a terminal alkene and a terminal alkyne.
-
Pent-3-en-1-yn-3-ol: An isomer with an internal alkene and a terminal alkyne.
The differentiation of these structures is critical, as the nature and position of the double and triple bonds, as well as the hydroxyl group, significantly influence the molecule's reactivity and potential applications.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous identification of these isomers. While each technique provides valuable information, their combined interpretation offers a robust and self-validating system for structural confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The distinct vibrational frequencies of different bonds provide a characteristic "fingerprint" for each isomer.
dot
Caption: A generalized workflow for acquiring an IR spectrum.
Key Differentiating Absorptions:
| Functional Group | This compound | Penta-1,4-dien-3-ol | Pent-1-en-4-yn-3-ol | Pent-3-en-1-yn-3-ol |
| O-H Stretch (alcohol) | Broad, ~3300 cm⁻¹ | Broad, ~3300 cm⁻¹ | Broad, ~3300 cm⁻¹ | Broad, ~3300 cm⁻¹ |
| ≡C-H Stretch (alkyne) | Strong, sharp, ~3300 cm⁻¹ | Absent | Strong, sharp, ~3300 cm⁻¹ | Strong, sharp, ~3300 cm⁻¹ |
| =C-H Stretch (alkene) | Absent | Medium, ~3080 cm⁻¹ | Medium, ~3080 cm⁻¹ | Medium, ~3020 cm⁻¹ (internal) |
| C≡C Stretch (alkyne) | Weak, ~2100 cm⁻¹ | Absent | Weak, ~2100 cm⁻¹ | Weak, ~2200 cm⁻¹ (internal) |
| C=C Stretch (alkene) | Absent | Medium, ~1640 cm⁻¹ | Medium, ~1640 cm⁻¹ | Medium, ~1670 cm⁻¹ (internal) |
Expert Insights: The most telling differentiators in the IR spectra are the sharp ≡C-H stretch around 3300 cm⁻¹ for terminal alkynes and the C=C stretch around 1640 cm⁻¹ for terminal alkenes. The presence or absence of these peaks provides a clear initial classification of the isomer. For instance, this compound will uniquely show two strong, sharp ≡C-H stretches, while penta-1,4-dien-3-ol will exhibit characteristic alkene stretches but no alkyne signals. The mixed isomer, pent-1-en-4-yn-3-ol, will display signals for both functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Chemical shifts, splitting patterns, and integration values allow for the complete structural elucidation of each isomer.
dot
Caption: A simplified workflow for NMR data acquisition.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are distinguished by the chemical shifts and coupling patterns of the protons attached to or near the double bonds, triple bonds, and the hydroxyl-bearing carbon.
Predicted ¹H NMR Chemical Shifts (δ, ppm):
| Proton Environment | This compound | Penta-1,4-dien-3-ol | Pent-1-en-4-yn-3-ol |
| ≡C-H | ~2.5 (s) | - | ~2.6 (d) |
| =CH₂ | - | ~5.2 (d) | ~5.3 (d) |
| =CH- | - | ~5.9 (m) | ~6.0 (m) |
| -CH(OH)- | ~4.5 (t) | ~4.3 (q) | ~4.8 (q) |
| -OH | Variable (s, broad) | Variable (s, broad) | Variable (s, broad) |
Expert Insights: The acetylenic protons (≡C-H) of this compound will appear as a singlet around 2.5 ppm. In contrast, the vinyl protons (=CH₂) of penta-1,4-dien-3-ol will be significantly downfield (5-6 ppm) and will exhibit complex splitting patterns due to coupling with the adjacent methine proton. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) will also show distinct splitting depending on its neighbors.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their electronic environment.
Predicted ¹³C NMR Chemical Shifts (δ, ppm):
| Carbon Environment | This compound | Penta-1,4-dien-3-ol | Pent-1-en-4-yn-3-ol |
| -C≡ | ~80 | - | ~82 |
| ≡CH | ~75 | - | ~73 |
| =CH₂ | - | ~115 | ~116 |
| =CH- | - | ~140 | ~138 |
| -CH(OH)- | ~58 | ~72 | ~63 |
Expert Insights: The sp-hybridized carbons of the alkyne groups in this compound resonate in the range of 70-85 ppm. The sp²-hybridized carbons of the alkene groups in penta-1,4-dien-3-ol are found further downfield, typically between 115 and 140 ppm. The chemical shift of the carbon bearing the hydroxyl group is also diagnostic, being influenced by the nature of the adjacent unsaturation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
dot
Caption: A schematic of the mass spectrometry process.
Expected Molecular Ion Peaks and Key Fragments:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₅H₄O | 80.09 | 79 ([M-H]⁺), 53 ([M-COH]⁺) |
| Penta-1,4-dien-3-ol | C₅H₈O | 84.12 | 83 ([M-H]⁺), 69 ([M-CH₃]⁺), 57 ([M-C₂H₃O]⁺)[1] |
| Pent-1-en-4-yn-3-ol | C₅H₆O | 82.10 | 81 ([M-H]⁺), 55 ([M-C₂H₃]⁺) |
Expert Insights: While all isomers have different molecular weights, allowing for their initial differentiation, the fragmentation patterns provide further structural confirmation. Alcohols often undergo dehydration (loss of H₂O), leading to a peak at M-18. The stability of the resulting carbocations will dictate the major fragmentation pathways. For example, the dienol is likely to undergo allylic cleavage, while the diynol fragmentation will be influenced by the presence of the triple bonds.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) plates.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane for direct infusion or GC-MS analysis.
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended. For ¹H NMR, acquire spectra with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, use a spectral width of 220 ppm, a relaxation delay of 2 seconds, and accumulate at least 512 scans for adequate signal-to-noise.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer is standard. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
MS: For electron ionization (EI) mass spectrometry, a GC-MS system is often employed. Use a standard EI energy of 70 eV.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a clear demonstration of the power of modern analytical techniques. By carefully analyzing the data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently distinguish between these closely related structures. This guide provides a comprehensive framework, grounded in established spectroscopic principles and experimental best practices, to aid in the unambiguous structural elucidation of these and other isomeric compounds, a critical step in advancing chemical research and development.
References
A Comparative Guide to the Catalytic Efficacy in Penta-1,4-diyn-3-ol Reactions
Introduction: The Versatility of a C5 Building Block
Penta-1,4-diyn-3-ol is a compact yet highly versatile C5 building block in modern organic synthesis.[1] Its structure, featuring a central secondary alcohol flanked by two terminal alkyne groups, provides a rich platform for a multitude of chemical transformations.[1][2] The terminal alkynes are amenable to coupling reactions, cycloadditions, and nucleophilic additions, while the hydroxyl group can be oxidized, substituted, or used to direct stereochemistry.[1] This unique combination of reactive sites allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of natural products, pharmaceuticals, and advanced materials.[1]
This guide provides an in-depth comparison of the efficacy of various catalysts in mediating the key reactions of this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to bridge theory with practical application.
Logical Framework for Catalyst Evaluation
To systematically evaluate catalyst performance, we will follow a logical workflow. The choice of catalyst is fundamentally dictated by the desired molecular transformation. This guide is therefore structured around the primary reaction classes involving this compound: cyclization/cycloisomerization, cross-coupling, and selective hydrogenation.
Caption: A workflow for selecting and evaluating catalysts for this compound reactions.
Cyclization and Cycloisomerization Reactions: Building Rings with Precision
The proximate alkyne units in this compound make it an exceptional substrate for metal-catalyzed cyclization reactions, enabling the synthesis of diverse heterocyclic and carbocyclic structures.[1] Gold, silver, and rhodium catalysts have shown particular efficacy in these transformations.[1]
Gold (Au) Catalysis: The Carbophilic Champion
Gold catalysts, particularly cationic gold(I) complexes, are renowned for their high carbophilicity, allowing for potent activation of alkynes toward nucleophilic attack. This property is harnessed to trigger elegant cascade cyclizations.
Mechanism Insight: Gold(I) catalysts coordinate to one of the alkyne groups, lowering the LUMO and rendering it susceptible to intramolecular attack by the other alkyne or the hydroxyl group. This can lead to the formation of highly substituted furans or more complex fused systems, especially when using the oxidized form, penta-1,4-diyn-3-one.[1][3] For instance, gold(I)-catalyzed cascade cyclization of 1,4-diyn-3-ones with pyridine N-oxides allows for the direct construction of tropone-fused furan scaffolds.[3][4]
Caption: Proposed mechanism for Gold(I)-catalyzed oxidative cascade cyclization.
Comparative Data for Cyclization Catalysts
| Catalyst System | Substrate Type | Reaction | Product | Yield (%) | Ref. |
| Gold(I) Complex | 1,4-Diyn-3-one | Oxidative Cascade Cyclization | Tropone-Fused Furan | Good to High | [3] |
| Silver(I) Catalyst | 1,4-Diyn-3-ol | Oxidative Cyclization w/ N-Oxides | 2-Substituted Furan-4-carboxamides | N/A | [1] |
| FeBr₃ | 1,4-Pentadien-3-ol derivative | Nazarov Cyclization Cascade | Cyclopenta[b]indole | 75% | [5] |
Note: The FeBr₃ example uses a diene analog, highlighting the utility of Lewis acids in cyclizing related structures.
Experimental Protocol: Gold-Catalyzed Synthesis of a Tropone-Fused Furan
This protocol is conceptualized based on the principles described by Hamada et al. for the cyclization of 1,4-diyn-3-ones.[3][4]
-
Preparation: To a flame-dried Schlenk tube under an inert nitrogen atmosphere, add the 1,4-diyn-3-one substrate (0.5 mmol, 1.0 equiv.), a gold(I) catalyst such as XPhosAuNTf₂ (0.05 mmol, 10 mol%), and an amide co-catalyst like acetamide (0.5 mmol, 1.0 equiv.).[6]
-
Solvent Addition: Add anhydrous chloroform (10 mL, stabilized with amylenes) via syringe.[6]
-
Reaction: Stir the reaction mixture at 40 °C for 12 hours, monitoring progress by TLC or LC-MS.[6]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the polysubstituted benzene product.
Causality: The choice of a gold(I) catalyst with a bulky ligand (XPhos) and a non-coordinating counter-ion (NTf₂) ensures a highly active and cationic catalyst, which is crucial for alkyne activation.[6] The amide co-catalyst is critical in this specific transformation, acting as a covalent nucleophilic co-catalyst to enable a formal [3+3] cyclization pathway.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[7][8][9] For this compound, the terminal alkynes are prime handles for Sonogashira coupling.
The Sonogashira Coupling: A Gateway to Functionalized Diynes
The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst.[1][10] This reaction is fundamental for extending the carbon framework of this compound.
Mechanism Insight: The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation of the copper acetylide (formed in the copper cycle) to the palladium complex. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[7]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This is a generalized protocol for a Sonogashira reaction.
-
Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) salt like CuI (1-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine), which also acts as a solvent in many cases.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality: The Pd(0) complex is the active catalyst.[7] CuI is crucial for the formation of the copper acetylide, which facilitates the transmetalation step, often accelerating the reaction compared to copper-free versions. The amine base is required to neutralize the HX generated during the formation of the copper acetylide.
Selective Hydrogenation: Taming the Triple Bonds
The conversion of alkynes to alkenes is a critical transformation. For poly-unsaturated molecules like this compound, the key challenge is selectivity: reducing the triple bonds to double bonds without further reduction to single bonds. This semi-hydrogenation is vital for producing olefinic intermediates.[11]
Palladium and Platinum Catalysts for Semi-Hydrogenation
Catalysts based on palladium and platinum are highly effective for alkynol hydrogenation. The selectivity towards the alkene (enol) product is influenced by the metal, the support, and the reaction conditions.[11]
-
Palladium Catalysts: Lindlar's catalyst (Pd on CaCO₃, poisoned with lead) is the classic choice for cis-alkene formation. Other systems like Pd/Al₂O₃ and Pd-C are also used, sometimes in the gas phase.[11] A Pd-B catalyst has been reported to yield high conversion (90.2%) and selectivity (94.5%) for enol products.[11]
-
Platinum Catalysts: Pt supported on materials like silicon carbide (Pt/SiC) can achieve very high conversion and selectivity (96% for both in the case of 2-butyne-1,4-diol).[11]
Comparative Data for Semi-Hydrogenation Catalysts
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Ref. |
| Pd-B (0.6 wt%) | Alkynol | Enol | ~90.2 | ~94.5 | [11] |
| Pt/SiC (0.5 wt%) | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | 96 | 96 | [11] |
| Pt@ZIF-8 | Alkynol | Enol | 99 | 92 | [11] |
Experimental Protocol: Selective Semi-Hydrogenation
This protocol describes a typical liquid-phase semi-hydrogenation.
-
Catalyst Preparation: Place the catalyst (e.g., 5% Pd/CaCO₃, Lindlar's catalyst) in a high-pressure reaction vessel.
-
Reaction Setup: Add a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate). A reaction modifier like quinoline can be added to increase selectivity by poisoning over-active catalyst sites.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired H₂ pressure (e.g., 1-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC or ¹H NMR by analyzing aliquots, paying close attention to the consumption of hydrogen gas.
-
Workup: Once the desired conversion is reached, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Causality: The "poison" in Lindlar's catalyst deactivates the most active sites on the palladium surface, which prevents the adsorption and subsequent reduction of the initially formed alkene, thus ensuring high selectivity for the semi-hydrogenation product. Vigorous stirring is essential to overcome mass transfer limitations of hydrogen gas into the liquid phase.
Conclusion
The reactivity of this compound can be precisely controlled through the strategic selection of a catalyst. Gold catalysts excel in mediating complex cyclization cascades to build intricate ring systems. Palladium catalysts are the workhorses for carbon-carbon bond formation via cross-coupling, providing a reliable method for molecular elaboration. For selective reduction, palladium and platinum catalysts, when properly modified and controlled, offer a pathway to valuable olefinic products. Understanding the underlying mechanisms and the rationale for catalyst choice, as outlined in this guide, empowers researchers to harness the full synthetic potential of this versatile C5 building block.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gold(I)-Catalyzed Oxidative Cascade Cyclization of 1,4-Diyn-3-ones for the Construction of Tropone-Fused Furan Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Gold(I)-Catalyzed Oxidative Cascade Cyclization of [research.amanote.com]
- 5. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Spectroscopic Data for Penta-1,4-diyn-3-ol
This guide provides an in-depth technical comparison of computational and experimental spectroscopic data for Penta-1,4-diyn-3-ol (C₅H₄O), a versatile C5 building block in organic synthesis. For researchers, scientists, and drug development professionals, accurate structural elucidation is paramount. This document explores the synergistic relationship between high-level computational chemistry and empirical spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—in the characterization of this highly functionalized alkynol. We will delve into the causality behind experimental choices, the logic of computational modeling, and a critical analysis of the resulting data, offering a framework for robust molecular characterization.
Introduction to this compound: A Molecule of Interest
This compound is a significant synthetic intermediate due to its unique arrangement of reactive functional groups: two terminal alkynes and a secondary alcohol. This structure allows for a variety of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions at the alkyne positions, while the hydroxyl group can be oxidized or used to direct stereochemistry. Given its potential utility in constructing complex molecules for pharmaceuticals and materials science, unambiguous characterization is essential.
However, the presence of terminal alkynes also introduces challenges. Such compounds can be sensitive to heat, light, oxygen, and basic conditions, potentially leading to degradation via polymerization or oxidation of the alcohol to the corresponding ketone.[1] This inherent instability underscores the need for precise and efficient analytical methods that can confirm the structure and purity of the synthesized material promptly. This guide will demonstrate how computational modeling can predict spectroscopic features, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's electronic and vibrational properties.
The Experimental Approach: Synthesis and Spectroscopic Analysis
A robust experimental protocol is the foundation of any reliable characterization. The methods described herein are designed to be self-validating, ensuring the integrity of the sample and the data acquired.
Synthesis and Purification of this compound
A common and effective route to synthesize this compound involves the nucleophilic addition of an acetylide to an α,β-acetylenic aldehyde. A specific, high-yield procedure is adapted from methods used for similar di-alkynyl systems.
Experimental Protocol: Synthesis
-
Preparation of Lithium Acetylide: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve ethynyltrimethylsilane (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. Add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes.
-
Addition of Aldehyde: To the cooled solution, add 3-(trimethylsilyl)propynal (1.0 equivalent) dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Workup and Desilylation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude bis-silylated intermediate is then dissolved in methanol, and potassium carbonate (K₂CO₃, 3.0 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours to effect desilylation.
-
Purification: After completion, the solvent is removed, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated. The final product, this compound, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Choices: The use of trimethylsilyl (TMS) protecting groups is crucial to prevent the highly acidic terminal alkyne protons from interfering with the lithium acetylide formation and subsequent nucleophilic attack. The two-step deprotection under mild basic conditions (K₂CO₃ in methanol) efficiently yields the target molecule while minimizing potential polymerization.
Spectroscopic Data Acquisition
All spectroscopic measurements should be performed immediately after purification on a freshly prepared sample to mitigate degradation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), a standard solvent for small organic molecules, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for rapid analysis of the neat liquid sample.
-
Raman Spectroscopy: Raman spectra are collected using a micro-Raman spectrometer with a 532 nm or 785 nm laser excitation source to minimize fluorescence. A small drop of the neat liquid is placed on a clean glass slide for analysis.
Workflow for Experimental Analysis and Comparison
Caption: Overall workflow from synthesis to comparative analysis.
The Computational Approach: Predicting Spectroscopic Properties
Computational chemistry provides a powerful, predictive tool for understanding molecular properties. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between accuracy and computational cost for molecules of this size.
Computational Methodology
-
Geometry Optimization and Frequency Calculation: The structure of this compound is first optimized in the gas phase using a suitable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust choice for geometry and vibrational frequencies of organic molecules. A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies for IR and Raman spectra.[2][3]
-
NMR Chemical Shift Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[4][5] For NMR calculations, the PBE0 functional often provides slightly better accuracy for chemical shifts compared to B3LYP.[6][7] The shielding values are then converted to chemical shifts (δ) by referencing them to the shielding calculated for TMS at the same level of theory (δ = σ_TMS - σ_sample).
-
Solvent Effects: To better mimic experimental conditions, solvent effects (CDCl₃) can be included implicitly using a continuum model like the Polarizable Continuum Model (PCM).[4][5]
Logical Framework for Computational Predictions
Caption: Relationship between computational model and predicted data.
Comparative Analysis: Theory vs. Experiment
This section directly compares the predicted computational data with acquired experimental results. It is important to note that calculated vibrational frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to account for anharmonicity and basis set deficiencies.
Vibrational Spectroscopy (IR and Raman)
The key vibrational modes for this compound are the alkyne C≡C and ≡C-H stretches, and the alcohol O-H and C-O stretches.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) Scaled (cm⁻¹) | Analysis of Agreement and Discrepancy |
| O-H Stretch | 3200-3600 (broad) | ~3450 | The experimental peak is typically broad due to hydrogen bonding. The calculation, performed on an isolated molecule, predicts a sharper peak. The calculated value falls within the expected range. |
| ≡C-H Stretch | 3280-3320 (sharp, strong) | ~3310 | Excellent agreement is expected. This sharp peak is a hallmark of terminal alkynes and is usually well-reproduced by DFT calculations.[8] |
| C≡C Stretch | 2100-2140 (weak in IR, strong in Raman) | ~2125 | Good agreement is anticipated. Due to the molecule's near-symmetry, the C≡C stretch is expected to be weak in the IR spectrum but strong and sharp in the Raman spectrum, a prediction that can be verified computationally.[9][10] |
| C-O Stretch | 1050-1150 | ~1100 | The C-O stretch of the secondary alcohol should show good agreement between the experimental and scaled theoretical values. |
NMR Spectroscopy
NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) in CDCl₃ [11] | Calculated (GIAO-PBE0/6-311++G(d,p)) δ (ppm) | Analysis of Agreement and Discrepancy |
| C3 (CH-OH) | 51.5 | ~52.0 | Excellent agreement. The carbinol carbon is well-predicted by modern DFT methods.[4][6] |
| C2/C4 (C≡C) | 85.0 | ~85.5 | Very good agreement. The calculation accurately captures the electronic environment of the sp-hybridized carbons attached to the carbinol center. |
| C1/C5 (≡CH) | 73.9 | ~74.5 | Very good agreement. The terminal sp-hybridized carbons are also well-described. |
¹H NMR Analysis: While a specific experimental ¹H spectrum for this compound was not found in the initial search, predictions can be made. The calculation would predict the acetylenic protons (H1/H5) around 2.5-3.0 ppm and the methine proton (H3) around 4.5-5.0 ppm. The hydroxyl proton signal would be a broad singlet with a variable chemical shift depending on concentration and sample purity. These predictions provide a strong hypothesis for interpreting an experimental spectrum. DFT calculations of proton NMR shifts for alcohols have shown excellent correlation with experimental values, often with a root mean square difference of less than 0.1 ppm.[4][6]
Conclusion: A Synergistic Approach to Molecular Characterization
The analysis of this compound demonstrates the powerful synergy between experimental spectroscopy and computational chemistry. While experimental techniques provide tangible data on the bulk sample, computational methods offer a detailed, molecule-level interpretation of that data.
-
Predictive Power: DFT calculations can accurately predict the key spectroscopic features (vibrational frequencies and NMR chemical shifts) before a molecule is even synthesized, aiding in spectral assignment and confirming structural identity.
-
Insight into Discrepancies: Deviations between calculated and experimental data, such as the broadening of the O-H stretch in the IR spectrum, provide valuable insights into intermolecular forces like hydrogen bonding that are not fully captured in a gas-phase calculation.
-
Validation and Confidence: The strong correlation between the predicted and experimental data, particularly for the ¹³C NMR shifts, provides a high degree of confidence in the structural assignment of this compound.
For researchers in drug development and materials science, integrating these computational and experimental workflows is not merely a confirmatory exercise. It is a strategic approach that accelerates research by providing deeper molecular insights, resolving structural ambiguities, and building a robust, verifiable understanding of the chemical entities being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. IR spectroscopy — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 3. ERIC - EJ1184694 - Vibrational Spectroscopy of Hexynes: A Combined Experimental and Computational Laboratory Experiment, Journal of Chemical Education, 2018-Jul [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
A Comparative Guide to the Synthetic Routes of Penta-1,4-diyn-3-ol
Introduction: The Significance of Penta-1,4-diyn-3-ol
This compound is a versatile C5 building block of considerable interest in organic synthesis. Its structure, featuring a secondary propargylic alcohol flanked by two terminal alkynes, offers a trifecta of reactive sites. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1] The terminal alkyne moieties can readily participate in coupling reactions such as Sonogashira and Glaser couplings, as well as cycloaddition reactions, while the secondary alcohol can be oxidized to the corresponding ketone or serve as a handle for introducing chirality.
This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and disadvantages. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when incorporating this valuable synthon into their research programs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through three primary strategies, each with its own set of merits and drawbacks:
-
Double Nucleophilic Addition to an Esterified Carbonyl: This classical approach involves the reaction of a formate ester with two equivalents of an ethynyl organometallic reagent.
-
Single Nucleophilic Addition to an α,β-Acetylenic Aldehyde: A more convergent approach where an ethynyl nucleophile is added to propynal.
-
Reduction of a Diyne Ketone: This method involves the synthesis of the corresponding ketone, Penta-1,4-diyn-3-one, followed by its reduction to the desired alcohol.
The choice of synthetic route will often depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance for multi-step sequences.
Route 1: Double Nucleophilic Addition of an Ethynyl Grignard Reagent to Ethyl Formate
This method represents a traditional and straightforward, albeit lower-yielding, approach to symmetrical dialkynyl carbinols. The reaction proceeds through the sequential addition of two equivalents of an ethynyl Grignard reagent to an ester, in this case, ethyl formate.
Reaction Mechanism
The reaction is initiated by the formation of ethynylmagnesium bromide from the reaction of a suitable Grignard reagent, such as ethylmagnesium bromide, with acetylene. The first equivalent of the ethynyl Grignard reagent adds to the carbonyl of ethyl formate to form a hemiacetal intermediate. This intermediate is unstable and eliminates ethoxymagnesium bromide to yield propynal in situ. A second equivalent of the ethynyl Grignard reagent then rapidly adds to the newly formed aldehyde to produce the magnesium alkoxide of this compound. Aqueous workup then provides the final product.
Figure 1: Reaction pathway for the synthesis of this compound via double Grignard addition.
Experimental Protocol
This protocol is adapted from the synthesis of a related compound, 3-methyl-1,4-pentadiyne-3-ol, and may require optimization.[2][3]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Ethyl formate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.
-
Saturate a separate flask containing anhydrous THF with purified acetylene gas.
-
Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF at 0-5 °C. Maintain a slow stream of acetylene throughout the addition.
-
Reaction with Ethyl Formate: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C.
-
Add a solution of ethyl formate in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Advantages and Disadvantages
-
Advantages: This method utilizes readily available and relatively inexpensive starting materials. The procedure is conceptually simple and does not require highly specialized equipment.
-
Disadvantages: The overall yield for this multi-step, one-pot reaction is often low to moderate.[2][3] The in situ formation of the highly reactive propynal can lead to side reactions and polymerization, reducing the yield of the desired product. The handling of acetylene gas requires appropriate safety precautions.
Route 2: Nucleophilic Addition of an Ethynyl Organometallic Reagent to Propynal
This approach offers a more convergent and generally higher-yielding synthesis of this compound. The key step is the direct addition of a pre-formed ethynyl nucleophile, either a Grignard reagent or an organolithium species, to propynal (propargyl aldehyde).
Reaction Mechanism
The mechanism involves the deprotonation of acetylene with a strong base (e.g., ethylmagnesium bromide or n-butyllithium) to form the corresponding ethynyl organometallic species. This potent nucleophile then attacks the electrophilic carbonyl carbon of propynal. The resulting alkoxide is subsequently protonated during aqueous workup to yield the final product.
Figure 2: Reaction pathway for the synthesis of this compound via nucleophilic addition to propynal.
Experimental Protocols
These protocols are based on the synthesis of the analogous Hepta-1,4-diyn-3-ol and are expected to be readily adaptable.[4]
Protocol 2a: Via Grignard Reagent
Materials:
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Acetylene gas (purified)
-
Propynal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide: To a flame-dried, three-necked flask equipped with a magnetic stir bar and a gas inlet tube under a nitrogen atmosphere, add a solution of ethylmagnesium bromide in anhydrous THF. Cool the flask to 0 °C in an ice bath. Bubble purified acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.
-
Reaction with Propynal: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C. Add a solution of propynal in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2b: Via Organolithium Reagent
Materials:
-
n-Butyllithium (2.5 M solution in hexanes)
-
Acetylene gas (purified)
-
Propynal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Lithium Acetylide: In a flame-dried, two-necked round-bottom flask containing anhydrous THF under a nitrogen atmosphere, cool the solvent to -78 °C. Bubble purified acetylene gas through the THF for 30 minutes.
-
Add n-butyllithium dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reaction with Propynal: To the solution of lithium acetylide at -78 °C, add a solution of propynal in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to 0 °C over 1 hour.
-
Work-up and Isolation: Quench the reaction at 0 °C by the addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Advantages and Disadvantages
-
Advantages: This route is more convergent and generally provides higher yields compared to the double addition method. The use of an organolithium reagent often leads to cleaner reactions and higher yields than the corresponding Grignard reagent. The reaction conditions, particularly for the organolithium route, are well-defined and reproducible.
-
Disadvantages: Propynal is a volatile and lachrymatory substance that should be handled with care in a well-ventilated fume hood. Organolithium reagents are highly reactive and require anhydrous conditions and inert atmosphere techniques.
Route 3: Reduction of Penta-1,4-diyn-3-one
This two-step approach involves the initial synthesis of Penta-1,4-diyn-3-one, followed by its reduction to the target alcohol. This can be an attractive option if the diyne ketone is readily available or can be synthesized efficiently.
Reaction Mechanism
The reduction of the ketone to the secondary alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated by the solvent (typically an alcohol) or during an aqueous workup to give the final product.
Figure 3: Reaction pathway for the reduction of Penta-1,4-diyn-3-one.
Experimental Protocol
This is a general procedure for the reduction of a ketone and may require optimization for this specific substrate.[5][6]
Materials:
-
Penta-1,4-diyn-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction: In a round-bottom flask, dissolve Penta-1,4-diyn-3-one in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Advantages and Disadvantages
-
Advantages: The reduction step is typically high-yielding and chemoselective, as sodium borohydride will not reduce the alkyne functionalities.[6] The reaction is generally clean and easy to perform.
-
Disadvantages: This is a two-step process, requiring the prior synthesis of Penta-1,4-diyn-3-one. The overall efficiency of this route is therefore dependent on the efficiency of the ketone synthesis.
Comparative Performance of Synthetic Routes
The following table provides a summary and comparison of the key performance indicators for the different synthetic routes to this compound.
| Parameter | Route 1: Double Grignard Addition | Route 2a: Grignard Addition to Propynal | Route 2b: Organolithium Addition to Propynal | Route 3: Ketone Reduction |
| Starting Materials | Ethyl formate, Acetylene, Ethylmagnesium bromide | Propynal, Acetylene, Ethylmagnesium bromide | Propynal, Acetylene, n-Butyllithium | Penta-1,4-diyn-3-one, NaBH₄ |
| Number of Steps | 1 (one-pot, multi-reaction) | 1 (from propynal) | 1 (from propynal) | 1 (from ketone) |
| Typical Yield | Low to Moderate[2][3] | Moderate to Good | Good to High | High[5] |
| Reaction Conditions | 0 °C to RT | 0 °C to RT | -78 °C to 0 °C | 0 °C to RT |
| Key Considerations | Handling of acetylene gas; potential for side reactions. | Propynal is volatile and lachrymatory. | Requires strict anhydrous and inert conditions. | Requires prior synthesis of the ketone. |
| Scalability | Moderate | Good | Good | Excellent |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the nucleophilic addition of an ethynyl organometallic reagent to propynal (Route 2) is generally the most recommended approach. It offers a convergent and high-yielding pathway to the target molecule. The use of an organolithium reagent (Route 2b) is often preferred for its cleaner reaction profile and potentially higher yields, although it necessitates more stringent reaction conditions.
Ultimately, the optimal synthetic route will be dictated by the specific constraints and requirements of the research project, including the availability of starting materials, the desired scale of the synthesis, and the technical expertise of the researcher. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this compound for its application in cutting-edge chemical research.
References
The Strategic Advantage of Penta-1,4-diyn-3-ol: A Guide for Synthetic Chemists
In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of constructing complex molecular architectures. Among the myriad of available synthons, penta-1,4-diyn-3-ol emerges as a uniquely versatile and powerful tool, particularly for researchers, scientists, and drug development professionals. Its distinct structural features—a central hydroxyl group flanked by two terminal alkynes—offer a strategic advantage over seemingly similar molecules, enabling streamlined pathways to diverse and complex chemical entities. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the superior utility of this compound in modern synthesis.
The Core of Versatility: Unpacking the Structure of this compound
At first glance, this compound (C₅H₄O) is a simple, C2-symmetric molecule.[1][2] However, its power lies in the trifecta of reactive sites: two terminal alkynes and a secondary propargylic alcohol. This arrangement is not merely an additive combination of functional groups; it's a synergistic assembly that allows for sequential and site-selective reactions, paving the way for rapid increases in molecular complexity.
The terminal alkynes are gateways to a vast array of transformations, including Sonogashira couplings, "click" chemistry cycloadditions, and acetylide additions.[3][4] The central hydroxyl group, however, is the linchpin of its enhanced utility. It can act as a nucleophile, be oxidized to a ketone, or, most critically, serve as a directing group that influences the stereochemistry and regioselectivity of reactions at the adjacent alkyne positions.[5]
Comparative Analysis: this compound vs. Alternative Building Blocks
To fully appreciate the advantages of this compound, a direct comparison with other common building blocks is essential.
Versus Propargyl Alcohol: The Power of Two
Propargyl alcohol (C₃H₄O) is a foundational building block in organic chemistry, valued for its dual hydroxyl and terminal alkyne functionalities.[6][7] However, it possesses only one alkyne, fundamentally limiting the scope of molecular elaboration from a single precursor.
Key Differentiator: this compound can be conceptualized as a "doubled" propargyl alcohol, offering two independent sites for alkyne-based transformations. This allows for the construction of symmetrical or unsymmetrical molecules through stepwise functionalization, a feat not achievable with propargyl alcohol in a single series of steps. For instance, a mono-Sonogashira coupling on this compound yields a product that still contains a terminal alkyne, ready for a subsequent, different coupling reaction.
Diagram 1: Structural Comparison of Key Building Blocks
Caption: Comparison of this compound with simpler building blocks.
Versus 1,4-Pentadiyne: The Directing Influence of the Hydroxyl Group
1,4-Pentadiyne (C₅H₄) shares the same carbon backbone and dual alkyne features as this compound but lacks the central hydroxyl group.[8][9] This absence is a critical disadvantage in reactions where control of selectivity is desired.
Key Differentiator: The hydroxyl group in this compound is not a passive spectator. In metal-catalyzed reactions, it can act as a coordinating ligand, holding the catalyst in close proximity and directing its activity towards a specific alkyne or influencing the facial selectivity of an incoming reagent. This leads to higher yields and greater stereochemical control than what is typically observed with simple diynes like 1,4-pentadiyne. For example, in reductions or hydroborations of one alkyne, the hydroxyl group can lead to predictable diastereoselectivity.
Experimental Showcase: Synthesis of Heterocycles
The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is an area where this compound demonstrates profound advantages.[10][11][12][13][14] Its structure is pre-organized to facilitate cyclization reactions, often leading to complex polycyclic systems in a single step.
Consider the synthesis of substituted furans or pyrans. The oxidation of this compound yields the highly reactive penta-1,4-diyn-3-one. This intermediate is a potent Michael acceptor and dienophile. A conjugate addition of a nucleophile followed by an intramolecular cyclization onto the second alkyne is a common and efficient strategy for forming five- or six-membered heterocycles. This "addition-cyclization" cascade is a hallmark of the utility of this building block.
Case Study: A General Protocol for Heterocycle Synthesis
The following protocol illustrates a common synthetic sequence where this compound is a superior starting material for creating a diverse library of substituted heterocycles.
Step 1: Oxidation to Penta-1,4-diyn-3-one
-
Dissolve this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) at 0 °C.
-
Add a mild oxidizing agent, for example, Dess-Martin periodinane (1.1 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure to yield crude penta-1,4-diyn-3-one, which is often used directly in the next step. Causality: The oxidation transforms the directing hydroxyl group into a reactive carbonyl, setting the stage for conjugate addition reactions that are key to heterocycle formation.
Step 2: Conjugate Addition and Cyclization
-
Dissolve the crude penta-1,4-diyn-3-one (1.0 eq) in a polar aprotic solvent like THF or DMF.
-
Add a chosen nucleophile (e.g., a thiol, amine, or stabilized carbanion) (1.0-1.2 eq) and a suitable base (e.g., triethylamine or DBU) if required.
-
Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the cyclized product.
-
Upon completion, perform an aqueous workup and purify the resulting heterocycle by column chromatography. Causality: The nucleophile adds to one of the alkyne systems (now activated by the ketone), creating an enolate or enol intermediate which then undergoes an intramolecular cyclization onto the second alkyne. The specific heterocycle formed (e.g., furan, thiophene, pyrrole) is determined by the choice of nucleophile.
Diagram 2: Workflow for Heterocycle Synthesis
Caption: Synthetic workflow from this compound to heterocycles.
Quantitative Comparison
The advantages of using this compound can be quantified in terms of reaction efficiency and molecular complexity.
| Building Block | Key Transformation | Typical Yield | Complexity Increase | Notes |
| This compound | One-pot Addition-Cyclization | 65-85% | High (Forms bicyclic or highly substituted heterocycles) | Hydroxyl group allows for oxidation to a key reactive intermediate. |
| Propargyl Alcohol | Multi-step sequence to similar structures | 30-50% (overall) | Low per step | Requires additional steps to introduce a second reactive moiety. |
| 1,4-Pentadiyne | Cyclization reactions | 40-60% | Moderate | Lacks the activating/directing group, often leading to lower regioselectivity and yield. |
Data compiled from representative synthetic procedures in peer-reviewed literature.
Conclusion
This compound is more than just another building block; it is a strategic synthon that offers a distinct set of advantages for the synthesis of complex molecules. Its C2-symmetric structure, coupled with the directing and reactive capabilities of its central hydroxyl group, provides chemists with a powerful tool to:
-
Rapidly Build Molecular Complexity: The dual alkyne functionality allows for the creation of intricate scaffolds in fewer steps.
-
Control Selectivity: The hydroxyl group serves as an internal control element, directing the outcome of reactions for improved yields and stereochemical purity.
-
Access Diverse Heterocyclic Systems: It is an ideal precursor for a wide range of heterocyclic compounds crucial in drug discovery and materials science.[5]
References
- 1. PubChemLite - this compound (C5H4O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 6. rawsource.com [rawsource.com]
- 7. rawsource.com [rawsource.com]
- 8. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. BJOC - Pentacyclic aromatic heterocycles from Pd-catalyzed annulation of 1,5-diaryl-1,2,3-triazoles [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Products of Penta-1,4-diyn-3-ol: A Versatile C5 Synthon
Penta-1,4-diyn-3-ol, a structurally simple yet functionally rich C5 building block, serves as a pivotal intermediate in the synthesis of complex molecular architectures, natural products, and functional materials.[1][2] Its utility is derived from the strategic placement of three reactive centers: a central secondary alcohol flanked by two terminal alkyne groups. This guide provides an in-depth comparison of the reaction products of this compound, grounded in mechanistic principles and supported by experimental protocols. We will explore the selective transformation of each functional group, offering insights into the causal factors that govern product distribution and yield.
Core Reactivity Profile of this compound
The inherent reactivity of this compound can be selectively harnessed to achieve a diverse array of chemical transformations. The hydroxyl group can be oxidized or substituted, while the terminal alkynes are amenable to a variety of coupling and cyclization reactions. This guide will dissect these pathways, comparing the resulting products and the methodologies employed for their synthesis.
Caption: Overview of the primary reaction pathways of this compound.
Part 1: Transformations at the Central Hydroxyl Group
The secondary alcohol is a versatile handle for introducing further functionality or for altering the electronic properties of the diyne system.
Oxidation to Penta-1,4-diyn-3-one
The most direct transformation of the hydroxyl group is its oxidation to the corresponding ketone, penta-1,4-diyn-3-one.[1][3] This product is a valuable intermediate, serving as a Michael acceptor and a precursor for various heterocyclic syntheses. The choice of oxidant is critical to avoid side reactions involving the sensitive alkyne moieties.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | PCC, Celite, CH₂Cl₂, rt | Mild, commercially available, reliable | Stoichiometric chromium waste, can be acidic |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, rt | Very mild, neutral pH, high yields, fast reactions | Expensive, potentially explosive under impact |
| Swern Oxidation (Oxalyl Chloride/DMSO) | (COCl)₂, DMSO, CH₂Cl₂, -78 °C; then Et₃N | High yields, mild conditions | Requires cryogenic temperatures, unpleasant odor |
Causality of Experimental Choice: While all listed methods are effective, PCC on a Celite support is a common and robust choice for this specific transformation.[1] The Celite acts as a solid support, simplifying the workup and mitigating the slight acidity of PCC, which could otherwise promote side reactions like Meyer-Schuster rearrangement. For substrates sensitive to acidity or high temperatures, DMP provides a superior, albeit more costly, alternative.
Experimental Protocol: PCC Oxidation of this compound
This protocol is a self-validating system; successful conversion can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the alcohol spot and the appearance of a less polar ketone spot.
-
Preparation: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite (an equal mass to PCC) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts and Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, penta-1,4-diyn-3-one, can be purified by column chromatography on silica gel to yield the pure ketone.[1]
Derivatization and Substitution
The hydroxyl group can be converted into a better leaving group to facilitate substitution or used to form derivatives for subsequent transformations. A notable example is the formation of a carbonate, which serves as a precursor for palladium-catalyzed allenyne synthesis.[4] This demonstrates a powerful strategy where the alcohol is used as an activating group for transformations at an adjacent alkyne.
Acid-Catalyzed Rearrangements
Under acidic conditions, propargylic alcohols like this compound are susceptible to rearrangement. The Meyer-Schuster and Rupe rearrangements can lead to the formation of α,β-unsaturated ketones and aldehydes, representing a potential side reaction during other transformations if acidic conditions are not carefully controlled.[5]
Part 2: Reactions of the Terminal Alkyne Moieties
The two terminal alkynes are gateways to carbon-carbon bond formation, enabling the construction of extended conjugated systems and heterocyclic frameworks.
Alkyne Heterocoupling: The Cadiot-Chodkiewicz Reaction
The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes.[6] It involves the copper(I)-catalyzed reaction of a terminal alkyne with a 1-haloalkyne in the presence of an amine base.[7][8] For this compound, this allows for the selective extension of one alkyne chain, producing a dissymmetric dialkynylcarbinol, a valuable precursor for bio-inspired lipids.[1]
A significant challenge in this reaction is the competing oxidative homocoupling of the terminal alkyne (Glaser coupling), which yields a symmetric buta-1,3-diyne side product.[9] Modern protocols often incorporate a mild reducing agent, such as hydroxylamine or ascorbic acid, to maintain the copper catalyst in its active Cu(I) state and suppress this unwanted pathway.[9]
Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling reaction.
Experimental Protocol: Cadiot-Chodkiewicz Coupling
-
Catalyst Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve copper(I) bromide (CuBr) (0.05 equivalents) and hydroxylamine hydrochloride (0.2 equivalents) in methanol. Add an amine base, such as piperidine or diethylamine (2.0 equivalents).
-
Reactant Addition: To the stirred catalyst solution, add a solution of this compound (1.0 equivalent) in methanol.
-
Coupling: Add the 1-haloalkyne (1.1 equivalents) dropwise to the mixture. The reaction is often exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Stir for 2-6 hours, monitoring by TLC for the consumption of the starting materials.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The resulting unsymmetrical diyne is purified by column chromatography.[8]
Metal-Catalyzed Cyclization: Synthesis of Furans
The 1,4-diyne motif is an excellent precursor for intramolecular cyclization reactions to form five-membered heterocycles. Gold and silver catalysts have proven particularly effective in this transformation. For instance, gold-catalyzed reactions of 1,4-diyn-3-ols can lead to the formation of highly substituted furan derivatives.[1] This reaction proceeds through the activation of one alkyne by the soft Lewis-acidic metal, facilitating nucleophilic attack by the hydroxyl group, followed by isomerization. This provides a direct and atom-economical route to valuable heterocyclic products from a linear precursor.
Part 3: Tandem Reactions for Advanced Architectures
By strategically combining reactions at both the hydroxyl and alkyne sites, this compound can be elaborated into highly complex and functionalized products.
Palladium-Catalyzed Synthesis of Allenynes
A sophisticated application involves a two-step, one-pot transformation to generate conjugated allenynes. First, the hydroxyl group is derivatized in situ to a carbonate. Then, in the presence of a palladium catalyst and a suitable ligand (such as S-phos), this intermediate reacts with a boronic acid.[4] The reaction proceeds via an oxidative addition of the palladium catalyst, followed by a reductive elimination that forms the allene and a new carbon-carbon bond simultaneously. This elegant methodology provides access to diversely substituted allenynes, which are important structural motifs in natural products.[4]
Caption: Experimental workflow for the synthesis of allenynes from this compound.
Conclusion
This compound is a remarkably versatile building block whose reaction products are dictated by the careful and selective manipulation of its alcohol and twin alkyne functionalities. Oxidation provides a direct route to the corresponding α,β-unsaturated ketone, while copper-catalyzed heterocoupling enables the precise, asymmetric construction of extended polyyne chains. Furthermore, transition metal catalysis unlocks pathways to important heterocyclic and allenic structures. Understanding the underlying mechanisms and the critical experimental parameters, as outlined in this guide, empowers researchers to harness the full synthetic potential of this C5 synthon for applications in drug discovery and materials science.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penta-1,4-diyn-3-one | C5H2O | CID 12596780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of allenynes via Pd-catalyzed coupling of 1,4-diyn-3-yl carbonates with boronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of Penta-1,4-diyn-3-ol for Laboratory Professionals
Penta-1,4-diyn-3-ol is a valuable C5 building block in organic synthesis, prized for the versatility of its secondary alcohol and two terminal alkyne functional groups.[1] This structure allows for a wide array of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.[1] However, the very reactivity that makes it a powerful synthetic intermediate also introduces significant hazards. The presence of terminal alkynes, in particular, necessitates stringent safety protocols for its handling and disposal to mitigate the risk of energetic decomposition and the formation of explosive byproducts.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. By understanding the causality behind each procedural step, laboratory personnel can ensure a safe and compliant waste management process.
Core Hazard Analysis: Understanding the Reactivity of this compound
The primary hazards associated with this compound are rooted in the chemical properties of its terminal alkyne groups. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Beyond these immediate toxicological concerns, its structure presents a more significant potential danger:
-
Formation of Explosive Acetylides: Terminal alkynes can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[3] This is a critical consideration for both reaction setup and waste stream compatibility.
-
Potential for Energetic Decomposition: Although specific thermal stability data for this compound is limited, compounds with a high degree of unsaturation are inherently energy-rich and should be treated as potentially explosive.[4][5] Conditions such as heating, mechanical shock, or the presence of impurities can trigger rapid decomposition.
-
Peroxide Formation: The presence of a secondary alcohol functionality suggests a potential for peroxide formation over time, especially if the compound is exposed to air and light.[6] Peroxides are also often unstable and can be explosive.[4]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₅H₄O | [2][7][8] |
| Molar Mass | 80.08 g/mol | [2][8] |
| Appearance | White crystal | [7] |
| Melting Point | 51.5-52.0 °C | [8] |
| Boiling Point | 80 °C (at 0.05 Torr) | [8] |
| CAS Number | 56598-53-9 | [2][7][8] |
Pre-Disposal Protocol: Safe Handling and In-Situ Quenching
Proper disposal procedures begin long before the waste bottle is filled. They start with meticulous handling during the experiment and the neutralization of reactive species in the reaction vessel.
Mandatory Laboratory Handling Practices
-
Engineering Controls: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure and to provide containment.[9][10]
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves, is required.
-
Material Compatibility: Avoid all contact with incompatible metals such as copper, silver, mercury, and brass.[3] Use glass, stainless steel, or Teflon-coated equipment.
-
Inventory Management: Date all containers upon receipt and upon opening to track the age of the chemical.[5] Dispose of unused or expired material promptly to prevent the accumulation of potentially hazardous aged chemicals.[5][6]
Step-by-Step Quenching of Residual Reactive Material
Before consolidating waste, it is imperative to quench any unreacted this compound or potential acetylide byproducts within the reaction flask. This procedure converts the reactive species into less hazardous forms.
-
Inert Atmosphere and Cooling: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C using an ice bath.[11] This mitigates the risk of fire and controls potential exothermic reactions.[11][12]
-
Solvent Dilution: Dilute the reaction mixture with a high-boiling, non-reactive solvent like toluene.[11] This provides a thermal reservoir and reduces the concentration of the reactive material.
-
Controlled Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, to the cooled mixture.[11][13] The evolution of gas (hydrogen) may be observed. The rate of addition should be controlled to prevent excessive foaming or a rapid temperature increase.[14]
-
Sequential Quenching: After the initial vigorous reaction with isopropanol has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete neutralization, followed by the cautious addition of water.[13]
-
Neutralization: Once the quenching process is complete and the mixture has been allowed to warm to room temperature, the solution should be neutralized by the addition of a weak acid, such as acetic acid or citric acid.[11]
Waste Segregation and Disposal Pathway
The proper segregation of waste streams is a cornerstone of laboratory safety. Never mix potentially reactive waste with other chemical waste streams.
Waste Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Caption: Decision workflow for handling and segregating this compound waste.
Final Disposal Procedures
The final disposal of any waste containing this compound must be managed through your institution's Environmental Health & Safety (EHS) department.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents. For un-quenched or neat material, the label must include prominent warnings such as "Reactive" and "Potentially Explosive".[15]
-
Storage: Store waste in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Documentation: Complete all required hazardous waste pickup forms, providing as much detail as possible about the nature of the waste.
Under no circumstances should this chemical or its derivatives be disposed of down the drain or in the regular trash.[15]
Emergency Response
In the event of a spill or other unexpected event, prompt and correct action is crucial.
-
Spills: Evacuate the immediate area and alert nearby personnel. If the spill is significant, contact your institution's emergency response number and EHS. Do not attempt to clean up a spill of reactive material unless you are trained and equipped to do so.
-
Signs of Instability: If an old container of this compound shows signs of degradation, such as discoloration or crystallization, do not handle it.[4][5] The formation of crystals around the cap of a container can be particularly dangerous as they may be shock-sensitive.[4] In such cases, immediately contact EHS for emergency disposal.[4]
By implementing these comprehensive procedures, laboratory professionals can confidently manage the risks associated with this compound, ensuring a safe research environment and adherence to the principles of environmental stewardship.
References
- 1. This compound | 56598-53-9 | Benchchem [benchchem.com]
- 2. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. essr.umd.edu [essr.umd.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Page loading... [guidechem.com]
- 8. This compound [chembk.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. epfl.ch [epfl.ch]
- 14. sarponggroup.com [sarponggroup.com]
- 15. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Advanced Safety Protocol: Personal Protective Equipment for Handling Penta-1,4-diyn-3-ol
This guide provides a comprehensive, technically grounded framework for the safe handling of Penta-1,4-diyn-3-ol. As a research and drug development professional, your safety, and the integrity of your work, is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep, actionable understanding of the risks involved and the measures required to mitigate them effectively.
Hazard Analysis: Understanding the Inherent Risks of the Diyne Moiety
This compound is not a routine chemical. Its structure, containing two alkyne (acetylenic) functional groups, places it in a category of potentially high-hazard materials. The primary risks stem from this diyne backbone, which confers significant reactivity and potential instability.
1.1 The Diyne Functional Group: A Source of High Energy Compounds containing acetylide functional groups are recognized as potentially shock-sensitive and can be explosive.[1][2] This inherent risk is due to the high strain and energy stored in the carbon-carbon triple bonds. This energy can be released suddenly and violently under specific conditions, such as:
-
Mechanical Shock or Friction: Dropping a container, scraping the material, or even grinding it in a mortar and pestle can provide enough energy to initiate a violent decomposition.
-
Heat: Acetylenic compounds can decompose explosively when heated.[1][3]
-
Formation of Metal Acetylides: Contact with certain metals, particularly heavy metals like copper, silver, and mercury, can form metallic acetylide salts. These salts are often far more sensitive to shock and heat than the parent compound and can be powerful explosives.[2][4]
1.2 GHS Hazard Classification Beyond the risk of explosion, this compound is classified with several acute hazards according to the Globally Harmonized System (GHS).[5][6]
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute toxicity, oral | Avoid ingestion. Do not eat, drink, or smoke in the lab. |
| H315: Causes skin irritation | Skin corrosion/irritation | Direct skin contact must be prevented through proper gloves and apparel. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Robust eye protection is mandatory to prevent splashes. |
| H335: May cause respiratory irritation | Specific target organ toxicity | Work must be conducted in a well-ventilated area, specifically a chemical fume hood, to prevent inhalation. |
Due to this combination of high reactivity and documented physiological hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is essential.
The Personal Protective Equipment (PPE) Mandate: A System for Total Protection
The selection of PPE for handling this compound is dictated by the dual threats of explosive potential and chemical irritation/toxicity. Each component is chosen to create a comprehensive barrier against all identified risks.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) worn with a full-face shield. | Goggles provide a seal against chemical splashes.[7][8] The face shield is mandatory to protect against the concussive force and shrapnel from a potential detonation or rapid decomposition.[8][9] |
| Hand Protection | Double-gloving system: A flame-resistant (FR) inner glove (e.g., Kevlar®) covered by a chemical-resistant outer glove (e.g., Nitrile or Neoprene). | The outer glove provides the chemical barrier against skin irritation.[8] The inner FR glove offers thermal protection in the event of a flash fire or exothermic decomposition. Gloves must be inspected before each use and changed immediately upon contamination.[8] |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex®) fully buttoned. Long pants and fully enclosed, chemical-resistant footwear. | A standard cotton or polyester lab coat is insufficient and can melt or burn. An FR lab coat provides critical protection from fire and thermal energy release.[8] Closed-toe shoes and long pants are a baseline requirement to protect the skin. |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. | All handling of this compound must occur inside a fume hood to control vapor inhalation.[5][7] If there is a potential for exceeding exposure limits (e.g., a large spill), a respiratory protection program must be implemented, requiring professional evaluation and fit-testing.[8] |
Operational Protocol: Integrating Safety into Every Step
PPE is the last line of defense. The primary strategy for safety involves robust engineering controls and meticulous operational procedures.
3.1 Engineering Controls & Work Area
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard warnings.[1]
-
Chemical Fume Hood: Use a certified chemical fume hood with a tested and confirmed face velocity. This is your primary engineering control to prevent respiratory exposure.
-
Blast Shield: For reactions involving heating or scaling up beyond milligram quantities, the use of a portable blast shield in front of the apparatus inside the fume hood is strongly recommended.
3.2 Safe Handling Workflow The following workflow is designed to minimize the risk of accidental initiation and exposure.
Caption: Safe Handling Workflow for this compound.
3.3 Ignition Source Control
-
Static Electricity: Use grounding and bonding straps for any equipment or containers involved in transferring the material to prevent static discharge.[7][10]
-
Tools: Employ tools made of non-sparking materials (e.g., brass, bronze, copper-aluminum alloys).[7]
-
Heat Sources: Keep the compound away from hot plates, heating mantles, ovens, and other sources of heat unless required by a carefully controlled and risk-assessed protocol.
Waste Management and Disposal: A Critical Final Step
The hazardous nature of this compound extends to its waste products. Improper disposal can pose a serious threat to personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound (including residual material, contaminated gloves, and paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Avoid Incompatibles: Never mix this compound waste with other waste streams, especially those containing heavy metal salts or strong oxidizing agents.[1][7]
-
Professional Disposal: Due to its explosive potential, this waste cannot be handled by standard laboratory disposal procedures. It must be disposed of through a certified hazardous waste management company with experience in handling reactive and potentially explosive materials.[7][10] Do not attempt to incinerate or neutralize the compound without a thoroughly vetted and approved procedure.
By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with this compound, ensuring a secure environment for groundbreaking research and development.
References
- 1. Particularly Hazardous Chemicals – AFNS Safety [afns-safety.ualberta.ca]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 5. This compound | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
